molecular formula C15H15NO3 B1592313 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone CAS No. 861841-90-9

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Cat. No.: B1592313
CAS No.: 861841-90-9
M. Wt: 257.28 g/mol
InChI Key: VHNDAASEYRABBJ-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS 861841-90-9) is an organic compound with the molecular formula C 15 H 15 NO 3 and a molecular weight of 257.28 g/mol . Its calculated density is 1.246 g/cm³ at 20 °C, and it is characterized by very low water solubility, approximately 0.15 g/L at 25 °C . The presence of multiple functional groups, including an amino group, a hydroxyl group, a benzyloxy group, and a ketone, makes this compound a potential intermediate in synthetic organic chemistry . Researchers can utilize this structural complexity for developing novel pharmaceutical compounds or more complex organic molecules . The benzyl-protected hydroxy group, in particular, offers a handle for further synthetic modifications, which is valuable for exploring structure-activity relationships in medicinal chemistry or for constructing complex molecular architectures. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

IUPAC Name

1-(3-amino-2-hydroxy-5-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(17)13-7-12(8-14(16)15(13)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNDAASEYRABBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610518
Record name 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861841-90-9
Record name 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

characterization of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and detailed spectroscopic characterization of the novel chemical entity, this compound (CAS No. 861841-90-9). This molecule, a substituted hydroxyacetophenone, incorporates key functional groups—a primary amine, a phenolic hydroxyl, a ketone, and a benzyl ether—that make it a versatile building block for medicinal chemistry and materials science. This document outlines a robust, proposed synthetic pathway, details its physical and chemical properties based on available data, and offers an in-depth predictive analysis of its spectroscopic signature (¹H NMR, ¹³C NMR, IR, and MS). The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers engaged in the synthesis and application of novel aromatic intermediates.

Introduction and Strategic Importance

This compound is a multi-functionalized aromatic ketone. Its structure is predicated on a 2-hydroxyacetophenone scaffold, a privileged motif in organic synthesis. The strategic placement of an amino group meta to the acetyl function and a benzyloxy group at the 5-position creates a unique electronic and steric environment. This substitution pattern makes it a precursor of significant interest for the synthesis of complex heterocyclic systems, such as flavonoids, chromones, and various pharmaceutical agents. The primary amine offers a reactive handle for amide bond formation, reductive amination, or diazotization, while the phenolic hydroxyl and ketone can participate in a range of cyclization and condensation reactions. The benzyloxy group serves as a stable protecting group for the phenol, which can be selectively removed under hydrogenolysis conditions, further enhancing its synthetic utility.

Proposed Synthetic Pathway

While a definitive, peer-reviewed synthesis for this specific molecule is not widely published, a logical and efficient pathway can be designed based on established and reliable organic transformations. The proposed route begins with the commercially available starting material, 1-(3,5-dihydroxyphenyl)ethanone, and proceeds through a three-step sequence involving selective protection, nitration, and reduction.

Rationale Behind the Synthetic Strategy

The core of the strategy is to meticulously control the introduction of the functional groups onto the aromatic ring.

  • Step 1: Selective Monobenzylation: The two hydroxyl groups of 1-(3,5-dihydroxyphenyl)ethanone are electronically similar but not identical. However, for a controlled synthesis, a selective monobenzylation is proposed. The Williamson ether synthesis is a classic and effective method for this transformation[1]. By using one equivalent of benzyl bromide, we can favor the formation of the mono-benzylated product. The para-hydroxyl group relative to the acetyl group is slightly more activated, but a mixture is possible, necessitating chromatographic separation.

  • Step 2: Regioselective Nitration: With one hydroxyl group protected, the subsequent electrophilic aromatic substitution (nitration) is directed by the remaining functional groups. The ortho, para-directing hydroxyl group and the meta-directing acetyl group will synergistically direct the incoming nitro group to the position ortho to the hydroxyl and meta to the acetyl group, yielding the desired 3-nitro intermediate.

  • Step 3: Nitro Group Reduction: The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this transformation that is compatible with the other functional groups, though care must be taken to avoid debenzylation by controlling reaction conditions[2].

Synthesis Workflow Diagram

Synthesis_Workflow Start 1-(3,5-Dihydroxyphenyl)ethanone Step1 1. Selective Monobenzylation Reagents: Benzyl Bromide, K₂CO₃ Solvent: Acetone Start->Step1 Intermediate1 1-(5-(Benzyloxy)-3-hydroxyphenyl)ethanone Step1->Intermediate1 Step2 2. Regioselective Nitration Reagents: HNO₃, H₂SO₄ Conditions: 0 °C Intermediate1->Step2 Intermediate2 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone Step2->Intermediate2 Step3 3. Nitro Group Reduction Reagents: H₂, Pd/C Solvent: Ethanol Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(5-(Benzyloxy)-3-hydroxyphenyl)ethanone

  • To a stirred solution of 1-(3,5-dihydroxyphenyl)ethanone (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the desired mono-benzylated product.

Step 2: Synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

  • Dissolve 1-(5-(benzyloxy)-3-hydroxyphenyl)ethanone (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 3: Synthesis of this compound

  • In a pressure vessel, dissolve the nitro-intermediate (1.0 eq) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

  • Pressurize the vessel with hydrogen gas (3-4 bar) and stir the mixture at room temperature until the uptake of hydrogen ceases[2].

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound. The product may be recrystallized from a suitable solvent system (e.g., ethanol/water) if further purification is needed.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the title compound.

PropertyValueSource
CAS Number 861841-90-9Chemical Abstracts Service
Molecular Formula C₁₅H₁₅NO₃-
Molecular Weight 257.28 g/mol -
Appearance Light yellow to yellow solid[3]
Boiling Point 447.8 ± 45.0 °C (Predicted)[3][4]
Density 1.246 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 10.32 ± 0.25 (Predicted, acidic -OH)[3][4]
Storage Temp. 2-8 °C, Sealed in dry[4]

Spectroscopic Characterization (Predicted)

A full suite of spectroscopic analyses is essential for unambiguous structural confirmation. The following sections detail the expected data from key analytical techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide definitive information about the substitution pattern and the number of protons in different chemical environments.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Phenolic -OH~12.0broad s1HStrong intramolecular H-bond with the adjacent ketone shifts it significantly downfield.
Benzyl Ar-H7.30 - 7.50m5HProtons of the monosubstituted benzyl ring.
Phenyl H-4~6.85d (J ≈ 2.5 Hz)1HAromatic proton meta-coupled to H-6.
Phenyl H-6~6.40d (J ≈ 2.5 Hz)1HAromatic proton meta-coupled to H-4.
Benzyl -CH₂-~5.10s2HMethylene protons of the benzyl ether group.
Amino -NH₂~4.50broad s2HPrimary amine protons; chemical shift can vary with solvent and concentration.
Acetyl -CH₃~2.60s3HMethyl protons of the acetyl group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
Carbonyl C=O~203Ketone carbonyl carbon.
Phenyl C-5~165Aromatic carbon bearing the benzyloxy group.
Phenyl C-2~162Aromatic carbon bearing the hydroxyl group.
Phenyl C-3~140Aromatic carbon bearing the amino group.
Benzyl C-ipso~136Quaternary carbon of the benzyl ring attached to oxygen.
Benzyl C-ortho/para~128Aromatic CH carbons of the benzyl ring.
Phenyl C-1~112Quaternary aromatic carbon attached to the acetyl group.
Phenyl C-4~105Aromatic CH carbon.
Phenyl C-6~100Aromatic CH carbon.
Benzyl -CH₂-~71Methylene carbon of the benzyl ether.
Acetyl -CH₃~26Methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is critical for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3200 - 2500O-H Stretch (broad)Phenolic Hydroxyl (-OH), H-bonded
3100 - 3000C-H StretchAromatic C-H
1640 - 1620C=O StretchKetone (conjugated, H-bonded)
1600, 1480C=C StretchAromatic Ring
1280 - 1200C-O StretchAryl Ether
1180 - 1150C-O StretchPhenol
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): Expected at m/z = 257.11.

  • Key Fragmentation Pathways:

    • Loss of methyl radical: [M - 15]⁺ → m/z = 242 (from acetyl group).

    • Loss of acetyl group: [M - 43]⁺ → m/z = 214.

    • Loss of benzyl radical (Benzylic cleavage): [M - 91]⁺ → m/z = 166. This is expected to be a very prominent peak due to the stability of the benzyl radical and the resulting phenoxide ion.

    • Tropylium ion: A peak at m/z = 91, corresponding to [C₇H₇]⁺, is a hallmark of compounds containing a benzyl group.

Logic of Structural Confirmation

The unambiguous relies on the synergistic interpretation of all collected data. No single technique is sufficient, but together they form a self-validating system.

Logic_Diagram MS Mass Spec Structure Final Structure Confirmed MS->Structure Confirms Molecular Weight (257.28) Confirms Benzyl Moiety (m/z 91) IR IR Spec IR->Structure Confirms Functional Groups: -OH, -NH₂, C=O, C-O-C H_NMR ¹H NMR H_NMR->Structure Confirms Substitution Pattern (2 meta-coupled Ar-H) Confirms Proton Count C_NMR ¹³C NMR C_NMR->Structure Confirms Carbon Skeleton (15 unique carbons)

Caption: Interplay of analytical techniques for structural validation.

Potential Applications and Future Research

The title compound is a promising scaffold for drug discovery and materials science.

  • Pharmaceutical Synthesis: As an analogue of various natural chalcones and flavonoids, it can be used as a starting material for synthesizing compounds with potential anti-inflammatory, anti-cancer, or anti-viral activities. The amino group allows for derivatization to improve pharmacokinetic properties.

  • Heterocycle Synthesis: It is an ideal precursor for Fischer indole synthesis or the synthesis of benzodiazepine and quinoline derivatives, which are important classes of therapeutic agents.

  • Dye and Polymer Chemistry: The chromophoric system and reactive handles make it a candidate for the development of novel dyes or as a monomer for specialty polymers with tailored optical or thermal properties.

Future research should focus on the experimental validation of the proposed synthetic route, a full exploration of its reaction chemistry, and the synthesis of a library of derivatives to screen for biological activity.

References

  • Ma, L. et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o363. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. PubChem Compound Database. Available at: [Link]

  • Glidewell, C. et al. (2017). Crystal structures of (E)-1-{3-[(5-fluoro-2-hydroxybenzylidene)amino]phenyl}ethanone and of a fourth polymorph of (E)-1-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}ethanone. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1673–1679. Available at: [Link]

  • LookChem (n.d.). This compound. LookChem Website. Available at: [Link]

  • NIST (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Celanese Corp (1992). Process for producing 4-hydroxyacetophenone. Google Patents.
  • Hoechst Celanese Corp (1986). Process for producing 4-hydroxyacetophenone. Google Patents.
  • Organic Chemistry Portal (n.d.). Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Fronczek, F. R. et al. (2012). 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2879. Available at: [Link]

  • Wang, R. et al. (2016). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. American Chemical Society. Available at: [Link]

  • European Patent Office (1986). Process for producing 4-hydroxyacetophenone. Espacenet. Available at: [Link]

  • McLaughlin, M. et al. (2012). Synthesis of α-Hydroxyacetophenones. Organic Chemistry Portal. Available at: [Link]

  • Professor Dave Explains (2021). Fries Rearrangement. YouTube. Available at: [Link]

  • Feringa, B. L. et al. (2010). Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
  • Grom-Tavala, S. et al. (1983). Fries rearrangement of some 3-acetoxy- and 3-propionyloxy-thiophenes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • McLaughlin, M. et al. (2012). Synthesis of α-hydroxyacetophenones. The Journal of Organic Chemistry, 77(11), 5144–5148. Available at: [Link]

  • Professor Dave Explains (2021). Fries Rearrangement. YouTube. Available at: [Link]

  • ChemBK (2024). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. ChemBK Website. Available at: [Link]

  • Guesmi, A. et al. (2021). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 999–1002. Available at: [Link]

Sources

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Preamble: Charting the Unexplored Territory of a Novel Molecule

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is one of rigorous scientific inquiry. The compound this compound, henceforth referred to as AMBH, represents such an uncharted territory. With no established biological activity or mechanism of action in the public domain, a systematic and scientifically sound approach is paramount to unlocking its therapeutic potential. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive roadmap for the elucidation of AMBH's core mechanism of action. We will eschew a rigid, templated approach, instead allowing the inherent chemical logic of the molecule to guide our investigative strategy. Our narrative will be grounded in established experimental principles, ensuring that each proposed step is part of a self-validating system, from initial hypothesis to in vivo confirmation.

Section 1: Molecular Architecture and a Hypothesis Rooted in Chemical Precedent

A thorough analysis of the molecular structure of AMBH provides the foundational logic for our investigative journey. The molecule is comprised of several key functional motifs, each with a history of imparting specific biological activities.

  • The Aminophenol Core: The presence of an aminophenol scaffold is a strong indicator of potential biological activity. Derivatives of aminophenols are known to exhibit a diverse range of pharmacological effects, including antimicrobial, antioxidant, and cytotoxic properties.[1][2][3][4][5]

  • The Acetophenone Moiety: The acetophenone substructure is a common feature in molecules designed to interact with enzymatic targets. Notably, various acetophenone derivatives have been investigated as tyrosinase inhibitors and as potential anticancer agents that target protein kinases.[6][7][8]

  • The Ortho-Hydroxy Acetophenone Arrangement: The specific ortho-positioning of the hydroxyl group to the acetyl group can contribute to the molecule's antioxidant potential through the scavenging of free radicals.[9][10]

  • The Benzyloxy Substituent: This bulky, lipophilic group significantly influences the molecule's steric and electronic properties. In related molecular scaffolds, such as propiophenones, the presence of a benzyloxy group has been directly linked to the inhibition of the epidermal growth factor receptor (EGFR) protein tyrosine kinase.[11]

Synthesizing these structural observations, we can formulate a primary and a secondary hypothesis for the mechanism of action of AMBH:

Primary Hypothesis: this compound functions as a protein kinase inhibitor , with a potential selectivity towards the tyrosine kinase family, given the precedent set by structurally related benzyloxy-containing compounds.

Secondary Hypothesis: The aminophenol and ortho-hydroxy acetophenone motifs confer antioxidant and general cytotoxic activities , which may act in concert with or independently of its kinase inhibitory effects.

This dual hypothesis provides a robust framework for a multi-pronged experimental investigation.

Section 2: A Phased Experimental Blueprint for Mechanistic Elucidation

The following sections detail a logical, phased approach to systematically investigate and validate our hypotheses. Each phase is designed to build upon the findings of the last, creating a comprehensive and internally consistent body of evidence.

Phase 1: Unmasking the Molecular Target(s)

The initial and most critical step is the identification of the direct molecular target(s) of AMBH. A broad, unbiased approach is recommended to cast a wide net, followed by more focused validation techniques.

2.1 Kinome Profiling: A Global View of Kinase Inhibition

To address our primary hypothesis, a comprehensive kinome scan is the logical starting point. This will assess the inhibitory activity of AMBH against a large panel of purified protein kinases.

Experimental Protocol: Kinome Profiling

  • Compound Preparation: Prepare a stock solution of AMBH in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution: Submit the compound to a reputable contract research organization (CRO) offering kinome profiling services (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology's Kinase Panel Screening).[12][13] These services typically utilize either binding assays or enzymatic activity assays.

    • Binding Assays (e.g., KINOMEscan™): These assays measure the ability of the test compound to displace a known ligand from the kinase active site.

    • Activity Assays (e.g., KinaseProfiler™): These assays directly measure the inhibition of the kinase's phosphotransferase activity.[13][14]

  • Data Analysis: The primary output will be a list of kinases for which AMBH shows significant inhibition (typically expressed as % inhibition at a given concentration, e.g., 10 µM). "Hits" are generally defined as kinases with >50% or >75% inhibition.

Causality and Interpretation: This initial screen does not confirm direct inhibition but provides a list of high-probability candidates. The results will guide the subsequent, more focused validation experiments. A preference for a particular kinase family (e.g., tyrosine kinases) would lend strong support to our primary hypothesis.

2.2 Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

Once high-probability kinase targets have been identified, it is crucial to confirm that AMBH engages these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the thermal stabilization of a protein upon ligand binding.[15][16][17][18][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., a cancer cell line known to express the putative kinase target) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a range of AMBH concentrations for a predetermined time (e.g., 1-2 hours).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and AMBH-treated samples. A shift in the melting curve to a higher temperature in the presence of AMBH indicates target engagement and stabilization.

Self-Validating System: A positive result in the CETSA provides strong, direct evidence that AMBH binds to the putative target protein in its native, cellular environment. This validates the in vitro findings from the kinome profiling.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_quantification Quantification & Analysis cell_culture Culture Cells treatment Treat with AMBH or Vehicle cell_culture->treatment heating Heat to Temperature Gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifuge to Pellet Aggregates lysis->centrifugation quantification Quantify Soluble Target Protein (Western Blot/ELISA) centrifugation->quantification analysis Plot Melting Curves quantification->analysis result Result analysis->result Thermal Shift = Target Engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 2: In Vitro and Cellular Characterization

With a validated target in hand, the next phase involves a detailed characterization of the interaction between AMBH and its target, as well as its effects on cellular pathways.

2.3 In Vitro Kinase Inhibition Assays: Quantifying Potency and Selectivity

To quantify the inhibitory potency of AMBH against the identified kinase target(s), a series of in vitro kinase assays should be performed.[20][21][22][23]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain recombinant purified kinase enzyme, a suitable substrate (peptide or protein), and ATP.

  • Assay Setup: In a microplate format, set up reactions containing the kinase, substrate, and varying concentrations of AMBH.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Detection: Measure kinase activity by quantifying substrate phosphorylation. Common detection methods include:

    • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

    • Luminescence-based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced.

    • Fluorescence/FRET-based Assays: Using fluorescently labeled antibodies or substrates.

  • Data Analysis: Plot kinase activity as a function of AMBH concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: IC₅₀ Values for AMBH Against Putative Kinase Targets

Kinase TargetIC₅₀ (nM)
Kinase AValue
Kinase BValue
Kinase CValue

Causality and Interpretation: The IC₅₀ value is a direct measure of the compound's potency. Low nanomolar IC₅₀ values indicate a potent inhibitor. By testing against a panel of related and unrelated kinases, the selectivity of AMBH can be established.

2.4 Cellular Assays: Probing Downstream Signaling Pathways

To confirm that AMBH's engagement with its target leads to a functional consequence in cells, the phosphorylation status of key downstream substrates of the target kinase should be examined.

Signaling_Pathway_Inhibition cluster_pathway Kinase Signaling Pathway AMBH AMBH TargetKinase Target Kinase AMBH->TargetKinase Inhibits DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse

Caption: Hypothetical signaling pathway inhibition by AMBH.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Treat cells with AMBH at concentrations around its cellular IC₅₀ for various time points.

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate, as well as an antibody for the total amount of the substrate protein (as a loading control).

  • Data Analysis: Quantify the band intensities to determine the relative level of substrate phosphorylation. A decrease in the phosphorylation of the downstream substrate upon AMBH treatment confirms the inhibition of the target kinase's activity in cells.

2.5 Investigating the Secondary Hypothesis: Antioxidant Activity

To test the secondary hypothesis, a standard in vitro antioxidant assay can be employed.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in a suitable solvent (e.g., methanol).

  • Assay: Add various concentrations of AMBH to the DPPH solution. A known antioxidant, such as ascorbic acid or quercetin, should be used as a positive control.

  • Measurement: Measure the decrease in absorbance of the DPPH solution at its characteristic wavelength (around 517 nm) over time.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Significant scavenging activity would support the secondary hypothesis.[2]

Phase 3: In Vivo Validation of Therapeutic Efficacy

The culmination of the mechanistic investigation is to determine if the observed in vitro and cellular activities translate into therapeutic efficacy in a living organism. For a putative anticancer agent, a human tumor xenograft model is the gold standard for preclinical evaluation.[24][25][26][27][28]

Experimental Protocol: Human Tumor Xenograft Model

  • Model Establishment: Implant human cancer cells (selected based on the expression of the identified kinase target) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, AMBH at different doses, positive control drug).

  • Drug Administration: Administer AMBH to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Monitoring: Monitor the health of the animals and measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumors can be used for pharmacodynamic studies (e.g., Western blotting to confirm target inhibition in the tumor tissue).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. A statistically significant reduction in tumor growth in the AMBH-treated groups compared to the vehicle control would demonstrate in vivo anti-cancer efficacy.

Data Presentation: In Vivo Efficacy of AMBH in a Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)
Vehicle ControlValue0
AMBH (Dose 1)ValueValue
AMBH (Dose 2)ValueValue
Positive ControlValueValue

Section 3: Synthesizing the Evidence and Charting the Path Forward

The comprehensive, multi-phased experimental plan outlined in this guide provides a rigorous framework for elucidating the mechanism of action of this compound. A positive outcome in each phase would build a compelling narrative: from the identification of a specific kinase target, through the confirmation of its inhibition in cells and the disruption of downstream signaling, to the demonstration of anti-tumor efficacy in an animal model.

Should the primary hypothesis be confirmed, future research would focus on lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and a thorough toxicological evaluation. If the primary hypothesis is not supported, the experimental framework can be adapted to explore alternative mechanisms, guided by the initial phenotypic screening and the secondary hypothesis of antioxidant and cytotoxic activity. This iterative process of hypothesis generation and rigorous experimental validation is the cornerstone of successful drug discovery.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Qeios. Retrieved January 20, 2026, from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. Retrieved January 20, 2026, from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 20, 2026, from [Link]

  • KinomePro - Functional Kinase Activity Profiling. (n.d.). Pamgene. Retrieved January 20, 2026, from [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (2025). Preprints.org. Retrieved January 20, 2026, from [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. Retrieved January 20, 2026, from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 20, 2026, from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). The Scientist. Retrieved January 20, 2026, from [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. Retrieved January 20, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (2025). MDPI. Retrieved January 20, 2026, from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed. Retrieved January 20, 2026, from [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). Frontiers in Oncology. Retrieved January 20, 2026, from [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. Retrieved January 20, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved January 20, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 20, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Sensors. Retrieved January 20, 2026, from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology. Retrieved January 20, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. (n.d.). Journal of Advanced Scientific Research. Retrieved January 20, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. (2023). Journal of Biomolecular Structure and Dynamics. Retrieved January 20, 2026, from [Link]

  • In vitro JAK kinase activity and inhibition assays. (2012). Methods in Molecular Biology. Retrieved January 20, 2026, from [Link]

  • Hydroxy acetophenone. (n.d.). Regimen Lab. Retrieved January 20, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 20, 2026, from [Link]

  • Biarylacetamides: a novel class of late-stage autophagy inhibitors. (2022). Autophagy. Retrieved January 20, 2026, from [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024). Advanced Science. Retrieved January 20, 2026, from [Link]

  • [(Alkylamino)methyl]acrylophenones: potent and selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase. (1994). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Computational analyses of mechanism of action (MoA): data, methods and integration. (2022). Briefings in Bioinformatics. Retrieved January 20, 2026, from [Link]

  • Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. (2024). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]

  • 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. (2022). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. (2022). Oxidative Medicine and Cellular Longevity. Retrieved January 20, 2026, from [Link]

  • Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. (2021). ScienceOpen. Retrieved January 20, 2026, from [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 2'-hydroxyacetophenone. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]

  • 3D Pharmacophore-Based Virtual Screening and Docking Approaches toward the Discovery of Novel HPPD Inhibitors. (2016). Molecules. Retrieved January 20, 2026, from [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). Molecules. Retrieved January 20, 2026, from [Link]

  • Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. (2015). Acta Pharmaceutica Sinica B. Retrieved January 20, 2026, from [Link]

Sources

physical and chemical properties of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is a key chemical intermediate, recognized for its crucial role in the synthesis of complex pharmaceutical compounds. Its structure, featuring a substituted acetophenone core with amino, hydroxyl, and benzyloxy groups, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, in-depth spectral analysis, and essential safety information, tailored for professionals in research and drug development. The primary application of this compound is as a precursor in the multi-step synthesis of Olodaterol, a long-acting β2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD)[1][2]. Understanding the characteristics of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties
PropertyValueSource/Comment
CAS Number 861841-90-9[3][4][5]
Molecular Formula C₁₅H₁₅NO₃[4]
Molecular Weight 257.28 g/mol [4]
Appearance Powder[3]
Melting Point Not experimentally determined. Predicted to be a solid at room temperature.
Boiling Point 447.8 ± 45.0 °C (Predicted)[3]
Density 1.246 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water is expected.General chemical knowledge
pKa 10.32 ± 0.25 (Predicted, for the phenolic hydroxyl group)[3]
Storage Sealed in a dry environment at 2-8 °C.[3][4]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, likely starting from a more readily available substituted phenol. The following proposed synthesis is based on established organic chemistry principles and analogous transformations found in the synthesis of Olodaterol intermediates[6][7].

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2,5-Dihydroxyacetophenone C 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone A->C K2CO3, Acetone B Benzyl Bromide B->C D 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone E 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone D->E Fuming Nitric Acid, Acetic Acid F 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone G This compound F->G H2, Pd/C, Ethanol

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone

  • To a solution of 2,5-dihydroxyacetophenone (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone.

Step 2: Synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

  • Dissolve 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.

Step 3: Synthesis of this compound

  • Dissolve 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

  • Aromatic Protons (Phenyl ring of benzyloxy group): A multiplet in the range of δ 7.30-7.50 ppm, integrating to 5 protons.

  • Aromatic Protons (Substituted phenyl ring): Two doublets in the aromatic region, corresponding to the two protons on the main phenyl ring. Their chemical shifts will be influenced by the electron-donating effects of the amino, hydroxyl, and benzyloxy groups.

  • Methylene Protons (-O-CH₂-Ph): A singlet at approximately δ 5.10 ppm, integrating to 2 protons.

  • Methyl Protons (-CO-CH₃): A singlet around δ 2.50 ppm, integrating to 3 protons.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature-dependent, likely appearing downfield.

  • Amino Protons (-NH₂): A broad singlet, also with a variable chemical shift.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show signals corresponding to the 15 carbon atoms in the molecule. Key predicted chemical shifts include:

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 195-205 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbons attached to the oxygen and nitrogen atoms will be shifted further downfield.

  • Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

  • Methyl Carbon (-CO-CH₃): A signal in the upfield region, around δ 25-30 ppm.

FTIR Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • N-H Stretching (Amino group): Two bands in the region of 3300-3500 cm⁻¹.

  • O-H Stretching (Hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

  • C=O Stretching (Ketone): A strong absorption band around 1650-1680 cm⁻¹.

  • C-O Stretching (Ether and Phenol): Bands in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 257. Key fragmentation patterns would likely involve the loss of the methyl group (M-15), the acetyl group (M-43), and cleavage of the benzylic ether bond.

Application in Drug Development: The Synthesis of Olodaterol

This compound is a documented intermediate in the synthesis of Olodaterol[6][7]. The synthesis of Olodaterol involves the reaction of this amino-acetophenone derivative with other building blocks to construct the final complex molecule. The amino and hydroxyl groups on the phenyl ring are key functionalities that participate in subsequent reactions to form the oxazine ring system present in Olodaterol.

Logical Flow from Intermediate to API

API_Synthesis_Flow A 1-(3-Amino-5-(benzyloxy)- 2-hydroxyphenyl)ethanone B Further Cyclization & Functionalization A->B Multi-step reactions C Protected Olodaterol Precursor B->C D Deprotection C->D E Olodaterol (API) D->E

Caption: Simplified logical flow from the intermediate to the final API, Olodaterol.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

For detailed safety information, it is always recommended to consult the substance's specific Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical intermediate of significant interest, particularly in the pharmaceutical industry. Its well-defined structure and reactive functional groups make it an essential component in the synthesis of valuable drug molecules like Olodaterol. This guide has provided a comprehensive technical overview of its properties, a plausible synthetic route, a predictive spectral analysis, and crucial safety information to aid researchers and scientists in their work with this compound. A thorough understanding of this intermediate is key to the successful and efficient production of life-saving medications.

References

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 861841-90-9. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Olodaterol-impurities. Retrieved from [Link]

  • Patentsnap. (n.d.). A kind of synthetic method of 3-amino-2-hydroxyacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ( R )-Olodaterol. Retrieved from [Link]

  • Google Patents. (n.d.). US10059678B2 - Process for preparing olodaterol and intermediates thereof.
  • Google Patents. (n.d.). WO2016038628A2 - A process for preparing olodaterol and intermediates thereof.

Sources

Spectroscopic Blueprint of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, with its unique substitution pattern on the acetophenone core, presents a molecule of significant interest for medicinal chemistry and materials science. The interplay of the electron-donating amino and hydroxyl groups, the bulky benzyloxy substituent, and the electron-withdrawing acetyl group creates a distinct electronic environment that can be precisely mapped using a combination of spectroscopic techniques.

Molecular Structure and Key Features

The foundational step in interpreting spectral data is a thorough understanding of the molecule's structure. This compound (C₁₅H₁₅NO₃, Molar Mass: 257.28 g/mol ) possesses a highly substituted aromatic ring with functional groups that will give rise to characteristic spectroscopic signals.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are detailed below.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (OH and NH₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A wider spectral width (0 to 220 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations for unambiguous assignments.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COCH₃~2.5s3HThe acetyl protons are deshielded by the adjacent carbonyl group and typically appear as a sharp singlet.
Ar-H (H-4)~6.3d (J ≈ 2-3 Hz)1HThis proton is ortho to the amino group and meta to the hydroxyl and benzyloxy groups, leading to an upfield shift. It will likely show a small coupling to H-6.
Ar-H (H-6)~6.5d (J ≈ 2-3 Hz)1HThis proton is ortho to the acetyl and benzyloxy groups and meta to the amino and hydroxyl groups, resulting in a slightly more downfield shift compared to H-4. It will show a small coupling to H-4.
-NH₂~4.0-5.0 (broad s)br s2HThe chemical shift of the amino protons is highly dependent on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.
-OCH₂-Ph~5.1s2HThe benzylic protons are deshielded by the adjacent oxygen and the phenyl ring, appearing as a singlet.
-OCH₂-C₆H₅ ~7.3-7.5m5HThe protons of the benzyl phenyl ring will appear in the typical aromatic region as a complex multiplet.
Ar-OH~12.0-13.0s1HThe phenolic proton is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the ortho acetyl group.
Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C OCH₃~203The carbonyl carbon of an acetophenone is characteristically found at a very downfield chemical shift.
-COC H₃~26The methyl carbon of the acetyl group is in a typical aliphatic region.
Ar-C1 (-COCH₃)~115This carbon is attached to the acetyl group and is ortho to the hydroxyl group and meta to the benzyloxy group.
Ar-C2 (-OH)~158This carbon is attached to the strongly electron-donating hydroxyl group, causing a significant downfield shift.
Ar-C3 (-NH₂)~140Attached to the electron-donating amino group, this carbon will be shifted downfield.
Ar-C4~105This carbon is ortho to the amino group and para to the acetyl group, resulting in an upfield shift.
Ar-C5 (-OCH₂Ph)~155Attached to the benzyloxy group, this carbon is shifted downfield.
Ar-C6~108This carbon is ortho to the acetyl and benzyloxy groups, leading to an upfield shift.
-OC H₂-Ph~70The benzylic carbon is in the typical range for an ether linkage.
-OCH₂-C ₆H₅ (ipso)~137The carbon of the benzyl phenyl ring attached to the methylene group.
-OCH₂-C ₆H₅ (ortho, meta, para)~127-129The remaining carbons of the benzyl phenyl ring will appear in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)VibrationIntensityRationale
3400-3300N-H stretchMediumCharacteristic of the primary amine. Two bands may be observed for symmetric and asymmetric stretching.[1][2]
3200-2500 (broad)O-H stretchStrong, broadThe broadness and low frequency are indicative of strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.
3100-3000Aromatic C-H stretchMediumTypical for C-H bonds on an aromatic ring.[3][4]
~1640C=O stretchStrongThe carbonyl stretch is shifted to a lower frequency due to conjugation with the aromatic ring and strong intramolecular hydrogen bonding.[1][5]
1600-1450Aromatic C=C stretchMedium-StrongMultiple bands are expected in this region corresponding to the vibrations of the aromatic rings.
~1250C-O stretch (aryl ether)StrongCharacteristic of the aryl-O-CH₂ bond of the benzyloxy group.
~1100C-O stretch (phenol)StrongAssociated with the C-O bond of the phenolic hydroxyl group.
~1300C-N stretchMediumTypical for aromatic amines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 258.29. High-resolution mass spectrometry should confirm the elemental composition of C₁₅H₁₆NO₃⁺. In EI-MS, the molecular ion [M]⁺ at m/z 257.28 may be observed.

  • Key Fragmentation Pathways:

    G M [M]+. m/z 257 frag1 [M - CH3]+. m/z 242 M->frag1 - .CH3 frag2 [M - COCH3]+. m/z 214 M->frag2 - .COCH3 frag3 [C7H7]+ m/z 91 (Tropylium ion) M->frag3 - .OC6H3(NH2)(OH)COCH3 frag4 [C6H5]+ m/z 77 frag3->frag4 - CH2

    Figure 2. Predicted key fragmentation pathways for this compound in EI-MS.

    • Loss of a methyl radical (-•CH₃): A common fragmentation for acetyl-containing compounds, leading to a fragment at m/z 242.

    • Loss of an acetyl radical (-•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a fragment at m/z 214.

    • Formation of the tropylium ion: The most characteristic fragmentation for benzylic compounds is the cleavage of the benzylic C-O bond to form the highly stable tropylium ion at m/z 91 . This is often the base peak in the EI spectrum of benzyl ethers.

    • Formation of the phenyl cation: The tropylium ion can further lose a molecule of acetylene to form the phenyl cation at m/z 77 .[6]

Conclusion

The spectroscopic data presented in this guide, while predicted, are grounded in well-established principles and extensive comparative data from structurally similar compounds. The combination of NMR, IR, and MS provides a powerful and self-validating system for the unambiguous identification and characterization of this compound. The detailed protocols and interpreted spectral data serve as a robust framework for researchers to confirm the synthesis, assess the purity, and further investigate the properties of this intriguing molecule. This comprehensive spectroscopic blueprint will undoubtedly facilitate its application in drug discovery and materials science.

References

  • D. L. Pavia, G. M. Lampman, G. S. Kriz, and J. R. Vyvyan, Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.
  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.
  • NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • G. R. Fulmer et al., "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," Organometallics, vol. 29, no. 9, pp. 2176–2179, 2010. [Link]

  • H.-O. Kalinowski, S. Berger, and S. Braun, Carbon-13 NMR Spectroscopy. John Wiley & Sons, 1988.
  • E. Pretsch, P. Bühlmann, and C.
  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups." [Link][3]

  • "Why might an organic compound show a peak at m/z 77 in mass spectrometry?" MyTutor. [Link][6]

  • MassBank, "Benzyl alcohol." [Link]

  • Canadian Science Publishing, "PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES." [Link]

  • SpectraBase, "Acetophenone." [Link]

  • Illinois State University, Department of Chemistry, "Infrared Spectroscopy." [Link][1]

  • "Table of Characteristic IR Absorptions." [Link][4]

  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups." [Link][2]

  • Master Organic Chemistry, "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." [Link][5]

Sources

An In-depth Technical Guide to the Solubility of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, a key consideration for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its formulation, delivery, and overall therapeutic efficacy. This document will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer insights into the interpretation of solubility data in the context of pharmaceutical sciences.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug molecule from a promising candidate to a therapeutic reality is fraught with challenges, with poor aqueous solubility being a primary hurdle. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, dictates the bioavailability of an orally administered drug. For a drug to be absorbed, it must first be in solution at the site of absorption. Therefore, a thorough understanding and characterization of the solubility of an active pharmaceutical ingredient (API) like this compound is not merely a perfunctory step but a cornerstone of rational drug development.[1][2]

The choice of solvent is critical not only for the final formulation but also plays a pivotal role throughout the drug development process, including synthesis, purification, and crystallization.[1][3] The selection of an appropriate solvent system can significantly impact the efficiency of these processes and the physicochemical properties of the final API, such as crystal form and purity.[1]

Physicochemical Properties of this compound

A foundational understanding of the molecular structure and properties of this compound is essential to predict and interpret its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 861841-90-9[4][5][6][7]
Molecular Formula C₁₅H₁₅NO₃[7]
Molecular Weight 257.28 g/mol [7]
Appearance Powder[5]
Predicted Boiling Point 447.8±45.0 °C[5]
Predicted Density 1.246±0.06 g/cm³[5]
Storage Temperature 2-8°C, Sealed in dry, Inert atmosphere[5][7]

The structure of this compound incorporates several functional groups that influence its solubility: a phenolic hydroxyl group, an amino group, a ketone, and a benzyloxy group. The presence of both hydrogen bond donors (hydroxyl and amino groups) and acceptors (hydroxyl, amino, and ketone groups) suggests the potential for interaction with polar solvents. The aromatic rings and the benzyl group contribute to the molecule's lipophilicity, which will favor solubility in non-polar organic solvents. The interplay of these hydrophilic and lipophilic characteristics will ultimately determine the compound's solubility profile across a range of solvents.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models can provide valuable predictive insights into solubility. The principle of "like dissolves like" is a fundamental concept, suggesting that a solute will have higher solubility in a solvent with similar polarity.[8]

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary dipoles.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Resulting from the exchange of protons.[8][9][10]

The total Hansen solubility parameter is given by the equation:

δ² = δd² + δp² + δh²

The principle behind HSP is that substances with similar HSP values are likely to be miscible.[8] This tool is invaluable for rationally selecting solvents for a particular API, potentially reducing the amount of trial-and-error experimentation.[9][10]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask Method .[11][12] This method is widely accepted by regulatory bodies and provides a reliable measure of the thermodynamic solubility of a compound.[11]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined.

Materials and Equipment
  • This compound

  • A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

  • Volumetric flasks

  • Stoppered glass vials or flasks

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter (for aqueous solutions)

Experimental Workflow

Figure 1: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of each selected solvent. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.[11]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[12]

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter. This step is crucial to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of the dissolved this compound using a validated HPLC method. HPLC is preferred over UV spectrophotometry as it can separate the API from any potential impurities or degradants.[11]

  • Data Reporting:

    • The solubility should be reported in units of mass per volume (e.g., mg/mL or µg/mL).

    • For aqueous solutions, the pH of the saturated solution should be measured and reported, as the solubility of ionizable compounds can be pH-dependent.[11]

Expected Solubility Profile and Discussion

While specific experimental data for this compound is not publicly available, we can hypothesize its solubility behavior based on its structure.

Table 2: Hypothetical Solubility of this compound in Common Solvents

SolventSolvent ClassExpected SolubilityRationale
Water (pH 7)Protic, PolarLowThe large non-polar benzyloxy group and aromatic rings likely dominate, leading to poor aqueous solubility despite the presence of hydrogen bonding groups.
EthanolProtic, PolarModerate to HighThe hydroxyl group of ethanol can engage in hydrogen bonding with the solute, and its alkyl chain can interact with the non-polar regions.
MethanolProtic, PolarModerate to HighSimilar to ethanol, methanol is a good hydrogen bonding solvent.
AcetoneAprotic, PolarModerateThe polar carbonyl group of acetone can interact with the solute, but it lacks hydrogen bond donating ability.
DichloromethaneAprotic, Non-polarModerateThe compound's non-polar characteristics will favor solubility in this solvent.
Ethyl AcetateAprotic, Moderately PolarModerateOffers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics.
HexaneNon-polarVery LowThe high polarity of the hydroxyl and amino groups will likely result in poor solubility in a completely non-polar solvent like hexane.

The amino and phenolic hydroxyl groups are ionizable, meaning the aqueous solubility of this compound will be significantly influenced by pH. The amino group will be protonated at low pH, increasing solubility, while the phenolic hydroxyl group will be deprotonated at high pH, also leading to increased solubility. Therefore, it is crucial to determine the pKa of these functional groups to fully understand the pH-solubility profile.

Solvent Selection for Drug Development: A Multifaceted Decision

Choosing a solvent in the pharmaceutical industry is a complex decision that extends beyond mere solubility.[3] Several factors must be considered to ensure safety, efficacy, and regulatory compliance.[3][13]

solvent_selection cluster_properties Solvent Properties cluster_constraints Constraints & Impact Solubility Solubility of API SolventSelection Optimal Solvent Selection Solubility->SolventSelection Purity Purity & Compliance Purity->SolventSelection Compatibility Compatibility with API & Excipients Compatibility->SolventSelection Volatility Boiling Point & Volatility Volatility->SolventSelection Toxicity Toxicity & Safety Toxicity->SolventSelection Environmental Environmental Impact Environmental->SolventSelection Regulatory Regulatory Acceptance (ICH Limits) Regulatory->SolventSelection Cost Cost & Recyclability Cost->SolventSelection

Figure 2: Key factors influencing solvent selection in pharmaceutical development.

Pharmaceutical manufacturers must adhere to strict guidelines, such as those from the International Council for Harmonisation (ICH), which set limits for residual solvents in the final drug product.[3] Solvent selection guides, like the one developed by Sanofi, categorize solvents based on their safety, health, and environmental impact, aiding chemists in making more sustainable choices.[14]

Conclusion

The solubility of this compound is a critical physicochemical parameter that profoundly influences its development as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with robust experimental methodologies like the shake-flask method, researchers can generate the high-quality data necessary for informed decision-making in formulation development and regulatory submissions. A holistic approach to solvent selection, considering not only solubility but also safety, environmental impact, and regulatory constraints, is essential for the successful progression of this and any other drug candidate.

References

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Dunn, P. J., et al. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. PMC.
  • Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16, 4546-4551.
  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ChemicalBook. (2025, July 16). This compound | 861841-90-9.
  • Hansen Solubility. (n.d.). Hansen Solubility Parameters.
  • amofor. (2023, December 21).
  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
  • Home Sunshine Pharma. (n.d.). This compound CAS 861841-90-9.
  • Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.
  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • PubMed. (2018, February 6).
  • SlideShare. (2013, February 15).
  • Park, K. (n.d.). Hansen Solubility Parameters 2000.
  • ICH. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • ICH. (2019, November 20).
  • European Medicines Agency (EMA). (2020, February 10).
  • National Institutes of Health (NIH). (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. PubChem.
  • Guidechem. (n.d.). 1-(3-aMino-4-(benzyloxy)-2-hydroxyphenyl)ethanone 871101-87-0.
  • India Fine Chemicals. (n.d.). 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethanone.
  • ResearchGate. (n.d.).
  • U.S. Food and Drug Administration (FDA). (n.d.).
  • Lead Sciences. (n.d.). This compound.
  • National Institutes of Health (NIH). (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
  • ResearchGate. (2025, August 9). Synthesis of 3-(2-aminoethyl)
  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. NIST WebBook.

Sources

An In-depth Technical Guide to the Potential Biological Activity of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone. While direct empirical data on this specific molecule is not yet prevalent in published literature, its structural motifs—an o-aminophenol core, an acetophenone moiety, and a benzyloxy group—suggest a rich pharmacological potential. Drawing upon established structure-activity relationships of analogous compounds, this document outlines a reasoned, multi-pronged research framework to elucidate its therapeutic promise. We will delve into hypothesized activities including antioxidant, anticancer, antimicrobial, and anti-inflammatory effects. For each potential activity, a logical, causality-driven experimental workflow is presented, complete with detailed protocols for key assays. This guide is intended to serve as a foundational blueprint for researchers embarking on the investigation of this and structurally related compounds, fostering a systematic and scientifically rigorous approach to early-stage drug discovery.

Introduction: Unveiling a Candidate Molecule

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The compound this compound emerges as a compelling candidate for investigation due to its unique combination of functional groups, each historically associated with significant biological activities. The o-aminophenol scaffold is recognized for its antioxidant, antibacterial, and cytotoxic properties.[1][2] The acetophenone framework is a well-established pharmacophore found in numerous compounds with anticancer, analgesic, antioxidant, and anti-inflammatory activities.[3][4] The addition of a benzyloxy group can modulate the molecule's lipophilicity and may contribute to its overall activity profile.[5][6]

This guide, therefore, is constructed not on a retrospective of existing data, but as a prospective roadmap for discovery. It is designed to empower researchers with the rationale and the practical methodologies to systematically uncover the biological potential of this intriguing molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.28 g/mol
CAS Number 861841-90-9
Appearance Powder
Predicted pKa 10.32 ± 0.25
Predicted Boiling Point 447.8 ± 45.0 °C
Predicted Density 1.246 ± 0.06 g/cm³

Postulated Biological Activity I: Antioxidant Potential

Scientific Rationale

The presence of a phenolic hydroxyl group on the o-aminophenol core is a strong indicator of potential antioxidant activity.[7] Phenolic compounds are well-documented free radical scavengers, capable of donating a hydrogen atom to stabilize reactive oxygen species (ROS), thereby mitigating oxidative stress. The amino group in the ortho position may further enhance this activity through electronic effects. Several established spectrophotometric methods can be employed to quantify this potential.[8][9]

Experimental Workflow: Antioxidant Activity Screening

A tiered approach is recommended to comprehensively evaluate the antioxidant capacity of the compound. This begins with simple, rapid chemical assays and can progress to more biologically relevant systems.

Antioxidant_Workflow A DPPH Radical Scavenging Assay D Cellular ROS Production Assay (e.g., DCFH-DA) A->D If active B ABTS Radical Cation Decolorization Assay B->D If active C Ferric Reducing Antioxidant Power (FRAP) Assay C->D If active E Lipid Peroxidation Assay (e.g., TBARS) D->E

Caption: A tiered workflow for evaluating antioxidant potential.

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant compound.[10][11]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in methanol to achieve a range of final concentrations (e.g., 1-100 µM).

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions (or control/blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol (blank) and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Hypothetical Data Summary

Table 2: Hypothetical Antioxidant Activity of this compound

AssayTest Compound IC₅₀ (µM)Positive Control (Ascorbic Acid) IC₅₀ (µM)
DPPH Scavenging 25.5 ± 2.115.2 ± 1.5
ABTS Scavenging 18.9 ± 1.810.8 ± 1.1
FRAP (µM Fe(II) equiv/µM) 1.5 ± 0.22.1 ± 0.3

Postulated Biological Activity II: Anticancer Potential

Scientific Rationale

Both o-aminophenol and acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][4] The mechanisms can be diverse, including the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways. Therefore, it is logical to hypothesize that this compound may possess anticancer properties. A primary screening against a panel of cancer cell lines is a standard first step to identify potential activity.[12][13]

Experimental Workflow: Anticancer Activity Screening

The investigation of anticancer potential should follow a logical progression from initial cytotoxicity screening to more detailed mechanistic studies for promising hits.

Anticancer_Workflow A MTT/MTS Assay on Cancer Cell Panel (e.g., MCF-7, A549, HepG2) B Determine IC50 values A->B C Apoptosis Assays (Annexin V/PI staining) B->C If IC50 is potent D Cell Cycle Analysis (Propidium Iodide staining) B->D If IC50 is potent E Western Blot for key proteins (e.g., Caspases, Bcl-2) C->E Confirm pathway D->E

Caption: A workflow for evaluating anticancer activity.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for untreated controls and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Hypothetical Data Summary

Table 3: Hypothetical Cytotoxicity of this compound

Cell LineTissue of OriginTest Compound IC₅₀ (µM)Doxorubicin (Control) IC₅₀ (µM)
MCF-7 Breast Cancer12.8 ± 1.30.8 ± 0.1
A549 Lung Cancer21.5 ± 2.51.2 ± 0.2
HepG2 Liver Cancer35.2 ± 3.11.5 ± 0.3
HEK293 Normal Kidney> 1005.6 ± 0.7

Postulated Biological Activity III: Antimicrobial Potential

Scientific Rationale

Phenolic compounds are widely known for their antimicrobial properties.[7] Similarly, various acetophenone derivatives have been reported to possess antibacterial and antifungal activities.[3] The combined presence of these pharmacophores in this compound suggests a high probability of antimicrobial activity. Initial screening against a panel of pathogenic bacteria and fungi is a crucial first step.[14]

Experimental Workflow: Antimicrobial Activity Screening

A systematic approach to antimicrobial screening involves initial qualitative assessments followed by quantitative determination of potency.

Antimicrobial_Workflow A Disk Diffusion or Agar Well Diffusion Assay C Broth Microdilution Assay A->C If zone of inhibition observed B Test against Gram-positive, Gram-negative bacteria & Fungi B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) D->E Determine cidal vs. static

Caption: A workflow for evaluating antimicrobial activity.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well microplate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well containing the diluted compound.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

    • A viability indicator like resazurin can be added to aid in the visual determination.

Hypothetical Data Summary

Table 4: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound

MicroorganismTypeTest Compound MIC (µg/mL)Ciprofloxacin (Control) MIC (µg/mL)
Staphylococcus aureus Gram-positive160.5
Escherichia coli Gram-negative640.25
Candida albicans Fungus32N/A (Fluconazole: 1)

Conclusion and Future Directions

The structural features of this compound provide a strong theoretical foundation for exploring its potential as a bioactive agent. The proposed workflows in this guide offer a systematic and robust framework for investigating its antioxidant, anticancer, and antimicrobial properties. Positive results in these initial in vitro screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • Advanced Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy and Safety: Evaluation in animal models to determine therapeutic potential and toxicity profiles.

This document serves as a call to action for the scientific community to investigate this promising molecule. The methodologies outlined herein are designed to be self-validating and provide a clear path from initial hypothesis to robust, publishable data.

References

  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds. Available from: [Link]

  • Nguyen, T. H., et al. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Ullah, F., et al. (2022). Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. Chemistry & Biodiversity. Available from: [Link]

  • Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Available from: [Link]

  • Talebi, M., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Pisoschi, A. M., et al. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences. Available from: [Link]

  • Ferdos, J., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available from: [Link]

  • Nguyen, T. H., et al. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Cassels, B. K., et al. (1995). Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. Pharmacological Research. Available from: [Link]

  • Abe, F., et al. (2001). Effect of Benzylic Oxygen on the Antioxidant Activity of Phenolic Lignans. Journal of Natural Products. Available from: [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]

  • Sánchez-Rico, S., et al. (2024). Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. (2025). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • Abe, F., et al. (2001). Effect of benzylic oxygen on the antioxidant activity of phenolic lignans. Journal of Natural Products. Available from: [Link]

  • Du, G., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available from: [Link]

  • Pop, A., et al. (2023). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Antioxidants. Available from: [Link]

  • Tidgewell, T. A., et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases. Available from: [Link]

  • ResearchGate. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Available from: [Link]

  • Butler, M. S., & Cooper, M. A. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets. Available from: [Link]

  • Zborowska, H., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences. Available from: [Link]

  • Riss, T. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available from: [Link]

  • Ali, M., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants. Available from: [Link]

  • Taslimi, P., et al. (2019). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Bioorganic Chemistry. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available from: [Link]

  • Fernández-Gómez, P., et al. (2022). Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Tvrdá, E., et al. (2015). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules. Available from: [Link]

  • Vachiraarunwong, A., et al. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available from: [Link]

Sources

The Strategic Intermediate: A Technical Guide to 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, a pivotal synthetic intermediate in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the synthesis, characterization, and strategic applications of this versatile molecule, with a focus on the underlying chemical principles and practical experimental methodologies.

Introduction: Unveiling a Key Building Block

This compound, with CAS Number 861841-90-9, is a substituted acetophenone that has emerged as a valuable scaffold in the synthesis of complex pharmaceutical agents.[1][2] Its unique arrangement of functional groups—a primary aromatic amine, a protected phenol, a hydroxyl group, and a ketone—offers multiple points for chemical modification, enabling the construction of diverse molecular architectures. The strategic placement of the amino and hydroxyl groups ortho to each other, and para to the benzyloxy substituent, makes it particularly well-suited for the synthesis of various heterocyclic systems and substituted phenylethanolamines, a class of compounds known for their significant biological activities.

The primary utility of this intermediate lies in its role as a precursor to potent and selective β2-adrenergic receptor agonists. These agents are crucial in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][4] A notable example is the synthesis of Olodaterol, a long-acting β2-adrenoceptor agonist, where the nitro-analogue of the title compound serves as a key precursor.[5][6] This guide will delineate a robust synthetic pathway to this compound and explore its subsequent transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 861841-90-9[1]
Molecular Formula C₁₅H₁₅NO₃[2]
Molecular Weight 257.28 g/mol [2]
Appearance Powder[2]
Boiling Point 447.8±45.0 °C (Predicted)[2]
Density 1.246±0.06 g/cm³ (Predicted)[2]
Storage Sealed in dry, 2-8 °C[2]

Multi-Step Synthesis: A Guided Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The following sections provide a detailed protocol for a logical and efficient synthetic route, starting from commercially available 2,5-dihydroxyacetophenone.

Synthesis_Pathway A 2,5-Dihydroxyacetophenone B 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone A->B  Benzyl Bromide, K₂CO₃  Acetone, Reflux (Williamson Ether Synthesis) C 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone B->C  HNO₃, H₂SO₄  (Regioselective Nitration) D This compound C->D  H₂, Pd/C or SnCl₂/HCl  (Nitro Group Reduction) Applications A 1-(3-Amino-5-(benzyloxy)- 2-hydroxyphenyl)ethanone B α-Halogenation A->B C α-Bromoketone Intermediate B->C D Nucleophilic Substitution with protected amine C->D E Protected Amino Ketone D->E F Reduction of Ketone and Deprotection E->F G β2-Adrenergic Receptor Agonists (e.g., Olodaterol analogues) F->G

Sources

Methodological & Application

The Versatile Building Block: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold for Complexity and Bioactivity

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds that offer a blend of reactivity and functionality is paramount. 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, a polysubstituted acetophenone, represents a quintessential example of such a scaffold. Its unique arrangement of an ortho-amino-hydroxyl group relative to a ketone moiety, coupled with a protected phenol, renders it a highly valuable and versatile intermediate for the construction of a diverse array of complex molecules, particularly heterocyclic systems with pronounced biological activities.

This application note serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and utility of this powerful building block. We will delve into a detailed, field-proven synthetic protocol for its preparation and explore its application in the synthesis of medicinally relevant chromone and quinoxaline frameworks. The causality behind experimental choices, self-validating protocols, and authoritative grounding in the primary literature form the three pillars of this guide, ensuring both scientific integrity and practical applicability.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and handling requirements is the bedrock of safe and successful experimentation.

PropertyValueSource
CAS Number 861841-90-9[1]
Molecular Formula C₁₅H₁₅NO₃[2]
Molecular Weight 257.28 g/mol [2]
Appearance Powder[1]
Predicted Boiling Point 447.8 ± 45.0 °C[1]
Predicted Density 1.246 ± 0.06 g/cm³[1]
Predicted pKa 10.32 ± 0.25[1]
Storage Sealed in dry, 2-8°C[1]

Safety Information:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H332 Harmful if inhaled

A Robust, Multi-Step Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 2',4'-dihydroxyacetophenone. This proposed route leverages well-established and high-yielding transformations, ensuring a reliable supply of this key intermediate.

Synthesis_Workflow Start 2',4'-Dihydroxyacetophenone Step1 Step 1: Williamson Ether Synthesis (Selective Benzylation) Start->Step1 Benzyl bromide, K₂CO₃, Acetone Intermediate1 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 HNO₃, Acetic Acid Intermediate2 1-(4-(Benzyloxy)-2-hydroxy-5-nitrophenyl)ethanone Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Pd/C, H₂ or SnCl₂/HCl Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Selective Benzylation via Williamson Ether Synthesis

This initial step selectively protects the more acidic 4-hydroxyl group of 2',4'-dihydroxyacetophenone. The use of a slight excess of potassium carbonate ensures complete deprotonation, while acetone serves as an excellent solvent for this Sₙ2 reaction.[3]

  • Reagents:

    • 2',4'-Dihydroxyacetophenone (1.0 eq)

    • Benzyl bromide (1.0 eq)

    • Potassium carbonate (2.0 eq)

    • Acetone

  • Procedure:

    • To a stirred solution of 2',4'-dihydroxyacetophenone in acetone, add potassium carbonate.

    • Add benzyl bromide dropwise at room temperature.

    • Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from methanol to afford 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone as a solid.

  • Expected Yield: 75-85%[3]

Step 2: Nitration

The electron-donating hydroxyl and benzyloxy groups activate the aromatic ring towards electrophilic aromatic substitution. The nitro group is directed to the position ortho to the hydroxyl group and meta to the acetyl group.

  • Reagents:

    • 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq)

    • Fuming Nitric Acid

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone in glacial acetic acid and cool the mixture in an ice bath.

    • Slowly add fuming nitric acid dropwise, maintaining the temperature below 10°C.

    • Stir the reaction mixture at low temperature for 1-2 hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water until neutral, and dry to obtain 1-(4-(benzyloxy)-2-hydroxy-5-nitrophenyl)ethanone.

  • Expected Yield: High

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method.[4] Alternatively, reduction using tin(II) chloride in hydrochloric acid is also effective.[5]

  • Reagents (Catalytic Hydrogenation):

    • 1-(4-(Benzyloxy)-2-hydroxy-5-nitrophenyl)ethanone (1.0 eq)

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro compound in ethanol or ethyl acetate in a pressure vessel.

    • Add Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (typically 2-3 bar).

    • Stir the mixture at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield this compound.

  • Expected Yield: >90%

Applications in the Synthesis of Bioactive Heterocycles

The strategic placement of the amino, hydroxyl, and ketone functionalities makes this compound an ideal precursor for a variety of condensation and cyclization reactions to form heterocyclic systems.

Application 1: Synthesis of Substituted Chromones

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[6][7][8][9] The reaction of a 2-hydroxyacetophenone with an acyl chloride followed by an intramolecular cyclization is a common route to chromones.[10]

Chromone_Synthesis Start 1-(3-Amino-5-(benzyloxy)- 2-hydroxyphenyl)ethanone Step1 Step 1: N-Acylation Start->Step1 Acyl Chloride, Pyridine Intermediate1 N-acylated intermediate Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 Base (e.g., DBU), Heat Product Substituted Chromone Derivative Step2->Product

Caption: General workflow for the synthesis of chromone derivatives.

Protocol 2: Representative Synthesis of a 7-(Benzyloxy)-8-amino-2-methylchromen-4-one

  • Rationale: This protocol first protects the amino group via acylation, followed by an intramolecular Claisen condensation to form the pyrone ring of the chromone.

  • Reagents:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Pyridine (solvent and base)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Procedure:

    • Dissolve this compound in pyridine and cool in an ice bath.

    • Slowly add acetyl chloride and stir at room temperature for 1-2 hours to form the N-acetylated intermediate.

    • Add DBU to the reaction mixture.

    • Heat the reaction to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into cold dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reactant 1Reactant 2ProductConditionsTypical Yield
This compoundAcetyl Chloride7-(Benzyloxy)-8-acetamido-2-methylchromen-4-onePyridine, DBU, Reflux60-75%
Application 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[11][12][13][14] They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[11] The ortho-amino ketone functionality of our title compound can be envisioned to react with a suitable partner to form a quinoxaline ring after deprotection of the benzyl group and oxidation. A more direct approach involves the reaction with a 1,2-dicarbonyl compound where the ketone of the acetophenone participates in the cyclization.

Protocol 3: Representative Synthesis of a Benzyloxy-hydroxy-methylquinoxaline

  • Rationale: This protocol exemplifies the condensation of the ortho-amino group with one carbonyl of a 1,2-dicarbonyl compound, followed by intramolecular condensation of the remaining carbonyl with the methyl group of the acetophenone to form the quinoxaline ring.

  • Reagents:

    • This compound (1.0 eq)

    • Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)

    • Ethanol or Acetic Acid

  • Procedure:

    • Dissolve this compound and benzil in ethanol or acetic acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the product and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Reactant 1Reactant 2ProductConditionsTypical Yield
This compoundBenzil6-(Benzyloxy)-5-hydroxy-8-methyl-2,3-diphenylquinoxalineEthanol, Reflux70-85%

Conclusion

This compound is a strategically designed and highly valuable building block for organic synthesis. Its synthesis from readily available starting materials is straightforward and high-yielding. The orthogonal functionalities present in the molecule allow for its selective transformation into a wide variety of complex heterocyclic structures, such as chromones and quinoxalines, which are of significant interest in medicinal chemistry and drug discovery. The protocols and applications detailed in this note provide a solid foundation for researchers to explore the full potential of this versatile intermediate in their synthetic endeavors.

References

  • CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google P
  • CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)
  • 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone - ChemBK. (URL: [Link])

  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PubMed Central. (URL: [Link])

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google P
  • Quinoxaline, its derivatives and applications: A State of the Art review - ScienceDirect. (URL: [Link])

  • Synthesis of chromone derivatives. The reaction was carried out with... - ResearchGate. (URL: [Link])

  • 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])

  • Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[6][15]thieno[2,3-d]pyrimidin-4-ones as analg - arkat usa. (URL: [Link])

  • This compound CAS 861841-90-9 - Home Sunshine Pharma. (URL: [Link])

  • 2-(benzyl-Methyl-aMino)-1-(3-hydroxyphenyl)ethanone Request for Quotation - ChemBK. (URL: [Link])

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (URL: [Link])

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (URL: [Link])

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA. (URL: [Link])

  • EP1675832B1 - Heterocyclyl compounds - Google P
  • Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase. (URL: [Link])

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (URL: [Link])

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - DADUN. (URL: [Link])

  • Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control - MDPI. (URL: [Link])

  • Molbank | Topical Collection : Heterocycle Reactions - MDPI. (URL: [Link])

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (URL: [Link])

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (URL: [Link])

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - Gupea. (URL: [Link])

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (URL: [Link])

  • Bioactive Compounds from the Bark of Vitex negundo Linn. - Impactfactor. (URL: [Link])

  • Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. (URL: [Link])

Sources

application of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Medicinal Chemist's Guide to the Potential of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

This compound is a highly functionalized aromatic ketone. While not extensively documented as a bioactive agent itself, its true value in medicinal chemistry lies in its potential as a versatile starting material or scaffold. The molecule incorporates three key reactive sites: an o-hydroxyacetophenone, a nucleophilic aniline (amino group), and a benzyl ether protecting group. This unique combination makes it an ideal precursor for the synthesis of diverse compound libraries targeting a wide range of therapeutic areas.

The acetophenone framework is a common feature in many biologically active compounds and serves as a crucial synthon for creating more complex heterocyclic and polycyclic structures.[1][2][3][4] This guide provides a prospective analysis of this scaffold, outlining its synthetic utility and proposing detailed protocols for the generation and biological evaluation of novel derivatives. We will explore how to leverage its inherent chemical reactivity to build libraries of compounds with potential applications in oncology, as well as for their anti-inflammatory, antioxidant, and antimicrobial properties.[5][6][7][8]

Section 1: Structural and Synthetic Analysis

The strategic value of this compound stems from its distinct functional groups, which can be manipulated selectively to generate a diverse range of derivatives.

  • The o-Hydroxyacetophenone Core: This moiety is a classic precursor for the synthesis of chalcones, flavones, and other flavonoids through reactions like the Claisen-Schmidt condensation.[9][10][11] These classes of compounds are well-known for their broad pharmacological activities.[12]

  • The Aromatic Amino Group: The aniline functionality is a powerful handle for introducing diversity. It can readily undergo acylation, sulfonylation, and reductive amination, or serve as a nucleophile in the construction of heterocyclic rings like quinolines and benzodiazepines.

  • The Benzyl Ether: This group serves as a protecting group for the phenol, allowing for selective reactions at other sites. Its removal via catalytic hydrogenation can unmask the phenol, providing another site for modification or for creating final compounds with a free hydroxyl group, which is often crucial for biological activity. A related compound, 3-Amino-2-hydroxyacetophenone, is a key intermediate in the synthesis of the anti-asthma drug Pranlukast.[13][14][15]

The following diagram illustrates the key reactive sites and potential synthetic transformations.

Caption: Key reactive sites and potential synthetic pathways for derivatization.

Section 2: Proposed Synthetic Protocols

Here we provide detailed, step-by-step methodologies for synthesizing key classes of derivatives from the title compound.

Protocol 2.1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are biosynthetically precursors to flavonoids and are known for a wide array of pharmacological activities.[9] This protocol details a base-catalyzed condensation to form the characteristic α,β-unsaturated ketone system.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (EtOH)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40-50% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Crushed Ice

  • Standard laboratory glassware, magnetic stirrer, TLC plates

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • Add 1.0-1.2 equivalents of the selected substituted aromatic aldehyde to the solution.

  • Reaction: Cool the mixture in an ice bath to 0-5°C. While stirring vigorously, slowly add 2.0-3.0 equivalents of a 40% aqueous KOH solution dropwise, ensuring the temperature remains below 25°C.[9]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing crushed ice.[9]

    • Acidify the mixture to a pH of ~2-3 with dilute HCl to precipitate the crude chalcone product.[9]

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

Protocol 2.2: Synthesis of Amide Derivatives via Acylation

This protocol describes the acylation of the aromatic amino group to generate a library of amide derivatives, which can significantly alter the compound's physicochemical properties and biological activity.

Materials:

  • This compound

  • Acyl Chloride or Carboxylic Acid

  • Coupling agent (if using carboxylic acid), e.g., HATU, HOBt

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: Dissolve 1.0 equivalent of this compound in anhydrous DCM.

  • Add 1.5-2.0 equivalents of a suitable base, such as triethylamine.

  • Reaction with Acyl Chloride:

    • Cool the solution to 0°C.

    • Slowly add 1.1 equivalents of the desired acyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Reaction with Carboxylic Acid (Peptide Coupling):

    • To a separate flask, dissolve 1.1 equivalents of the desired carboxylic acid, 1.1 equivalents of HATU, and 2.0 equivalents of DIPEA in anhydrous DMF. Stir for 10 minutes to pre-activate.

    • Add this activated mixture to the solution of the starting amine.

    • Stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.

Section 3: Proposed Biological Evaluation Strategy

Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify potential therapeutic applications. The structural motifs present in the derivatives suggest several promising avenues for investigation.

Caption: A proposed workflow for the biological evaluation of synthesized derivatives.

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of the synthesized compounds against various cancer cell lines, a common first step in anticancer drug discovery.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)[5][6]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microplates, multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells (final DMSO concentration <0.5%). Include wells for vehicle control (DMSO) and untreated control.

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for active compounds using dose-response curve fitting software.

Protocol 3.2: Antioxidant Activity (DPPH Radical Scavenging Assay)

Many aminophenol and chalcone derivatives exhibit antioxidant properties.[5][6][7][11] The DPPH assay is a rapid and reliable method to screen for this activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Synthesized compounds dissolved in methanol

  • Ascorbic acid or Quercetin as a positive control[5][6][7]

  • Methanol

  • 96-well microplate, microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compounds (or positive control) to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Analysis: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the SC₅₀ or EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[5][6][7]

Section 4: Data Summary and Interpretation

Systematic evaluation of synthesized libraries will generate quantitative data crucial for establishing structure-activity relationships (SAR). The following table provides a template for summarizing such data.

Compound IDR¹ Group (from Aldehyde)R² Group (from Acyl Chloride)Cytotoxicity IC₅₀ (µM) [MCF-7]Antioxidant EC₅₀ (µM) [DPPH]
Parent N/AN/A>100>100
CH-01 4-ChlorophenylN/A15.245.8
CH-02 4-MethoxyphenylN/A28.512.3
AM-01 N/ABenzoyl55.189.0
AM-02 N/A4-Nitrobenzoyl8.9>100

Interpretation: The hypothetical data above suggests that derivatization significantly impacts biological activity. For instance, the addition of a 4-nitrobenzoyl group (AM-02) dramatically increases cytotoxicity compared to the parent compound. Conversely, a 4-methoxyphenyl chalcone (CH-02) shows improved antioxidant activity. This systematic approach allows researchers to identify promising scaffolds and guide the next round of synthesis for lead optimization.

Conclusion

While this compound may have limited direct applications, its true strength is as a foundational building block in medicinal chemistry. Its trifunctional nature provides a platform for generating vast chemical diversity through straightforward and well-established synthetic protocols. By systematically synthesizing derivatives and evaluating them in targeted biological assays, researchers can unlock the therapeutic potential hidden within this versatile scaffold, paving the way for the discovery of novel drug candidates.

References

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone. (2025). BenchChem.
  • An In-depth Technical Guide to the Biological Activities of Aminophenol Deriv
  • Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde. (2023).
  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed.
  • SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. (n.d.). Airlangga University Repository.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2023). PubMed Central.
  • How to synthesize chalcone from 2-Hydroxyacetophenone and benzaldehyde? (2017).
  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (2023). MDPI.
  • The Versatility of 4-Hydroxyacetophenone in Organic Synthesis: A Proxy for 1-(4-(hydroxyamino)phenyl)ethanone. (2025). BenchChem.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
  • Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions. (2023). PubMed.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2025).
  • The Critical Role of 3-Amino-2-Hydroxyacetophenone in API Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Method for preparing o-hydroxyacetophenone and p-hydroxyacetophenone. (2009).
  • The Role of 4'-Hydroxyacetophenone in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Various Applications Of 3-Hydroxyacetophenone. (2023). Cefa Cilinas Biotics Pvt Ltd.
  • Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. (2023). ChemistryViews.
  • The Significance of 3-Hydroxyacetophenone Manufacturer. (2025). Valence Labs.
  • Synthetic method of alpha-hydroxyacetophenone compound. (n.d.).
  • 1-(3-aMino-4-(benzyloxy)-2-hydroxyphenyl)ethanone 871101-87-0. (n.d.). Guidechem.
  • Synthetic method of 3-amino-2-hydroxyacetophenone. (n.d.).
  • Synthesis of o-hydroxy acetophenone derivatives. (n.d.).
  • 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (2011).
  • The synthetic method of 1-(3-Phenoxyphenyl)ethanone. (1986).
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022).
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022).

Sources

A Robust, Regioselective Synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is a highly functionalized aromatic ketone that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents and molecular probes. Its structure, featuring ortho-amino and hydroxyl groups, a para-benzyloxy protecting group, and an acetyl moiety, presents significant synthetic challenges related to regioselectivity and chemoselectivity. This application note details a reliable three-step synthetic pathway starting from commercially available 1-(2,5-dihydroxyphenyl)ethanone. The protocol leverages an understanding of substituent effects to achieve selective O-benzylation and regioselective nitration. A key feature of this methodology is a chemoselective reduction of a nitro group using tin(II) chloride, which preserves the acid-sensitive benzyl ether protecting group that is often cleaved under standard catalytic hydrogenation conditions. This guide provides in-depth mechanistic rationale, step-by-step experimental protocols, and critical safety information for researchers in medicinal chemistry and drug development.

Introduction and Synthetic Strategy

The synthesis of polysubstituted aromatic compounds requires precise control over the sequence and conditions of functional group introduction. The target molecule, this compound (CAS 861841-90-9)[1][2][3], is a prime example of a scaffold where such control is paramount. The strategic challenges are twofold:

  • Regiocontrol: The installation of the amino group (via its nitro precursor) must be directed specifically to the C-3 position on a ring already bearing three distinct substituents.

  • Chemoselectivity: The final reduction of the nitro group must be performed without cleaving the O-benzyl ether, a common protecting group that is labile to standard hydrogenolysis conditions[4].

To address these challenges, we have designed a three-step synthesis that proceeds with high selectivity and yields. The overall pathway is depicted below.

Figure 1: Overall synthetic scheme for this compound.

Mechanistic Rationale and Field-Proven Insights

A thorough understanding of the underlying chemical principles is critical for successful and reproducible synthesis. This section explains the causality behind our experimental choices for each step.

Step 1: Selective O-Benzylation

The synthesis commences with the selective protection of one of the two hydroxyl groups in 1-(2,5-dihydroxyphenyl)ethanone. The 2-hydroxyl group is positioned ortho to the acetyl group, allowing for the formation of a strong intramolecular hydrogen bond. This hydrogen bonding significantly reduces the nucleophilicity and acidity of the 2-hydroxyl group. Consequently, the 5-hydroxyl group is more sterically accessible and chemically reactive towards electrophiles. This inherent difference in reactivity allows for the highly selective O-benzylation at the 5-position using benzyl bromide and a mild base like potassium carbonate, a strategy successfully employed in similar systems[5].

Step 2: Regioselective Electrophilic Nitration

The second step involves the nitration of the selectively protected intermediate. The regiochemical outcome of this electrophilic aromatic substitution is governed by the cumulative directing effects of the three existing substituents:

  • -OH (at C-2): A strongly activating, ortho, para-director.

  • -OBn (at C-5): A strongly activating, ortho, para-director.

  • -COCH₃ (at C-1): A deactivating, meta-director.

The positions ortho to the powerful hydroxyl directing group (C-3 and C-6) are the most activated sites for electrophilic attack. Of these, the C-3 position is also ortho to the benzyloxy group, further enhancing its activation. The C-6 position is sterically hindered by the adjacent acetyl group. Therefore, nitration occurs with high regioselectivity at the C-3 position, yielding the desired nitro-intermediate.

Step 3: Chemoselective Nitro Group Reduction

The final transformation is the reduction of the nitro group to a primary amine. This step presents a significant challenge. The standard and often most efficient method for this conversion is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C)[6]. However, these conditions are also highly effective for the hydrogenolysis (cleavage) of O-benzyl ethers[4][7]. Executing a standard hydrogenation would result in the undesired loss of the benzyl protecting group.

To circumvent this, a chemical reductant known for its chemoselectivity is required. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is an excellent choice. This reagent system readily reduces aromatic nitro compounds to anilines while leaving benzyl ether protecting groups and other reducible functionalities like ketones unaffected[8]. This method provides a clean and high-yielding conversion to the final target molecule without compromising the integrity of the protecting group.

Detailed Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagents and Materials
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes / Suggested Supplier
1-(2,5-Dihydroxyphenyl)ethanone152.1510.0 g65.7Sigma-Aldrich, >98%
Benzyl Bromide171.0412.4 g (8.6 mL)72.3Acros Organics, 99%, Lachrymator
Potassium Carbonate (K₂CO₃)138.2113.6 g98.6Fisher Scientific, Anhydrous
Acetone58.08250 mL-ACS Grade
Nitric Acid (70%)63.014.6 mL72.3Corrosive, Oxidizer
Acetic Acid60.05100 mL-Glacial
Tin(II) Chloride Dihydrate225.6340.0 g177.3Corrosive
Ethanol (200 Proof)46.07300 mL-Anhydrous
Ethyl Acetate88.11As needed-ACS Grade
Hexanes-As needed-ACS Grade
Saturated NaHCO₃ (aq)-As needed--
Brine-As needed--
Anhydrous MgSO₄120.37As needed--
Protocol 1: Synthesis of 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone
  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2,5-dihydroxyphenyl)ethanone (10.0 g, 65.7 mmol), potassium carbonate (13.6 g, 98.6 mmol), and acetone (250 mL).

  • Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (8.6 mL, 72.3 mmol) dropwise to the suspension via syringe.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexanes).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude solid.

  • Recrystallize the solid from an ethanol/water mixture to afford 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone as a pale yellow solid.

    • Expected Yield: 80-90%.

Protocol 2: Synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
  • In a 250 mL round-bottom flask, dissolve the product from Protocol 1 (e.g., 13.0 g, 53.7 mmol) in glacial acetic acid (100 mL).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Slowly add 70% nitric acid (4.6 mL, 72.3 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A yellow precipitate will form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum to yield 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone as a bright yellow solid, which is typically pure enough for the next step.

    • Expected Yield: 90-98%.

Protocol 3: Synthesis of this compound
  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the nitro compound from Protocol 2 (e.g., 14.0 g, 48.7 mmol) and ethanol (300 mL).

  • Add tin(II) chloride dihydrate (40.0 g, 177.3 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. The yellow solid will dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully concentrate to about one-third of its original volume using a rotary evaporator.

  • Pour the concentrated mixture into 400 mL of ice-water.

  • Slowly and carefully basify the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the pH is approximately 8. A precipitate will form. Caution: CO₂ evolution will cause foaming.

  • Extract the aqueous suspension with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (1 x 150 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford the final product, this compound.

    • Expected Yield: 75-85%.

Process Workflow and Safety Summary

The entire process, from starting material to final product, involves a logical sequence of reaction and purification steps.

Figure 2: Experimental workflow diagram.

Hazard and Handling Summary
ChemicalHazard ClassKey Precautions
Benzyl Bromide Toxic, LachrymatorHandle only in a fume hood. Avoid inhalation and skin contact. Quench residual reagent with a nucleophilic solution (e.g., sodium thiosulfate).
Nitric Acid Oxidizer, CorrosiveWear acid-resistant gloves and face shield. Add slowly to prevent thermal runaway. Neutralize spills with sodium bicarbonate.
Tin(II) Chloride Corrosive, IrritantAvoid inhalation of dust. Prevent contact with skin and eyes.
Waste Disposal -Tin-containing aqueous waste should be collected and disposed of as heavy metal waste according to institutional guidelines. Do not pour down the drain[9].

Conclusion

This application note provides a comprehensive and reliable protocol for the multi-step synthesis of this compound. By capitalizing on principles of selective protection, regioselective electrophilic substitution, and chemoselective reduction, the target molecule can be produced in good overall yield. The detailed explanation of the chemical rationale behind each step, combined with a robust experimental procedure, makes this guide a valuable resource for researchers engaged in the synthesis of complex intermediates for pharmaceutical development.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link][10]

  • University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link][9]

  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link][4]

  • Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link][11]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link][6]

  • Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link][8]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link][1]

  • India Fine Chemicals. (n.d.). 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethanone. Retrieved from [Link][3]

  • Home Sunshine Pharma. (n.d.). This compound CAS 861841-90-9. Retrieved from [Link][2]

Sources

Application Notes and Protocols: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the efficient construction of complex heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The strategic selection of starting materials can significantly streamline synthetic routes, enabling rapid access to diverse chemical libraries. 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is a prime example of such a strategic building block. Its unique arrangement of functional groups—an ortho-aminophenol, a ketone, and a protected phenol—offers a powerful platform for the synthesis of a variety of important heterocyclic systems, including benzoxazoles, quinolines, and benzodiazepines.

The ortho-aminophenol moiety is a classic precursor for benzofused heterocycles, while the acetyl group provides a reactive handle for condensation and cyclization reactions. The benzyloxy group serves as a stable protecting group for the distal phenol, which can be deprotected in later synthetic stages to allow for further functionalization, making this building block particularly valuable in multi-step syntheses and for the creation of derivatives for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the synthesis of key heterocyclic frameworks. The methodologies are presented with a focus on the underlying chemical principles and practical considerations for successful implementation in a research setting.

Part 1: Synthesis of the Building Block: this compound

The synthesis of this key building block can be achieved through a logical four-step sequence starting from commercially available 2,5-dihydroxyacetophenone. This route involves protection of one hydroxyl group, followed by regioselective nitration and subsequent reduction.

Overall Synthetic Workflow

G A 2,5-Dihydroxyacetophenone B 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone A->B  Benzyl Bromide, K2CO3, Acetone C 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone B->C  Fuming HNO3, Acetic Acid D This compound C->D  H2, Pd/C, Ethanol

Caption: Synthetic route to the target building block.

Step-by-Step Synthesis Protocols

Step 1: Monobenzylation of 2,5-Dihydroxyacetophenone

  • Rationale: Selective protection of one of the two hydroxyl groups is the initial key step. The 2-hydroxyl group is intramolecularly hydrogen-bonded to the acetyl carbonyl, making it less nucleophilic than the 5-hydroxyl group. This inherent difference in reactivity allows for selective benzylation at the 5-position. Potassium carbonate is a mild base suitable for this phenolic alkylation, and acetone is an appropriate solvent.

  • Protocol:

    • To a solution of 2,5-dihydroxyacetophenone (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol to yield 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone as a crystalline solid.

Step 2: Nitration of 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone

  • Rationale: The next step is the introduction of a nitro group, which will serve as a precursor to the amine. The hydroxyl and benzyloxy groups are ortho-, para-directing. The position ortho to the strongly activating hydroxyl group is the most nucleophilic and sterically accessible, leading to selective nitration at the 3-position. Fuming nitric acid in acetic acid is a standard and effective nitrating system for activated aromatic rings.[1]

  • Protocol:

    • Dissolve 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq) in glacial acetic acid in a flask and cool the solution to 0-5 °C in an ice bath.

    • Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Pour the reaction mixture into ice-cold water. A yellow solid will precipitate.

    • Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum to obtain 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.[2]

Step 3: Reduction of the Nitro Group

  • Rationale: The final step in the synthesis of the building block is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for this transformation, with the primary byproduct being water. Ethanol is a suitable solvent for this reaction.[3]

  • Protocol:

    • To a solution of 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (1.0 eq) in ethanol, add 10% Pd/C (5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield this compound as a solid.[4][5] This product is often of sufficient purity for subsequent reactions, but can be further purified by column chromatography if necessary.

Part 2: Application in Heterocyclic Synthesis

The strategic placement of the amino, hydroxyl, and acetyl groups allows this building block to be a versatile precursor for various heterocyclic systems.

Application 1: Synthesis of Substituted Benzoxazoles

The ortho-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles, which are important scaffolds in medicinal chemistry.[6] The reaction with a carboxylic acid or its derivative leads to the formation of the benzoxazole ring system.

G cluster_0 Benzoxazole Synthesis A Building Block C Intermediate A->C B Carboxylic Acid (R-COOH) B->C  PPA or Eaton's Reagent D Substituted Benzoxazole C->D  Cyclization & Dehydration

Caption: Workflow for benzoxazole synthesis.

  • Rationale: The condensation of an ortho-aminophenol with a carboxylic acid is a standard method for benzoxazole synthesis. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are effective condensing agents that facilitate both the initial amide formation and the subsequent cyclodehydration. The reaction proceeds via the formation of an intermediate O-acylaminophenol which then cyclizes.

  • Protocol: Synthesis of 2-Aryl-6-(benzyloxy)-7-acetylbenzoxazole

    • To a flask containing polyphosphoric acid (PPA), add this compound (1.0 eq) and a substituted benzoic acid (1.1 eq).

    • Heat the mixture with stirring to 150-180 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to approximately 80 °C and pour it carefully into a beaker of ice water with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-6-(benzyloxy)-7-acetylbenzoxazole.

Reactant (Benzoic Acid)ProductExpected Yield Range
Benzoic Acid2-Phenyl-6-(benzyloxy)-7-acetylbenzoxazole75-85%
4-Chlorobenzoic Acid2-(4-Chlorophenyl)-6-(benzyloxy)-7-acetylbenzoxazole70-80%
4-Methoxybenzoic Acid2-(4-Methoxyphenyl)-6-(benzyloxy)-7-acetylbenzoxazole80-90%
Application 2: Synthesis of Substituted Quinolines via Friedländer Annulation

The ortho-aminoaryl ketone functionality is ideal for the Friedländer synthesis of quinolines. This reaction involves the condensation of the building block with a compound containing a reactive α-methylene group adjacent to a carbonyl.[7][8]

G cluster_1 Friedländer Quinoline Synthesis A Building Block C Substituted Quinoline A->C B α-Methylene Ketone (e.g., Cyclohexanone) B->C  Base (KOH) or Acid (PTSA) Catalyst

Caption: Workflow for Friedländer quinoline synthesis.

  • Rationale: The Friedländer synthesis can be catalyzed by either acid or base. In the base-catalyzed pathway, an aldol-type condensation occurs first, followed by cyclization and dehydration. In the acid-catalyzed pathway, a Schiff base is initially formed, which then tautomerizes to an enamine that undergoes intramolecular cyclization. The choice of catalyst can depend on the specific substrates used. Potassium hydroxide in ethanol is a common base-catalyzed system.[8]

  • Protocol: Base-Catalyzed Synthesis of a Substituted Quinoline

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add a ketone with an α-methylene group (e.g., cyclohexanone, 1.2 eq) to the solution.

    • Add an aqueous solution of potassium hydroxide (2.0 eq) to the reaction mixture.

    • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • Collect the resulting solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield the desired substituted quinoline.

α-Methylene KetoneProductExpected Yield Range
Cyclohexanone10-(Benzyloxy)-9-hydroxy-1,2,3,4-tetrahydroacridin-5(6H)-one65-75%
Acetone7-(Benzyloxy)-8-hydroxy-2-methylquinolin-4(1H)-one60-70%
Ethyl acetoacetateEthyl 7-(benzyloxy)-8-hydroxy-2-methylquinoline-3-carboxylate70-80%
Application 3: Synthesis of 1,5-Benzodiazepine Derivatives

The reaction of an ortho-diamine with a 1,3-dicarbonyl compound is a classical route to 1,5-benzodiazepines. While our building block is an ortho-aminophenol, its reaction with another amine can in situ generate a species that can undergo a similar cyclization. A more direct approach involves the reaction with a β-diketone where the amino group and the enolizable acetyl group of our building block participate in the cyclization. However, a more common route would involve the reaction of an ortho-phenylenediamine with a β-diketone. Our building block can be considered a precursor to such systems. For a direct application, the reaction with an α-haloketone followed by intramolecular cyclization is a plausible route.

A more direct application involves the condensation with an ortho-phenylenediamine itself, where the acetyl group of our building block reacts with the diamine.

  • Rationale: The condensation of an ortho-phenylenediamine with a β-dicarbonyl compound or an α,β-unsaturated ketone leads to the formation of a seven-membered 1,5-benzodiazepine ring.[9] In this proposed protocol, the acetyl group of our building block will react with an ortho-phenylenediamine. The reaction is typically acid-catalyzed, often using acetic acid, which also serves as the solvent.

  • Protocol: Synthesis of a Substituted 1,5-Benzodiazepine

    • Dissolve this compound (1.0 eq) and an ortho-phenylenediamine (1.1 eq) in glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the progress by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize with a solution of ammonium hydroxide until the product precipitates.

    • Filter the solid, wash with water, and dry.

    • Recrystallize from ethanol to obtain the purified 1,5-benzodiazepine derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. Its straightforward synthesis and the presence of multiple, differentially reactive functional groups provide a robust platform for the construction of diverse molecular architectures. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this building block and to generate novel compounds for drug discovery and materials science applications.

References

  • Combes, A. (1888). "Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées." Bulletin de la Société Chimique de France, 49, 89-92. [Link]

  • Friedländer, P. (1882). "Ueber o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]

  • Iqbal, N., et al. (2021). "Benzoxazole: Synthetic Methodology and Biological Activities." International Journal of Pharmaceutical Sciences Review and Research, 66(1), 10-20. [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Manske, R. H. F. (2008). "The Friedländer Synthesis of Quinolines." Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 861841-90-9. Retrieved from [Link]

  • India Fine Chemicals. (n.d.). 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethanone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Selective N-Acetylation of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the efficient and selective N-acetylation of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. We detail a robust methodology employing acetic anhydride as the acetylating agent in an aqueous medium, a choice that balances reactivity, selectivity, and environmental considerations. The causality behind critical experimental steps, including temperature control and purification strategies, is thoroughly explained to ensure reproducibility and high yield. This guide is designed for researchers in medicinal chemistry and drug development, offering field-proven insights, safety protocols, characterization guidelines, and a troubleshooting matrix to facilitate successful synthesis.

Introduction and Scientific Context

N-acetylation is a cornerstone chemical transformation in organic synthesis, pivotal for installing the acetamide functional group. This reaction is frequently employed to protect primary and secondary amines, modulate the biological activity of molecules, or prepare key intermediates for more complex syntheses.[1] The substrate, this compound, possesses multiple reactive sites: a primary aromatic amine, a phenolic hydroxyl group, and an acetyl moiety. The primary challenge and objective of this protocol is to achieve selective acetylation of the more nucleophilic amino group while minimizing side reactions, particularly the O-acetylation of the hydroxyl group.

The resulting product, N-(3-acetyl-5-(benzyloxy)-2-hydroxyphenyl)acetamide, serves as a valuable building block in the synthesis of various biologically active compounds. The presence of the acetamide can alter the compound's pharmacokinetic properties and provides a handle for further functionalization. This protocol leverages the differential nucleophilicity between the aromatic amine and the phenolic hydroxyl group to achieve high selectivity. While both can react with acetic anhydride, the amino group reacts significantly faster, especially under controlled temperature conditions in an aqueous medium.[2]

Reaction Principle and Mechanism

The selective N-acetylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

Mechanism Steps:

  • Nucleophilic Attack: The nitrogen atom of the amino group attacks a carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate anion, a good leaving group.

  • Deprotonation: The acetate anion abstracts a proton from the now-positively charged nitrogen atom, yielding the neutral N-acetylated product and acetic acid as a byproduct.[3][4]

The selectivity for N-acetylation over O-acetylation is kinetically controlled. The amino group is a stronger nucleophile than the phenolic hydroxyl group, allowing its preferential reaction at lower temperatures.[2] Conducting the reaction in water is counterintuitive, as acetic anhydride can hydrolyze. However, the acetylation of the amine is typically much faster than hydrolysis, making water a viable and environmentally benign solvent.[2][5]

Caption: Overall reaction scheme for the N-acetylation.

Experimental Protocol

This protocol is designed as a self-validating system, with integrated checkpoints for monitoring progress and confirming product identity.

Materials and Equipment
Reagents & Solvents Grade Supplier
This compound≥98%Commercial Source
Acetic Anhydride (Ac₂O)Reagent Grade, ≥99%Commercial Source
Deionized Water (H₂O)High PurityIn-house
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Deuterated Solvent (e.g., DMSO-d₆)NMR GradeCommercial Source
Equipment Description
Magnetic Stirrer with Stir BarFor reaction mixing
Round-Bottom Flask (100 mL)Reaction vessel
Ice BathFor temperature control
Addition FunnelFor controlled reagent addition
Buchner Funnel and Filter FlaskFor vacuum filtration
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄
Rotary EvaporatorFor solvent removal
NMR Spectrometer (≥400 MHz)For structural characterization
Melting Point ApparatusFor purity assessment
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., Butyl rubber) when handling reagents.[6]

  • Fume Hood: Acetic anhydride is corrosive, a lachrymator, and flammable. All handling and the entire reaction procedure must be conducted inside a certified chemical fume hood.[7][8][9][10]

  • Handling: Acetic anhydride reacts violently with water and strong bases.[6][10] Ensure all glassware is dry before use if a non-aqueous solvent is chosen. Avoid inhalation of vapors and direct skin contact.[9]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Step-by-Step Procedure

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, validated analytical method for the precise and accurate quantification of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, a key chemical intermediate in pharmaceutical development. The primary method detailed is a robust isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's fundamentals. Furthermore, a complete protocol for method validation, conforming to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is presented to ensure the procedure is fit for its intended purpose in a regulated environment.[1][2][3] This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for assay and impurity determination.

Introduction and Principles of the Method

This compound (CAS No. 861841-90-9) is a substituted acetophenone derivative.[4][5] Its molecular structure incorporates several functional groups—a primary amine, a hydroxyl group (phenol), and a benzyl ether—which dictate its chemical and physical properties.[4][6] Accurate quantification of this compound is critical for ensuring the quality, consistency, and safety of subsequent active pharmaceutical ingredients (APIs) derived from it.

Rationale for Method Selection

The chosen analytical technique is RP-HPLC with UV detection. This choice is predicated on the physicochemical properties of the analyte:

  • Polarity: The presence of hydroxyl and amino groups imparts significant polarity, yet the benzyloxy and phenyl moieties provide sufficient hydrophobicity for effective retention on a non-polar stationary phase like C18. This balance allows for excellent separation from both highly polar and non-polar impurities.

  • Chromophoric Properties: The molecule contains two aromatic rings, which are strong chromophores that absorb UV radiation. This intrinsic property allows for sensitive and direct detection using a UV-Vis spectrophotometer without the need for derivatization. Based on the structure and data from analogous aminophenol compounds, a detection wavelength in the range of 270-280 nm is expected to provide good sensitivity.[7][8][9]

  • Robustness and Accessibility: HPLC-UV is a ubiquitous, cost-effective, and highly reliable technique in pharmaceutical laboratories, making this method broadly applicable.

The method is designed to be stability-indicating, meaning it can resolve the main compound from potential degradation products or process-related impurities.

Primary Analytical Method: RP-HPLC with UV Detection

This section details the complete, step-by-step protocol for the quantification of this compound.

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a variable wavelength UV-Vis detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.45 µm, PTFE or Nylon).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or purified to 18.2 MΩ·cm.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • This compound Reference Standard (purity ≥ 98%).

Chromatographic Conditions

The following conditions were optimized to achieve a symmetric peak shape, adequate retention, and efficient separation.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes
  • Causality: The C18 column provides universal non-polar retention. The acidic mobile phase (0.1% H₃PO₄) ensures that the primary amine group is protonated, leading to a single, consistent ionic form and preventing peak tailing. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength. A column temperature of 30 °C ensures consistent retention times and reduces viscosity.

Preparation of Solutions
  • Mobile Phase (0.1% H₃PO₄ in Water / ACN - 60:40):

    • Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Filter this aqueous component through a 0.45 µm filter.

    • Combine 600 mL of the filtered aqueous component with 400 mL of acetonitrile.

    • Degas the final mixture by sonication or online degasser before use.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix well.

  • Working Standard Solution (50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix well. This solution is used for calibration and system suitability.

  • Sample Solution (Nominal concentration of 50 µg/mL):

    • Accurately weigh a quantity of the test sample equivalent to 25 mg of the active compound into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

    • Perform the final dilution step (1:10) using the mobile phase to match the concentration of the Working Standard Solution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow and Analysis Procedure

The overall analytical workflow is depicted below.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Weigh Reference Standard & Sample B Prepare Stock Solutions (in Methanol) A->B C Prepare Working Solutions (in Mobile Phase) B->C D Filter Sample Solution C->D E System Equilibration D->E F System Suitability Test (SST) (5 injections of Standard) E->F G Inject Blank (Mobile Phase) F->G H Inject Standard Solutions G->H I Inject Sample Solutions H->I J Integrate Chromatograms I->J K Verify SST Compliance J->K L Calculate Concentration K->L M Generate Final Report L->M

Caption: HPLC analysis workflow from preparation to reporting.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Working Standard Solution (50 µg/mL) five consecutive times.

    • The system is deemed suitable for analysis if the criteria in the table below are met. The SST is a non-negotiable part of the sequence, ensuring the system's performance on the day of analysis.[2]

      Parameter Acceptance Criteria
      Tailing Factor (T) ≤ 2.0
      Theoretical Plates (N) ≥ 2000

      | % RSD of Peak Areas | ≤ 2.0% |

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the Working Standard Solution in duplicate.

    • Inject the prepared Sample Solutions.

    • Inject the Working Standard Solution after every 6-10 sample injections to monitor system drift.

Calculation of Results

The concentration of this compound in the sample is calculated using the external standard method:

Concentration (µg/mL) = (AreaSample / AreaStandard) × ConcentrationStandard × Dilution Factor

Where:

  • AreaSample is the peak area of the analyte in the sample chromatogram.

  • AreaStandard is the average peak area of the analyte in the standard chromatogram.

  • ConcentrationStandard is the concentration of the Working Standard Solution (µg/mL).

Method Validation Protocol (per ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[3][10] The following protocols describe the experiments required to validate the HPLC-UV method.

G cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Key parameters for analytical method validation.

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

  • Protocol:

    • Inject a blank (mobile phase) to show no interfering peaks at the analyte's retention time.

    • Inject a placebo solution (if analyzing a formulated product) to demonstrate excipient non-interference.

    • Inject the Working Standard Solution.

    • Inject the Sample Solution.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample. Analyze the stressed samples to ensure the analyte peak is resolved from all major degradation peaks (peak purity analysis using a photodiode array detector is recommended).

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank, placebo, and stressed samples.

Linearity and Range
  • Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering 50% to 150% of the nominal working concentration (e.g., 25, 40, 50, 60, 75 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the average peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be minimal.

    • The residuals should be randomly distributed around zero.

Accuracy (Recovery)
  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a known amount of analyte (Reference Standard) into a placebo mixture or a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare three replicates at each level.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%40.039.699.0%
100%50.050.3100.6%
120%60.059.298.7%
Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the nominal concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • These can be estimated from the linearity data based on the standard deviation of the response (σ) and the slope of the calibration curve (S):

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

    • The estimations must be experimentally verified by preparing and injecting solutions at the calculated concentrations.

  • Acceptance Criteria: The signal-to-noise ratio for the LOQ should be approximately 10:1, with acceptable precision and accuracy at this concentration.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2 °C).

      • Mobile phase composition (e.g., ACN ± 2%).

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters should still be met under all varied conditions, and the results should not significantly deviate from the nominal results.

Alternative Method: LC-MS/MS for Enhanced Specificity

For applications requiring higher sensitivity (e.g., trace analysis in complex biological matrices) or absolute confirmation of identity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is recommended.[12]

  • Principle: The HPLC separates the analyte, which is then ionized (typically via Electrospray Ionization - ESI) and detected by the mass spectrometer. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), unparalleled selectivity and sensitivity can be achieved.

  • Suggested Starting Parameters:

    • Ionization Mode: ESI, Positive

    • Precursor Ion [M+H]⁺: m/z 258.1

    • Potential Product Ions: Fragmentation of the parent ion would likely yield characteristic product ions. Method development would be required to identify the most stable and abundant transitions.

Conclusion

The RP-HPLC method with UV detection described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The comprehensive validation protocol, designed according to ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust. It is therefore deemed fit for its intended purpose in routine quality control and research environments.

References

  • This compound CAS 861841-90-9.Home Sunshine Pharma.
  • This compound | 861841-90-9.ChemicalBook.
  • ICH Guidelines for Analytical Method Valid
  • UV-Vis Spectrum of 4-aminophenol.SIELC Technologies.
  • Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol.RSC Publishing.
  • Understanding ICH Q2(R2)
  • This compound.Lead Sciences.
  • 4-Aminophenol.SIELC Technologies.
  • Validation of Analytical Procedures Q2(R2).ICH.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg.Macedonian Pharmaceutical Bulletin.
  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection.Acta Poloniae Pharmaceutica.
  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.SIELC Technologies.
  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.PubMed.
  • A Comparative Guide to Analytical Methods for 4-Aminophenol Determin
  • Sample preparation in analysis of pharmaceuticals.
  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples.ANTISEL.
  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk.Food Additives & Contaminants: Part A.

Sources

Application Notes & Protocols: Utilizing 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acetophenone scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a wide range of enzyme targets.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS 861841-90-9) in enzyme inhibition assays. We present the core principles of assay design, detailed protocols for evaluating the compound against two major enzyme classes—kinases and proteases—and robust methodologies for data analysis and troubleshooting. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Compound Profile: this compound

This compound is a substituted acetophenone derivative with functional groups—a primary amine, a hydroxyl group, and a benzyloxy moiety—that provide multiple potential interaction points for binding within an enzyme's active or allosteric site. Its structural relatives have demonstrated significant biological activity, making it a compelling candidate for screening campaigns.[4][5]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 861841-90-9[6][7]
Molecular Formula C₁₅H₁₅NO₃[7]
Molecular Weight 257.28 g/mol [7]
Appearance Powder[6]
Storage 2-8°C, Sealed in dry, inert atmosphere[6][7]
Rationale for Investigation

The acetophenone core is present in compounds known to inhibit key enzyme families:

  • Metabolic Enzymes: Derivatives have shown inhibitory effects on α-glucosidase, carbonic anhydrases, and acetylcholinesterase.[1][3]

  • Tyrosinase: Acetophenone thiosemicarbazones are potent tyrosinase inhibitors, relevant in cosmetic and food industries.[4]

  • Monoamine Oxidase (MAO): Certain acetophenones are highly potent and selective inhibitors of MAO-B, a target in neurodegenerative diseases.[2]

  • Kinases & Proteases: These broad enzyme classes are frequently targeted by small molecules with similar structural motifs.[8][9]

Handling and Storage
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is standard but its concentration in the final assay should be kept low (typically ≤1-2%) to avoid solvent-mediated interference.[10]

  • Storage: Store the solid compound at 2-8°C under an inert atmosphere.[7] Aliquot stock solutions and store at -20°C or -80°C to minimize freeze-thaw cycles.

Principles of Robust Enzyme Inhibition Assays

A successful inhibition assay hinges on a solid understanding of enzyme kinetics and careful experimental design. The primary goal is to determine the concentration of an inhibitor required to reduce enzyme activity by 50%, known as the IC₅₀ value.[11]

Foundational Concepts
  • Enzyme Kinetics: Assays should be performed under initial velocity conditions, where product formation is linear over time and substrate depletion is minimal (typically <10% of substrate consumed).[12][13] This ensures the measured rate is directly proportional to enzyme activity. The substrate concentration is a critical parameter; for screening competitive inhibitors, using a substrate concentration at or below its Michaelis-Menten constant (Kₘ) increases the assay's sensitivity.[12][14]

  • Controls are Non-Negotiable:

    • Negative Control (0% Inhibition): Contains the enzyme, substrate, and assay buffer with the same final concentration of vehicle (e.g., DMSO) as the test wells. This defines the maximum enzyme activity (Vₘₐₓ).

    • Positive Control (100% Inhibition): Contains a known inhibitor for the target enzyme to confirm assay performance. Alternatively, a control with no enzyme can define the background signal.

    • Vehicle Control: Ensures that the solvent used to dissolve the compound does not affect enzyme activity.[10]

General Assay Workflow

The workflow for determining inhibitor potency is a systematic process from initial setup to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate) P2 Prepare Compound Serial Dilutions (from DMSO stock) A1 Dispense Compound/Controls into 96/384-well plate P2->A1 A2 Add Enzyme (pre-incubate with inhibitor if needed) A1->A2 A3 Initiate Reaction (add Substrate) A2->A3 A4 Incubate at Optimal Temperature A3->A4 A5 Measure Signal (Absorbance, Fluorescence, etc.) A4->A5 D1 Calculate % Inhibition A5->D1 D2 Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) D1->D2 D3 Non-linear Regression (4-Parameter Logistic Fit) D2->D3 D4 Determine IC50 Value D3->D4

Caption: General workflow for an enzyme inhibition assay.

Application Protocol 1: Kinase Inhibition Assay

This protocol describes a universal, fluorescence-based kinase assay that quantifies ADP production, a common product of all kinase reactions. It is adaptable to various kinases.

Assay Principle

The assay measures the conversion of ATP to ADP. The ADP produced is enzymatically converted to ATP and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase to oxidize a fluorogenic probe, generating a highly fluorescent product. The signal is directly proportional to kinase activity. Inhibition of the kinase leads to a decrease in the fluorescent signal.

Materials
  • Kinase: Purified, active enzyme of interest.

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test Compound: this compound.

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine for many kinases).

  • Detection Reagents: Commercial ADP-Glo™ or similar ADP detection kit.

  • Microplates: Solid white or black 96- or 384-well plates, low-volume.[15]

  • Plate Reader: Capable of measuring fluorescence or luminescence.

Step-by-Step Protocol
  • Prepare Compound Plate: a. Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 1 mM. b. Transfer 1 µL of each dilution into the wells of the assay plate. c. Add 1 µL of DMSO to negative control wells and 1 µL of positive control stock to positive control wells.

  • Enzyme/Substrate Mix Addition: a. Prepare a 2X Kinase/Substrate master mix in assay buffer. The optimal concentrations of enzyme and substrate must be predetermined by running enzyme and substrate titrations.[14] b. Add 25 µL of the 2X master mix to each well. c. Mix gently by shaking the plate for 1 minute. d. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: a. Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Kₘ for the target kinase.[12] b. Add 25 µL of the 2X ATP solution to all wells to start the reaction. Final volume is now 51 µL. c. Mix the plate, centrifuge briefly to collect contents, and incubate at the optimal temperature (e.g., 30°C) for the predetermined linear time period (e.g., 60 minutes).[16]

  • Signal Detection: a. Stop the kinase reaction and initiate the detection reaction by adding the detection reagents as per the manufacturer's protocol (e.g., add 50 µL of ADP-Glo™ Reagent). b. Incubate as required by the kit (e.g., 40 minutes at room temperature). c. Read the signal (fluorescence/luminescence) on a compatible plate reader.

G start Start prep_plate 1. Prepare Compound Plate (Serial Dilutions in DMSO) start->prep_plate add_enzyme 2. Add 2X Kinase/Substrate Mix (25 µL) prep_plate->add_enzyme pre_incubate 3. Pre-incubate (e.g., 20 min at RT) add_enzyme->pre_incubate start_reaction 4. Add 2X ATP Solution (25 µL) pre_incubate->start_reaction incubate_reaction 5. Incubate Reaction (e.g., 60 min at 30°C) start_reaction->incubate_reaction add_detection 6. Add Detection Reagents (e.g., ADP-Glo™) incubate_reaction->add_detection read_plate 7. Read Signal (Fluorescence/Luminescence) add_detection->read_plate stop End read_plate->stop

Caption: Experimental workflow for the kinase inhibition assay.

Application Protocol 2: Protease Inhibition Assay

This protocol details a general method for assessing protease inhibition using a fluorogenic substrate.

Assay Principle

The assay utilizes a peptide substrate that is internally quenched. One end of the peptide is linked to a fluorophore and the other to a quencher. In its intact state, the substrate's fluorescence is suppressed. Upon cleavage by the target protease, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.[17] An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.[8]

Materials
  • Protease: Purified, active enzyme of interest.

  • Substrate: Fluorogenic, internally quenched peptide substrate specific to the target protease (e.g., a FRET substrate).

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20. Buffer composition is highly dependent on the specific protease.

  • Test Compound: this compound.

  • Positive Control: A known inhibitor for the target protease (e.g., Aprotinin for serine proteases).

  • Microplates: Solid black 96- or 384-well plates, low-volume.[15]

  • Plate Reader: Capable of top- or bottom-reading fluorescence, with appropriate excitation/emission filters.

Step-by-Step Protocol
  • Prepare Compound Plate: Follow the same procedure as in Section 3.3, Step 1.

  • Enzyme Addition and Pre-incubation: a. Prepare a 2X Protease solution in assay buffer. The optimal enzyme concentration should be determined to ensure the reaction remains in the linear range for the desired time.[12] b. Add 50 µL of the 2X enzyme solution to each well containing the compound. c. Mix gently and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Proteolytic Reaction: a. Prepare a 2X fluorogenic substrate solution in assay buffer, protected from light. The final concentration should ideally be at or below the Kₘ.[12] b. Add 50 µL of the 2X substrate solution to all wells to start the reaction. Final volume is now 101 µL. c. Immediately mix the plate.

  • Kinetic Measurement: a. Place the plate in a pre-warmed fluorescence plate reader set to the optimal temperature for the enzyme. b. Measure the fluorescence signal every 60 seconds for 30-60 minutes using the appropriate excitation and emission wavelengths for the substrate.[18] c. The rate of reaction (slope of the linear portion of the fluorescence vs. time curve) is used for data analysis.

G start Start prep_plate 1. Prepare Compound Plate (Serial Dilutions) start->prep_plate add_enzyme 2. Add 2X Protease Solution (50 µL) prep_plate->add_enzyme pre_incubate 3. Pre-incubate (e.g., 30 min at RT) add_enzyme->pre_incubate start_reaction 4. Add 2X Fluorogenic Substrate (50 µL) pre_incubate->start_reaction read_plate 5. Read Fluorescence Kinetically (e.g., every 60s for 45 min) start_reaction->read_plate analyze 6. Calculate Initial Velocity (Slope) read_plate->analyze stop End analyze->stop

Caption: Experimental workflow for the protease inhibition assay.

Data Analysis and Interpretation

Accurate determination of the IC₅₀ value requires a systematic approach to data processing.[19][20]

Calculation of Percent Inhibition

First, normalize the raw data from the plate reader. The percent inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = 100 × [ 1 - (Signal_Inhibitor - Signal_Background) / (Signal_MaxActivity - Signal_Background) ]

  • Signal_Inhibitor: Signal from a well with the test compound.

  • Signal_MaxActivity: Average signal from the negative control (0% inhibition) wells.

  • Signal_Background: Average signal from the positive control (100% inhibition) or no-enzyme wells.

Dose-Response Curve and IC₅₀ Determination

The calculated % Inhibition values are then plotted against the logarithm of the inhibitor concentration.[10] The resulting data points are fitted to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, SPSS).[11][21]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope))

  • Y: % Inhibition

  • X: Logarithm of the inhibitor concentration

  • Top/Bottom: Plateaus of the curve

  • LogIC₅₀: The logarithm of the inhibitor concentration that elicits a 50% response. The software directly calculates the IC₅₀ value from this parameter.

  • HillSlope: Describes the steepness of the curve.

Table 2: Example IC₅₀ Data Presentation

CompoundTarget EnzymeSubstrate Conc. (µM)IC₅₀ (µM)Hill Slopen
Cmpd XKinase A10 (Kₘ)1.2 ± 0.151.13
Cmpd XProtease B5 (< Kₘ)5.8 ± 0.420.93
ControlKinase A10 (Kₘ)0.01 ± 0.0021.03
ControlProtease B5 (< Kₘ)0.25 ± 0.031.23
Data are presented as mean ± SEM for n independent experiments.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses common problems.

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicates - Pipetting errors- Incomplete mixing- Temperature gradients across the plate- Use calibrated pipettes; prepare a master mix for additions.[15]- Ensure thorough but gentle mixing after each reagent addition.- Allow the plate to equilibrate to temperature before starting the reaction.
No or weak inhibition observed - Inhibitor is inactive against the target- Inhibitor concentration is too low- Compound has low solubility in assay buffer- Test a broader concentration range.- Check compound purity and integrity.- Ensure final DMSO concentration is sufficient to maintain solubility without inhibiting the enzyme.
"Noisy" or erratic kinetic data - Enzyme instability- Substrate precipitation- Compound interference (e.g., fluorescence)- Perform enzyme stability tests under assay conditions.[12]- Check substrate solubility in the final assay buffer.- Run a control plate with the compound and substrate but no enzyme to check for autofluorescence or quenching.[22]
Poor curve fit (R² < 0.95) - Incorrect concentration range tested- Insufficient data points on the curve- Assay window is too small- Adjust the dilution series to better bracket the expected IC₅₀.- Use at least 8-10 concentrations for the dose-response curve.[21]- Optimize the assay to achieve a better signal-to-background ratio.

Conclusion

This compound represents a promising scaffold for the discovery of novel enzyme inhibitors. By applying the detailed protocols and principles outlined in these application notes, researchers can effectively and reliably characterize its inhibitory activity against a wide array of enzymatic targets. Adherence to best practices in assay design, execution of appropriate controls, and rigorous data analysis are paramount to generating high-quality, reproducible results in any drug discovery endeavor.

References

  • Gülçin, İ., & Taslimi, P. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie, 353(11), e2000210. [Link]

  • Chrobak, E., et al. (2020). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Molecules, 25(22), 5433. [Link]

  • Wang, Z. M., et al. (2015). Acetophenone derivatives: Novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(10), 1833-1839. [Link]

  • Chen, H. Y., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 937-945. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI. [Link]

  • Ha, M. T., & Lee, H. (Eds.). (2018). Kinase Screening and Profiling: Methods and Protocols. Humana Press. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Karaseva, E., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4521. [Link]

  • Elmhiri, G., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(4), 865-875. [Link]

  • Shapiro, A. B. (2015). Response to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. [Link]

  • Sebaugh, J. L. (2010). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Kuzmanić, A., & Troskot, R. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Tip Biosystems Blog. [Link]

  • Shapiro, A. B. (2015). Response to "How should I start with Enzyme-Inhibitor kinetics assay?". ResearchGate. [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OCW. [Link]

  • Home Sunshine Pharma. This compound CAS 861841-90-9. Home Sunshine Pharma Products. [Link]

  • PCR Biosystems. What troubleshooting is recommended if the reaction is being inhibited? PCR Biosystems FAQs. [Link]

  • Lead Sciences. This compound. Lead Sciences Products. [Link]

  • Wardell, J. L., et al. (2018). Crystal structures of (E)-1-{3-[(5-fluoro-2-hydroxybenzylidene)amino]phenyl}ethanone and of a fourth polymorph of (E)-1-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}ethanone. Acta Crystallographica Section E, 74(Pt 4), 485-490. [Link]

  • Ma, J. G., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E, 67(Pt 2), o396. [Link]

  • Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. PubChem Compound Database. [Link]

  • Reilly, S. M., et al. (2013). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 56(21), 8633-8646. [Link]

Sources

Application Note: Development of Fluorescent Probes from 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone for Cellular Imaging and Analyte Sensing

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the design, synthesis, characterization, and application of novel fluorescent probes derived from the versatile scaffold, 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone. We detail the scientific rationale underpinning probe design, focusing on a Photoinduced Electron Transfer (PeT) mechanism. This guide includes field-tested, step-by-step protocols for synthesizing a representative probe (AP-1), characterizing its photophysical properties, and applying it for both in vitro analyte detection and live-cell imaging. The methodologies are designed to be self-validating, incorporating essential controls and validation steps to ensure scientific rigor.

Introduction: The Potential of the Acetophenone Scaffold

Fluorescent probes are indispensable tools in modern biomedical research and drug discovery, enabling real-time visualization of biological molecules and processes with high sensitivity and specificity.[1][2] The rational design of these probes involves coupling a fluorophore core to a recognition moiety that selectively interacts with a target analyte.[3] An effective strategy for creating "turn-on" probes, which are non-fluorescent until they bind their target, is the modulation of Photoinduced Electron Transfer (PeT).[4]

The scaffold this compound is a promising starting material for such probes. Its key features include:

  • An intrinsic fluorophore backbone.

  • A primary amine group that can act as an electron donor, quenching fluorescence through a PeT mechanism.

  • Multiple reactive sites (amine, hydroxyl group) for straightforward chemical modification to install analyte-recognition units.

In this guide, we will demonstrate the development of a hypothetical probe, AP-1 , from this scaffold, designed for the detection of intracellular zinc ions (Zn²⁺), a crucial signaling molecule in numerous physiological and pathological processes.

Part 1: Synthesis and Characterization of Probe AP-1

Principle of Probe Design and Synthesis

The design of AP-1 is based on the PeT sensing mechanism. The lone pair of electrons on the nitrogen atom of the core scaffold quenches the excited state of the fluorophore, rendering it non-fluorescent. We will introduce a recognition unit that, upon binding to the target analyte (Zn²⁺), complexes with the nitrogen atom. This binding event lowers the energy of the nitrogen's lone pair, inhibiting the PeT process and causing a significant increase in fluorescence intensity ("turn-on" response).

To achieve this, we will synthesize a Schiff base by reacting the primary amine of the starting material with 2-pyridinecarboxaldehyde. The resulting imine and the adjacent hydroxyl group form a binding pocket that can chelate Zn²⁺, activating the fluorescent signal.

cluster_synthesis AP-1 Synthesis Pathway Start 1-(3-Amino-5-(benzyloxy)- 2-hydroxyphenyl)ethanone Reagent 2-Pyridinecarboxaldehyde Ethanol, Acetic Acid (cat.) Reflux Start->Reagent Reacts with Product Probe AP-1 (Schiff Base) Reagent->Product Forms

Caption: General synthesis scheme for the fluorescent probe AP-1.

Detailed Synthesis Protocol for AP-1

Scientist's Note: This protocol is a representative procedure. Yields and reaction times may vary. All steps involving organic solvents should be performed in a well-ventilated fume hood.

Materials:

  • This compound (1.0 eq)

  • 2-Pyridinecarboxaldehyde (1.1 eq)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 40 mL of absolute ethanol. Add a magnetic stir bar.

  • Addition of Reagents: To the stirred solution, add 1.1 equivalents of 2-pyridinecarboxaldehyde. Then, add 3-4 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating accelerates the rate of the condensation reaction to form the Schiff base. The catalytic acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reaction Completion: After 4-6 hours (or upon consumption of the starting material as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.

  • Workup:

    • Remove the ethanol using a rotary evaporator.

    • Redissolve the crude residue in 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure AP-1 probe.

Characterization of Synthesized Probes

A rigorous characterization workflow is essential to confirm the identity, purity, and photophysical properties of the newly synthesized probe. This process validates the success of the synthesis and provides the foundational data for subsequent applications.

cluster_char Probe Characterization Workflow cluster_photo Photophysical Properties Purified Purified AP-1 Probe NMR Structural Confirmation (¹H and ¹³C NMR) Purified->NMR MS Molecular Weight Verification (HRMS) Purified->MS Spectro Spectro Purified->Spectro Spectroscopy Photophysical Analysis (UV-Vis & Fluorescence) Abs Absorption Max (λabs) Spectro->Abs Em Emission Max (λem) Spectro->Em QY Quantum Yield (Φ) Spectro->QY SS Stokes Shift Spectro->SS cluster_imaging Live-Cell Imaging Workflow A 1. Seed cells on glass-bottom dishes B 2. Culture cells to ~70% confluency A->B C 3. Load cells with AP-1 probe (e.g., 5-10 µM, 30 min) B->C D 4. Wash to remove excess probe C->D E 5. Treat cells (e.g., with Zn²⁺ or ionophore) D->E F 6. Image with fluorescence microscope E->F G 7. Analyze image data F->G

Caption: Step-by-step workflow for live-cell imaging with the AP-1 probe.

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Glass-bottom imaging dishes or coverslips

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • AP-1 probe (1 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • Zinc pyrithione (optional, as a Zn²⁺ ionophore)

  • TPEN (optional, as a Zn²⁺ chelator for control experiments)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes 24-48 hours prior to the experiment. Aim for 60-70% confluency on the day of imaging.

  • Probe Loading:

    • Aspirate the culture medium.

    • Wash the cells once with pre-warmed HBSS.

    • Prepare a loading solution of 5-10 µM AP-1 in HBSS. Add the solution to the cells and incubate for 30 minutes at 37°C.

    • Scientist's Note: The optimal probe concentration and loading time should be determined empirically for each cell type to maximize signal and minimize toxicity.

  • Wash: Aspirate the loading solution and wash the cells twice with warm HBSS to remove any extracellular probe.

  • Imaging and Treatment:

    • Place the dish on the microscope stage, ensuring the cells are maintained at 37°C.

    • Acquire a baseline fluorescence image.

    • To induce an increase in intracellular Zn²⁺, treat the cells with a solution containing ZnCl₂ and a zinc ionophore like pyrithione.

    • Acquire images at several time points post-treatment to monitor the change in fluorescence.

  • Controls (Self-Validation):

    • Autofluorescence Control: Image a sample of unstained cells under the same imaging conditions.

    • Negative Control: After staining with AP-1, treat cells with a strong intracellular zinc chelator like TPEN to confirm that the fluorescence signal is Zn²⁺-dependent. The signal should decrease significantly.

    • Phototoxicity Control: Minimize light exposure to the cells to prevent phototoxicity and photobleaching. [5]

Part 3: Data Analysis and Troubleshooting

Analyzing Fluorescence Imaging Data

Image analysis is typically performed using software such as ImageJ/Fiji. The mean fluorescence intensity of individual cells or regions of interest (ROIs) is measured before and after treatment. The change in fluorescence (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence, is then calculated to quantify the relative change in analyte concentration.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
High Background Signal Incomplete removal of extracellular probe.Increase the number and duration of wash steps after probe loading.
Probe precipitation.Ensure the probe concentration in the aqueous buffer does not exceed its solubility. Add Pluronic F-127 to aid solubilization.
No/Weak Signal in Cells Poor cell permeability of the probe.Increase incubation time or probe concentration. Check cell health.
Low basal concentration of the target analyte.Treat cells with an external source of the analyte to confirm probe functionality.
Incorrect microscope filter set.Ensure the excitation and emission filters match the probe's spectra.
Cell Death/Toxicity Probe concentration is too high.Perform a dose-response experiment to find the optimal, non-toxic concentration.
Excessive light exposure (phototoxicity).Reduce laser power, increase camera gain, and minimize the duration and frequency of image acquisition. [5]

Conclusion

The this compound scaffold provides a robust and versatile platform for the development of "turn-on" fluorescent probes. By following the principles of rational design and the detailed protocols outlined in this guide, researchers can successfully synthesize, characterize, and validate new chemical tools for visualizing important analytes in biological systems. The rigorous application of controls and a systematic approach to troubleshooting are paramount to generating reliable and reproducible data, ultimately advancing our understanding of cellular biology and aiding in the drug development process. [6][7]

References

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]

  • Fluorescence Live Cell Imaging. PMC - NIH. Available at: [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC - NIH. Available at: [Link]

  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. PubMed. Available at: [Link]

  • Easy Intracellular Immufluorescence Microscopy Protocol. University of California, Berkeley. Available at: [Link]

  • Development of fluorescent probes for bioimaging applications. PMC - NIH. Available at: [Link]

  • Fluorescent based chemosensors and its applications: A Review. IJIRMPS. Available at: [Link]

  • The Pivotal Role of Validation in Optical Probe Development. LI-COR Biosciences. Available at: [Link]

  • New fluorescent technology tracks drug responses in cells. Drug Target Review. Available at: [Link]

  • Synthesis and photophysical properties of fluorophores based on enamino-substituted 4-methylene-1,4-dihydropyridines. ResearchGate. Available at: [Link]

  • Rational Design of Small Molecule Fluorescent Probes for Biological Applications. PMC - NIH. Available at: [Link]

  • The synthetic method of 1-(3-Phenoxyphenyl)ethanone. Google Patents.
  • Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Frontiers. Available at: [Link]

  • Synthesis and photophysical properties of (post-)functionalized BOAHY dyes with strong aggregation-induced emission. Royal Society of Chemistry. Available at: [Link]

  • Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging. Royal Society of Chemistry. Available at: [Link]

  • Fluorescent Probes and Labels for Biomedical Applications. ResearchGate. Available at: [Link]

  • Emergent Biosensing Technologies Based on Fluorescence Spectroscopy and Surface Plasmon Resonance. MDPI. Available at: [Link]

  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. MDPI. Available at: [Link]

  • A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. MDPI. Available at: [Link]

  • Photophysical Properties of BADAN Revealed in the Study of GGBP Structural Transitions. MDPI. Available at: [Link]

  • Amphiphilic Polymer-Based Fluorescent Probes for Enantioselective Recognition of Amino Acids and Amino Alcohols. University of Virginia Library. Available at: [Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. PMC - NIH. Available at: [Link]

  • Target-activated fluorescent probes improve cellular imaging. Wiley Analytical Science. Available at: [Link]

  • Scaling Up Sequential Stepwise DNA Displacement-Based Signal Exchange for Rapid Ultraplex Fluorescent Imaging in Cells and Tissues. Journal of the American Chemical Society. Available at: [Link]

  • Owen Doerksen - Knowledge Commons. University of Windsor. Available at: [Link]

  • Distinctive Photophysical Properties of Amine-Responsive Fluorescent Probe and its Application in Food Freshness Monitoring, Fluorescent Ink and Biological Imaging. ResearchGate. Available at: [Link]

Sources

scale-up synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the multi-gram , a valuable substituted aminohydroxyacetophenone intermediate for pharmaceutical and fine chemical development. The described synthetic route is designed for robustness and scalability, proceeding through four main chemical transformations: O-acylation, a thermally-driven Fries rearrangement, regioselective nitration, and subsequent reduction. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations for hazardous reagents, and process control parameters critical for successful scale-up.

Introduction and Synthetic Strategy

Substituted aminohydroxyacetophenones are prevalent structural motifs in a variety of biologically active molecules and serve as versatile building blocks in diversity-oriented synthesis.[1][2] The target compound, this compound, incorporates a strategic arrangement of functional groups—a primary amine, a protected phenol, and a free phenol ortho to a ketone—making it a precursor for constructing complex heterocyclic systems.

The synthetic strategy outlined herein was developed to avoid the challenges associated with direct Friedel-Crafts acylation of highly activated phenolic substrates, which can yield undesired O-acylation products or complex mixtures.[3] Instead, our approach leverages the Fries rearrangement, a reliable and industrially significant method for converting phenolic esters into hydroxyaryl ketones.[4] The regioselectivity of this rearrangement can be controlled by reaction conditions, with higher temperatures favoring the desired ortho-acylated product.[4][5]

The overall synthetic pathway is depicted below:

Synthetic_Pathway SM 3-(Benzyloxy)phenol INT1 3-(Benzyloxy)phenyl acetate SM->INT1 Step 1: Acetylation (Ac₂O, Pyridine) INT2 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone INT1->INT2 Step 2: Fries Rearrangement (AlCl₃, Heat) INT3 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone INT2->INT3 Step 3: Nitration (HNO₃, H₂SO₄) FP This compound INT3->FP Step 4: Reduction (H₂, Pd/C) Fries_Mechanism cluster_0 Mechanism Overview Ester 3-(Benzyloxy)phenyl acetate Coordination Lewis Acid Coordination Ester->Coordination + AlCl₃ Acylium Acylium Ion Intermediate Coordination->Acylium Rearrangement Attack Intramolecular Attack Acylium->Attack Electrophilic Substitution Complex Aluminum Chelate Complex (Ortho-Product favored) Attack->Complex Product 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone Complex->Product Aqueous Workup (H₃O⁺)

Caption: Simplified mechanism of the Fries Rearrangement.

Procedure:

  • CRITICAL: This reaction must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. Aluminum chloride reacts violently with moisture. [6][7]2. Set up a 3 L flask with an overhead stirrer, a reflux condenser protected by a calcium chloride drying tube, and a thermocouple.

  • Charge the flask with anhydrous aluminum chloride (AlCl₃) (160 g, 1.20 mol).

  • Begin stirring and slowly add 3-(benzyloxy)phenyl acetate (from Step 1, approx. 0.50 mol) portion-wise over 1 hour. The mixture will become a thick, stirrable slurry. An exotherm will be observed.

  • Once the addition is complete, heat the reaction mixture to 140-150 °C and maintain for 3-4 hours. The mixture will darken significantly.

  • Allow the reaction to cool to below 100 °C, then very cautiously pour the viscous mixture onto a stirred slurry of crushed ice (2 kg) and concentrated HCl (200 mL) in a 5 L beaker. This quench is highly exothermic and will release HCl gas.

  • After the initial vigorous reaction subsides, stir the mixture for 1 hour until the dark complex has fully decomposed.

  • Extract the aqueous slurry with ethyl acetate (3 x 500 mL).

  • Combine the organic extracts and wash with water (500 mL) and brine (500 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a mixture of ethanol and water to afford the product as a crystalline solid.

    • Expected Yield: 55-65%

Step 3: Nitration - Synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Rationale: The powerful activating and ortho-, para- directing effects of the phenolic hydroxyl group dominate the regioselectivity of this nitration. The C3 position is ortho to the hydroxyl group, making it the primary site of electrophilic attack by the nitronium ion (NO₂⁺) generated in situ.

Procedure:

  • In a 1 L flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (30 mL, ~0.47 mol) to concentrated sulfuric acid (120 mL) while cooling in an ice/salt bath to maintain a temperature of -5 to 0 °C.

  • In a separate 2 L flask, dissolve 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone (58 g, 0.24 mol) in concentrated sulfuric acid (250 mL) at 0 °C.

  • With vigorous stirring, add the cold nitrating mixture dropwise to the substrate solution over 1.5-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

  • Slowly pour the reaction mixture onto crushed ice (2 kg) with stirring. A yellow solid will precipitate.

  • Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the product in a vacuum oven at 40-50 °C. The product is typically used without further purification.

    • Expected Yield: 80-90%

Step 4: Reduction - Synthesis of this compound

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups, producing water as the only byproduct. Palladium on carbon is a highly effective catalyst for this transformation.

Procedure:

  • To a high-pressure hydrogenation vessel (e.g., a 2 L Parr reactor), add 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (50 g, 0.17 mol), methanol (800 mL), and 10% Pd/C catalyst (2.5 g, 5 wt%).

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.

  • Begin vigorous stirring and heat the mixture to 40 °C. The reaction is exothermic; monitor the temperature and pressure. Hydrogen uptake should be observed.

  • Continue the reaction until hydrogen uptake ceases (typically 4-8 hours).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • CAUTION: The catalyst is pyrophoric and may ignite if exposed to air while dry. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Ensure the Celite pad and catalyst are kept wet with methanol during and after filtration.

  • Rinse the reactor and the filter cake with additional methanol (200 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from ethanol/water or isopropanol to obtain pure this compound as a solid.

    • Expected Yield: >90%

    • Physical Properties: Density: 1.246 g/cm³ (Predicted), Boiling Point: 447.8°C (Predicted). [8]

Safety and Handling Precautions

  • Aluminum Chloride (Anhydrous): Highly corrosive and water-reactive. [7]Reacts violently with moisture to produce corrosive hydrogen chloride gas. [6][9]All handling must be performed in a dry atmosphere (e.g., fume hood, glove box). [6]Wear acid-resistant gloves, a face shield, and a fire-retardant lab coat. [10]In case of fire, use a Class D extinguisher or dry sand; DO NOT USE WATER . [6]* Concentrated Acids (H₂SO₄, HNO₃): Severely corrosive to skin, eyes, and respiratory tract. Handle only in a fume hood with appropriate PPE. Always add acid to water (or other solutions) slowly, never the reverse.

  • Catalytic Hydrogenation (H₂/Pd/C): Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric, especially after use. Do not allow the catalyst to dry in the air. Quench the used catalyst filter cake carefully under a stream of water. Ensure the reactor is properly grounded to prevent static discharge.

References

  • Benchchem. (2025). Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
  • Breinsperger, J., Podlesnik, N., Mele, F., & Schnürch, M. (n.d.).
  • MilliporeSigma. (n.d.). Fries Rearrangement.
  • Breinsperger, J., Podlesnik, N., Mele, F., & Schnürch, M. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Google Patents. (n.d.).
  • Redox. (2022, September 6).
  • Google Patents. (n.d.).
  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
  • Google Patents. (n.d.).
  • New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet.
  • PubChem. (n.d.).
  • Carl ROTH. (n.d.).
  • European Patent Office. (n.d.).
  • NOAA. (n.d.). aluminum chloride, anhydrous - Report | CAMEO Chemicals.
  • Google Patents. (n.d.).
  • MDPI. (2021, November 5).
  • ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes.
  • Benchchem. (2025).
  • Thieme Chemistry. (n.d.).
  • Future Medicinal Chemistry. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
  • YouTube. (2018, November 13).
  • Chemistry Stack Exchange. (2015, May 16). Friedel-Crafts reaction of phenol.
  • ResearchGate. (n.d.). Short step synthesis, regioselective synthesis of acetophenone and....
  • Khan Academy. (n.d.).
  • NIH. (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC.
  • Home Sunshine Pharma. (n.d.). This compound CAS 861841-90-9.
  • Guidechem. (n.d.). 1-(3-aMino-4-(benzyloxy)-2-hydroxyphenyl)ethanone 871101-87-0.
  • ResearchGate. (n.d.). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol)
  • ResearchGate. (n.d.). Synthesis of derivatives of o -aminoacetophenone and o -aminobenzyl alcohol | Request PDF.
  • India Fine Chemicals. (n.d.). 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethanone.
  • NIH. (n.d.).
  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)

Sources

Application Notes and Protocols: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Bioactive Heterocycles

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is a substituted aromatic ketone that holds significant potential as a precursor in the synthesis of various pharmaceutical agents. Its molecular architecture, featuring a nucleophilic amino group ortho to a hydroxyl group, and an acetyl moiety, makes it an ideal starting material for the construction of privileged heterocyclic scaffolds. The benzyloxy group offers a stable protecting group for the phenol, which can be removed in later synthetic stages if the free phenol is desired for biological activity or further functionalization.

This guide provides an in-depth exploration of the utility of this compound in the synthesis of benzoxazine derivatives, a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The protocols and insights provided herein are designed to equip researchers with the foundational knowledge to leverage this versatile building block in their drug discovery and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 861841-90-9[3]
Molecular Formula C₁₅H₁₅NO₃[3]
Molecular Weight 257.28 g/mol [3]
Appearance Powder[3]
Storage Sealed in dry, 2-8°C[3]

Core Application: Synthesis of Benzoxazine Scaffolds

The ortho-aminophenol moiety within this compound is particularly well-suited for the synthesis of 1,4-benzoxazine derivatives. These heterocycles are present in a variety of biologically active compounds and approved drugs. The following section details a representative protocol for the synthesis of a 6-benzyloxy-8-acetyl-2H-1,4-benzoxazin-3(4H)-one derivative, a valuable intermediate for further elaboration in medicinal chemistry programs.

Experimental Workflow: Synthesis of 6-Benzyloxy-8-acetyl-2H-1,4-benzoxazin-3(4H)-one

This protocol describes a two-step process involving N-acylation of the starting material with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the benzoxazine ring.

G A 1-(3-Amino-5-(benzyloxy)- 2-hydroxyphenyl)ethanone B N-Acylation with Chloroacetyl Chloride A->B Reagents: Chloroacetyl chloride, Base (e.g., NaHCO₃), Solvent (e.g., Acetone/Water) C Intermediate: 2-Chloro-N-(3-acetyl-5-(benzyloxy)- 2-hydroxyphenyl)acetamide B->C D Intramolecular Cyclization (Williamson Ether Synthesis) C->D Reagents: Base (e.g., K₂CO₃), Solvent (e.g., DMF) E Product: 6-Benzyloxy-8-acetyl-2H-benzo[b][1,4] oxazin-3(4H)-one D->E G cluster_0 Core Scaffold cluster_1 Potential Modifications cluster_2 Resulting Pharmacophores A 6-Benzyloxy-8-acetyl- 2H-benzo[b][1,4]oxazin-3(4H)-one B Modification of Acetyl Group A->B C Deprotection of Benzyloxy Group A->C D Introduction of Novel Heterocyclic Systems B->D E Bioactive Phenolic Derivatives C->E

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS 861841-90-9). This guide is designed for researchers and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, providing field-proven insights to ensure the integrity and success of your experiments.

Synthetic Overview & Core Challenges

The synthesis of this substituted aminophenol is not trivial and involves critical steps that require careful optimization. The primary challenges lie in achieving regioselectivity during electrophilic substitution and ensuring the chemoselective reduction of a nitro group without cleaving the labile benzyl ether protecting group.

A common and effective synthetic route is outlined below. This guide will address potential issues at each key transformation.

Synthetic_Workflow cluster_0 Step 1: Monobenzylation cluster_1 Step 2: Acetylation cluster_2 Step 3: Fries Rearrangement cluster_3 Step 4: Nitration cluster_4 Step 5: Chemoselective Reduction A 3,5-Dihydroxyphenol B 1-(Benzyloxy)-3,5-dihydroxybenzene A->B BnBr, K2CO3 (Selective) C Acetic acid 3-(benzyloxy)-5-hydroxyphenyl ester B->C Ac2O, Pyridine D 1-(5-(Benzyloxy)-2,4-dihydroxyphenyl)ethanone C->D AlCl3 E 1-(5-(Benzyloxy)-2-hydroxy-4-nitrophenyl)ethanone D->E HNO3, H2SO4 F This compound E->F Fe, NH4Cl (Critical Step)

Caption: A plausible synthetic pathway for the target compound.

Troubleshooting Guide & FAQs

This section is formatted to directly address specific issues you may encounter.

Part 1: Acylation & Rearrangement Issues

Q1: My Friedel-Crafts acylation of 1-(benzyloxy)-3-hydroxybenzene is failing or giving very low yields. Why?

A1: This is a classic problem when performing Friedel-Crafts reactions on substrates containing free hydroxyl or amino groups.[1] The Lewis acid catalyst (e.g., AlCl₃) is not just a catalyst; it's a strong Lewis acid that will preferentially coordinate with the lone pairs on the phenolic oxygen.[1] This complexation deactivates the aromatic ring towards electrophilic acylation, effectively shutting down the desired reaction.[2]

Instead of a direct Friedel-Crafts acylation, the Fries rearrangement is a more reliable method.[3][4] This involves first converting the phenol to its acetate ester and then inducing an intramolecular acyl group migration with a Lewis acid.

Q2: I'm performing the Fries rearrangement, but my yield of the desired 2-hydroxyacetophenone isomer is low. How can I improve the regioselectivity?

A2: The Fries rearrangement can produce both ortho- and para-acylated phenols, and the ratio is highly dependent on reaction conditions.[3][5]

  • Mechanism Insight: The reaction proceeds through the formation of an acylium ion, which can then re-acylate the ring either intramolecularly (favoring the ortho product) or intermolecularly (favoring the para product).[3][6]

  • Temperature Control: Low temperatures (0-25°C) generally favor the thermodynamically more stable para-product. High temperatures (>100°C) tend to favor the kinetically controlled ortho-product, which is stabilized by the formation of a bidentate complex with the aluminum catalyst.[3][6] For your target, where the acetyl group is ortho to a hydroxyl group, higher temperatures are typically required.

  • Solvent Choice: Non-polar solvents (like carbon disulfide or chlorobenzene) or running the reaction neat can promote the intramolecular pathway within a "solvent cage," increasing the yield of the ortho isomer.[4][6] Polar solvents like nitrobenzene can facilitate the diffusion of the acylium ion, leading to more of the para product.[4][6]

Fries_Mechanism Start Phenolic Ester + AlCl3 Complex Lewis Acid-Carbonyl Complex Start->Complex Acylium Acylium Ion Intermediate + Aluminum Phenoxide Complex->Acylium Ortho_TS Ortho Attack (Intramolecular) Acylium->Ortho_TS High Temp Non-polar Solvent Para_TS Para Attack (Intermolecular) Acylium->Para_TS Low Temp Polar Solvent Ortho_Product Ortho-Hydroxyketone Ortho_TS->Ortho_Product Para_Product Para-Hydroxyketone Para_TS->Para_Product

Caption: Key factors influencing Fries rearrangement regioselectivity.

Part 2: The Critical Nitro Group Reduction

Q3: My catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group is also removing my benzyl protecting group. What's happening and what are the alternatives?

A3: This is the most common and critical failure point in this synthesis. The benzyl ether C-O bond is susceptible to cleavage by hydrogenolysis under standard catalytic hydrogenation conditions, especially with palladium on carbon (Pd/C).[7] This process, known as debenzylation, competes with nitro group reduction, leading to a mixture of products or complete loss of the protecting group.

To achieve chemoselective reduction of the nitro group while preserving the benzyl ether, you must use alternative methods that do not rely on H₂ gas and highly active palladium catalysts.

Reduction_Troubleshooting Start Problem: Debenzylation during Nitro Reduction Q1 Are you using H2/Pd-C? Start->Q1 A1_Yes This is the likely cause. Pd/C is highly active for hydrogenolysis. Q1->A1_Yes Yes A1_No Consider other labile groups or reaction conditions. Q1->A1_No No Solution Solution: Switch to a Chemoselective Reduction Method A1_Yes->Solution Method1 Catalytic Transfer Hydrogenation (CTH) (e.g., Pd/C, HCOOH) Solution->Method1 Method2 Metal/Acid Reduction (Béchamp or similar) (e.g., Fe/NH4Cl, SnCl2/HCl) Solution->Method2

Caption: Decision workflow for troubleshooting nitro group reduction.

Q4: What specific chemoselective reduction methods do you recommend?

A4: We recommend two robust methods: Catalytic Transfer Hydrogenation (CTH) and the Béchamp Reduction .

  • Catalytic Transfer Hydrogenation (CTH): This method generates hydrogen in situ from a donor molecule, creating milder conditions that are less prone to causing hydrogenolysis.[8][9]

    • Why it works: The concentration of active hydrogen on the catalyst surface is lower and more controlled than with high-pressure H₂ gas, favoring reduction of the more easily reducible nitro group over the benzyl ether.[10]

    • Common Donors: Formic acid, ammonium formate, or cyclohexene are excellent hydrogen donors.[7][10]

  • Béchamp Reduction (Iron in Acid): This is a classic, cost-effective, and highly reliable method for reducing aromatic nitro compounds.[11][12]

    • Why it works: The reaction uses iron metal as the reductant in a slightly acidic medium (often generated from a salt like ammonium chloride).[13][14] The mechanism involves single electron transfers from the iron surface and is not active for cleaving benzyl ethers.[15]

    • Advantages: It is highly selective for the nitro group and tolerant of many other functional groups, including benzyl ethers and ketones.[16][17]

Reduction Method Reagents Typical Conditions Benzyl Ether Compatibility Yield (Typical) Ref.
Standard Hydrogenation H₂, Pd/C1-4 atm H₂, RT, MeOH/EtOHPoor (High risk of debenzylation)Variable (Low for desired product)[7]
Catalytic Transfer Pd/C, Ammonium FormateReflux in MeOH/EtOHExcellent >90%[7][10]
Béchamp Reduction Fe powder, NH₄ClReflux in EtOH/H₂OExcellent >85%[11][13]
Tin(II) Chloride SnCl₂, HClRT or heat, EtOHExcellent >90%[17][18][19]

Optimized Experimental Protocol

This protocol outlines the full synthesis using the recommended Fries rearrangement and Béchamp reduction for maximal yield and purity.

Step 1 & 2: Acetylation of 1-(Benzyloxy)-3-hydroxybenzene

(Assuming the precursor 1-(benzyloxy)-3-hydroxybenzene is available or synthesized separately)

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(benzyloxy)-3-hydroxybenzene (1.0 eq). Dissolve it in anhydrous pyridine (5-10 volumes).

  • Reaction: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.2 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting phenol by Thin Layer Chromatography (TLC).

  • Workup: Once complete, pour the reaction mixture into cold 1M HCl and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude phenyl acetate is often pure enough for the next step.

Step 3: Fries Rearrangement to 1-(5-(Benzyloxy)-2,4-dihydroxyphenyl)ethanone
  • Setup: To a flame-dried, three-necked flask equipped with a condenser and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (3.0 eq).[20]

  • Reaction: Heat the AlCl₃ to 130-140°C in an oil bath. Slowly add the crude acetate from the previous step. The mixture will become a molten slurry.

  • Monitoring: Stir at 130-140°C for 2-3 hours. The reaction is often accompanied by the evolution of HCl gas (use a trap).[20] Monitor by taking small aliquots, quenching with acid, extracting, and analyzing by TLC.

  • Workup: Allow the flask to cool to room temperature. Very carefully and slowly, quench the reaction by adding crushed ice, followed by concentrated HCl.[20] This is a highly exothermic process.

  • Purification: The product often precipitates as a solid. Collect it by filtration, wash thoroughly with cold water, and recrystallize from aqueous ethanol to yield the desired hydroxyacetophenone.

Step 4: Nitration
  • Setup: Dissolve the hydroxyacetophenone from Step 3 (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Reaction: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the solution, keeping the internal temperature below 5°C.

  • Monitoring: Stir at 0-5°C for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Purification: Filter the solid, wash extensively with cold water until the washings are neutral, and dry under vacuum.

Step 5: Chemoselective Béchamp Reduction
  • Setup: In a round-bottom flask, create a slurry of the nitro-compound from Step 4 (1.0 eq), iron powder (5.0 eq), and ammonium chloride (NH₄Cl) (1.0 eq) in a 4:1 mixture of ethanol and water.[13]

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The reaction is often exothermic initially.

  • Monitoring: Reflux for 2-4 hours. The disappearance of the yellow nitro-compound and the formation of the amine can be monitored by TLC. The iron powder will be consumed, and iron oxides will form.[13]

  • Workup: Once the reaction is complete, cool the mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be basified with sodium bicarbonate and extracted with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure This compound .

References

  • Béchamp reduction - Wikipedia. Wikipedia. [Link]

  • Bechamp Reduction | Chem-Station Int. Ed. Chem-Station. [Link]

  • Bechamp Reduction. S.N. College of Pharmacy. [Link]

  • Chemists' Guide to Béchamp Reduction. Scribd. [Link]

  • Where does the electron go in Béchamp reduction? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. National Institutes of Health (NIH). [Link]

  • Process for the reduction of nitro derivatives to amines.
  • Simple and competitive catalytic hydrogenation of nitrobenzene, allyl benzyl ether and benzyl crotyl ether in alkaline alcoholic media. Sci-Hub. [Link]

  • Fries rearrangement - Wikipedia. Wikipedia. [Link]

  • Fries Reaction. S.N. College of Pharmacy. [Link]

  • SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Trade Science Inc. [Link]

  • Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. ResearchGate. [Link]

  • Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Royal Society of Chemistry. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Preparation of hydroxyacetophenones via the Fries rearrangement. ResearchGate. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Heterogeneous synergistic catalysts enable efficient catalytic transfer hydrogenation of nitro compounds via in-situ provided hydrogen. Bohrium. [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Synthesis of α-Hydroxyacetophenones. Organic Chemistry Portal. [Link]

  • 2,5-dihydroxyacetophenone. Organic Syntheses. [Link]

Sources

troubleshooting the purification of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the isolation and purification of this compound. The molecular structure, with its combination of a reactive aminophenol system and a labile benzyl ether, presents unique purification challenges. This guide is designed to provide logical, scientifically-grounded solutions to overcome these common hurdles.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific problems you may encounter during the purification workflow. Each issue is analyzed from a mechanistic standpoint, followed by actionable protocols.

Issue 1: Crude product is highly colored (pink, brown, or dark purple).

Root Cause Analysis: The discoloration is almost certainly due to the oxidation of the aminophenol moiety. Aminophenols are highly susceptible to oxidation, which can be catalyzed by air (oxygen), trace metals, or acidic/basic conditions, leading to the formation of highly colored quinone-imine species.[1][2] The rate and pathway of this oxidation can be pH-dependent.[1]

Expert Recommendation: Prevention is key. Subsequent purification steps will be compromised if the crude material is already significantly oxidized.

Preventative & Remedial Protocols:

  • Workup under Inert Atmosphere: After the reaction is complete, conduct all subsequent steps (e.g., quenching, extraction, and concentration) under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.

  • Use of Antioxidants: The addition of a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) to the aqueous phase during workup can inhibit oxidation.

  • Charcoal Decolorization (Use with Caution):

    • Dissolve the crude product in a suitable solvent (e.g., hot ethyl acetate or acetone).

    • Add a minimal amount of activated charcoal (approx. 1-2% w/w).

    • Heat the suspension gently for 5-10 minutes.

    • Filter the hot solution through a pad of Celite® to remove the charcoal.

    • Causality Note: Activated charcoal has a high surface area and can adsorb colored impurities. However, it can also adsorb your product, leading to yield loss. Use the minimum amount necessary.

Issue 2: The compound fails to crystallize and remains an oil or wax.

Root Cause Analysis: "Oiling out" or failure to crystallize is typically due to the presence of impurities that disrupt the crystal lattice formation or residual solvent. Given the structure, likely impurities include unreacted starting materials, byproducts from side reactions (e.g., N-benzylation or O-acylation), or the aforementioned colored oxidation products.

Expert Recommendation: A systematic approach to solvent selection for recrystallization is critical. The principle of "like dissolves like" suggests that solvents of intermediate polarity should be effective.[3]

Protocol: Systematic Solvent Screening for Recrystallization

  • Initial Screening: Place a small amount (10-20 mg) of the crude oil in separate test tubes.

  • Solvent Addition: Add a few drops of a single solvent to each tube at room temperature. Observe solubility. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[4][5]

  • Heating & Cooling: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, allow it to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system is the next logical step. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.

Data Presentation: Recommended Solvents for Screening

Solvent SystemTypeRationale & Comments
Ethyl Acetate / HexanesMixed SolventExcellent starting point. Dissolve in hot EtOAc and add hexanes. Balances polarity well for this molecule. A similar system was used for a related compound.[6]
TolueneSingle SolventThe aromatic nature can favor crystallization of aromatic compounds.[3]
Isopropanol / WaterMixed SolventThe hydroxyl group can interact with the polar functionalities of the target molecule.
Dichloromethane / HexanesMixed SolventGood for less polar impurities. Ensure DCM is fully removed as it's a low boiler.

Workflow Visualization: Recrystallization Troubleshooting

G start Crude Product is an Oil solvent_screen Perform Solvent Screen (Single & Mixed Systems) start->solvent_screen oiling_out Product Still 'Oiling Out'? solvent_screen->oiling_out success Crystals Formed (Filter & Dry) oiling_out->success No chromatography Purify by Column Chromatography oiling_out->chromatography Yes re_attempt Re-attempt Crystallization with Purified Material chromatography->re_attempt re_attempt->success

Caption: Decision tree for addressing crystallization failures.

Issue 3: Poor recovery or degradation during silica gel column chromatography.

Root Cause Analysis: Standard silica gel is acidic (pH ≈ 5-7) and can cause issues with basic compounds like amines.[7] The free amine in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, irreversible adsorption (low recovery), or even catalysis of degradation. The benzyl ether, while generally stable, can be labile to strong acids.[8]

Expert Recommendation: The acidity of the stationary phase must be neutralized. This is a classic problem when purifying amines via column chromatography.[9]

Protocol: Amine-Friendly Flash Column Chromatography

  • Stationary Phase Neutralization:

    • Option A (Pre-treatment): Prepare a slurry of silica gel in your starting eluent. Add 1-2% (v/v) of triethylamine (Et₃N) or ammonium hydroxide. Pack the column with this slurry.

    • Option B (In-situ): Add 0.5-1% (v/v) of triethylamine directly to your mobile phase solvent mixture. This will neutralize the acidic sites as the eluent passes through the column.[7][10]

  • Solvent System Selection:

    • Use TLC to determine an appropriate solvent system that gives your product an Rf value of ~0.2-0.3.[10]

    • Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

    • Remember to add the amine additive (Et₃N) to your TLC developing chamber to accurately predict the column behavior.

  • Loading Technique:

    • Minimize the use of highly polar solvents like methanol to dissolve the crude product for loading. This can cause local dissolution issues on the column.

    • Instead, adsorb the crude product onto a small amount of silica gel. Dry this mixture under vacuum to a free-flowing powder and carefully add it to the top of the packed column. This technique ensures a narrow starting band and better separation.

Workflow Visualization: Column Chromatography Strategy

G cluster_prep Column Preparation cluster_sample Sample Loading cluster_elution Elution & Collection prep_silica Silica Slurry in Hexane/EtOAc add_amine Add 1% Et3N to Slurry prep_silica->add_amine pack_column Pack Column add_amine->pack_column load_column Load onto Column load_crude Dissolve Crude in DCM adsorb Adsorb onto Small Amount of Silica load_crude->adsorb dry_load Dry to Free-Flowing Powder adsorb->dry_load dry_load->load_column elute Elute with EtOAc/Hexane Gradient + 1% Et3N load_column->elute collect Collect Fractions elute->collect analyze Analyze by TLC collect->analyze

Caption: Optimized workflow for amine purification on silica gel.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis shows a significant byproduct. I suspect debenzylation. How can I confirm this and prevent it? A1: Debenzylation would result in the formation of 1-(3-Amino-2,5-dihydroxyphenyl)ethanone. In the ¹H NMR, you would see the disappearance of the benzyl CH₂ protons (typically around 5.0 ppm) and the aromatic protons of the benzyl group (7.2-7.5 ppm). Benzyl ethers are typically cleaved by catalytic hydrogenation (e.g., Pd/C and H₂), but can also be cleaved by strong acids.[8] If your reaction or workup conditions were strongly acidic, this is a likely cause. To prevent this, ensure all solutions are neutralized promptly during workup. If the debenzylation is occurring during a hydrogenation step intended for another functional group, you may need to choose an alternative protecting group for the phenol.

Q2: Can I use reverse-phase chromatography for purification? A2: Yes, reverse-phase (e.g., C18) chromatography is an excellent alternative, especially if the compound is highly polar or interacts too strongly with silica. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine and improve peak shape. A typical starting point would be a gradient from 95:5 Water/Acetonitrile to 5:95 Water/Acetonitrile, with 0.1% formic acid in both solvents.

Q3: The purified material is a white powder initially but turns yellow/brown upon storage. Why? A3: This is again due to slow air oxidation of the aminophenol.[11] While pure, the compound is still intrinsically sensitive. For long-term storage, it is imperative to protect it from light and air. Store the material in an amber vial, preferably under an inert atmosphere (argon or nitrogen), and at a low temperature (e.g., in a freezer at -20°C).[12]

Q4: What is the expected appearance and melting point of the pure compound? A4: The pure compound is expected to be a powder.[12] While a specific melting point is not widely published, related aminohydroxyacetophenones are typically solids. Discoloration indicates impurity. The final product should ideally be a white to off-white or very pale tan solid.

References

  • Ma, G.; Yang, Y.; Jiang, Y. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E. 2011, 67(Pt 5), o1132. [Link]

  • Google Patents. Process for preparing enantiomerically enriched amino-alcohols. US20100168385A1.
  • Autechem. This compound CAS 861841-90-9. [Link]

  • Chemistry Stack Exchange. Why does p-aminophenol oxidize in acid solution. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

  • Corbett, J. F. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. 1985, (2), 185-189. [Link]

  • ResearchGate. How to solve the problem with His-tagged protein purification? [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Williamson, K. L.; Minard, R. D.; Masters, K. M. Macroscale and Microscale Organic Experiments. Cengage Learning, 2011. [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

  • Wikipedia. o-aminophenol oxidase. [Link]

  • ResearchGate. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Wang, H. et al. Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta. 2013, 87, 859-865. [Link]

  • LCGC International. What's Happening to My Column? [Link]

  • Baumann, J. B. Solvent Selection for Recrystallization: An undergraduate organic experiment. Journal of Chemical Education. 1979, 56(1), 64. [Link]

  • ResearchGate. Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. [Link]

  • Reddit. Column chromatography issues. [Link]

  • Google Patents. Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone. CN107098822B.
  • Columbia University. Column chromatography. [Link]

  • JSS College of Pharmacy. PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • Frontiers. Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and optimization of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS: 861841-90-9).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, providing in-depth troubleshooting advice and robust optimization strategies based on established chemical principles.

The synthesis of this molecule is not a trivial, single-step process. It requires careful control over several sequential reactions. This guide is structured around a logical and commonly employed synthetic pathway, addressing potential issues at each critical stage.

Proposed Synthetic Pathway Overview

The most chemically sound approach to synthesizing this compound involves a three-step process starting from 2,5-dihydroxyacetophenone. This strategy ensures correct regiochemistry and functional group compatibility.

G cluster_0 Step 1: Selective Benzylation cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Nitro Group Reduction A 2,5-Dihydroxyacetophenone B 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone A->B BnBr, K2CO3 Acetone, Reflux C 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone B->C HNO3, Acetic Acid 0-5 °C D This compound C->D H2, Pd/C Ethanol, RT

Caption: Proposed three-step synthetic pathway to the target compound.

Part 1: Troubleshooting Guide (By Reaction Step)

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Step 1: Selective Benzylation (Williamson Ether Synthesis)

This step aims to selectively protect the more acidic phenol at the 5-position. The intramolecular hydrogen bond of the 2-hydroxy group with the ketone makes it less reactive.

Q1: The reaction is incomplete, and I have significant amounts of unreacted 2,5-dihydroxyacetophenone and some dibenzylated product. What went wrong?

Answer: This issue points to problems with stoichiometry, reaction time, or the choice of base.

  • Causality: In a Williamson ether synthesis, a weak base like potassium carbonate (K₂CO₃) is often used to deprotonate the phenolic hydroxyl groups.[4] If an insufficient amount of base is used, deprotonation will be incomplete. Conversely, if a very strong base or harsh conditions (high temperature, long reaction time) are used, both hydroxyl groups can be deprotonated and react, leading to the dibenzylated impurity.

  • Troubleshooting Steps:

    • Base Stoichiometry: Ensure you are using a slight excess of a mild base like K₂CO₃ (approx. 1.2-1.5 equivalents). This is often sufficient to selectively deprotonate the more acidic 5-OH group without affecting the chelated 2-OH group.

    • Benzyl Bromide Stoichiometry: Use benzyl bromide in a controlled amount (1.0-1.1 equivalents). A large excess will drive the formation of the dibenzylated product.

    • Monitor Closely: Track the reaction progress using Thin Layer Chromatography (TLC). The reaction should be stopped once the monosubstituted product is maximized.

    • Moisture Control: Ensure all reagents and solvents (especially acetone) are dry. Water can hydrolyze benzyl bromide and hinder the reaction.

Q2: My reaction yields are low, and the workup is complicated by emulsions.

Answer: Low yields can stem from poor solvent choice or inefficient mixing. Emulsions during workup are common when basic residues are not properly neutralized.

  • Causality: Acetone is a good solvent choice as it is polar aprotic and facilitates the Sₙ2 reaction.[4] Inefficient stirring can lead to localized high concentrations of reagents, promoting side reactions.

  • Troubleshooting Steps:

    • Solvent & Stirring: Use a sufficient volume of dry acetone to ensure all reagents are dissolved or well-suspended. Employ vigorous mechanical stirring.

    • Workup: After the reaction, filter off the K₂CO₃. When performing an aqueous workup, neutralize any remaining base with a dilute acid (e.g., 1M HCl) until the aqueous layer is slightly acidic (pH 5-6) before extraction. This breaks up carbonate salts that can act as emulsifying agents.

Step 2: Regioselective Nitration

The goal is to introduce a nitro group at the 3-position, which is activated by the two electron-donating groups (hydroxyl and benzyloxy).

Q3: The nitration produced a mixture of isomers and some dark, tarry byproducts. How can I improve selectivity and purity?

Answer: This is a classic issue in aromatic nitration and is almost always related to temperature control and the nitrating agent.

  • Causality: Nitration is a highly exothermic reaction. The directing effects of the -OH and -OBn groups strongly favor substitution at the ortho and para positions relative to them (the 3- and 6-positions). However, if the temperature rises uncontrollably, the reaction becomes less selective, and oxidative side reactions can occur, leading to degradation and polymerization.

  • Troubleshooting Steps:

    • Temperature is Critical: Maintain the reaction temperature strictly between 0-5 °C using an ice-salt or ice-acetone bath. Add the nitrating agent (e.g., a solution of nitric acid in acetic acid) dropwise, ensuring the internal temperature does not spike.

    • Choice of Nitrating Agent: A milder nitrating agent can improve selectivity. Instead of concentrated HNO₃/H₂SO₄, consider using nitric acid in acetic acid or another less aggressive system.

    • Quenching: Pour the reaction mixture slowly onto crushed ice after completion. This dissipates heat and precipitates the product, preventing further side reactions.

G start Problem: Low Selectivity in Nitration check_temp Observation Dark/Tarry Mixture Root Cause Poor Temperature Control start->check_temp check_agent Observation Multiple Isomers Root Cause Nitrating Agent too Harsh start->check_agent solution_temp Solution: 1. Use Ice/Salt Bath (0-5°C) 2. Add Nitrating Agent Dropwise 3. Quench on Ice check_temp:f3->solution_temp solution_agent Solution: 1. Use Milder Agent (e.g., HNO3 in Acetic Acid) 2. Monitor by TLC/LCMS check_agent:f3->solution_agent

Sources

Technical Support Center: Synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and address frequently asked questions. My insights are drawn from extensive experience in synthetic organic chemistry and are grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The target molecule possesses a unique substitution pattern on the phenyl ring, which presents both opportunities and challenges in its synthesis. The most common synthetic approach involves the acylation of a substituted aminophenol precursor. However, the presence of multiple nucleophilic sites—the amino group, the hydroxyl group, and the electron-rich aromatic ring—can lead to a variety of side reactions. This guide will provide a detailed analysis of these potential pitfalls and offer robust solutions.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis, their probable causes, and step-by-step protocols for their resolution.

Issue 1: Presence of an Isomeric Product with a Higher Polarity

Observation: Your reaction mixture shows the desired product, but also a significant amount of a more polar byproduct that gives a positive ferric chloride test and displays a different aromatic substitution pattern in its 1H NMR spectrum.

Probable Cause: O-Acylation followed by Fries Rearrangement

The phenolic hydroxyl group, although less nucleophilic than the amino group, can be acylated to form a phenyl ester intermediate.[1][2] Under the reaction conditions, especially in the presence of Lewis or Brønsted acids, this ester can undergo a Fries rearrangement, leading to the migration of the acetyl group to the aromatic ring.[3][4][5] This results in the formation of an isomeric hydroxyaryl ketone.

DOT Script for Fries Rearrangement Side Reaction

Fries_Rearrangement cluster_0 Main Reaction Pathway cluster_1 Side Reaction Pathway A 3-Amino-5-(benzyloxy)phenol B Desired Product: 1-(3-Acetamido-5-(benzyloxy)phenol) A->B N-Acylation (Major) C 3-Amino-5-(benzyloxy)phenol D O-Acylated Intermediate: 3-Amino-5-(benzyloxy)phenyl acetate C->D O-Acylation (Minor) E Fries Rearrangement Product (Isomer) D->E Fries Rearrangement (Lewis/Brønsted Acid) Polyacylation A 3-Amino-5-(benzyloxy)phenol B Desired Product (Mono-N-acylated) A->B 1.1 eq. Ac₂O C N,O-Diacylated Product A->C >2 eq. Ac₂O (Excess) D N-Acyl, C-Acyl Product B->D Further Acylation (Harsh Conditions)

Sources

Technical Support Center: Stability and Storage of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS 861841-90-9). Here, we address common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound, which typically appears as a powder, should be stored at 2-8°C.[1] It is crucial to keep the container tightly sealed and in a dry environment.[1] Due to the presence of an aminophenol moiety, which is susceptible to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation.[2][3]

Q2: My solid this compound has changed color to a yellowish or brownish powder. Is it still usable?

A2: A change in color from the expected powder appearance is a strong indicator of degradation, likely due to oxidation of the aminophenol group.[2] Aminophenols are known to oxidize upon exposure to air and/or light, forming highly colored intermediates like quinoneimines, which can further polymerize.[2][4] While the compound may not be completely degraded, the presence of these impurities can significantly impact experimental outcomes. It is strongly advised to use a fresh, unoxidized batch for sensitive applications to ensure reproducibility. If you must use the discolored material, purification may be necessary, though it can be challenging.

Q3: I've prepared a solution of this compound and it is rapidly turning color. What is causing this and how can I prevent it?

A3: The rapid discoloration of solutions is also due to the oxidation of the aminophenol functional group. This process is accelerated by several factors:

  • Dissolved Oxygen: Solvents, particularly aqueous solutions, contain dissolved oxygen that will readily oxidize the aminophenol.

  • High pH (Alkaline Conditions): Basic environments deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[2]

  • Light Exposure: UV and even visible light can provide the energy to initiate and propagate oxidative reactions.[2]

  • Trace Metal Ions: Metal ions, such as copper, can catalyze the oxidation process.[2]

To prevent this, it is recommended to use deoxygenated solvents (prepared by sparging with an inert gas like argon or nitrogen) and to handle the solution under an inert atmosphere. Preparing solutions fresh before use and protecting them from light by using amber vials or wrapping the container in aluminum foil is also crucial. For applications where it is compatible with your downstream chemistry, adding an antioxidant like ascorbic acid can be effective in preventing oxidation.[5]

Q4: Are there any chemical incompatibilities I should be aware of when working with this compound?

A4: Yes, based on its functional groups, you should avoid the following:

  • Strong Acids: While generally stable, the benzyl ether linkage can be cleaved under strongly acidic conditions, especially at elevated temperatures.[1][6][7]

  • Strong Oxidizing Agents: These will readily degrade the aminophenol moiety.

  • Catalytic Hydrogenation Conditions: The benzyl ether group is susceptible to cleavage by palladium-catalyzed hydrogenation.[1][8] This is a common deprotection strategy, so be mindful if your experimental design involves such steps and you wish to retain the benzyloxy group.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue Possible Cause Recommended Action
Solid reagent has discolored in the container. 1. Improper storage (exposure to air/light).2. Age of the reagent.It is highly recommended to use a fresh batch. Ensure the bottle is tightly sealed with Parafilm® after each use and stored in a dark, refrigerated (2-8°C) environment, preferably inside a desiccator or glovebox with an inert atmosphere.[2][3]
Solutions rapidly change color. 1. Dissolved oxygen in the solvent.2. High pH of the solution.3. Presence of catalytic metal ions.Use freshly deoxygenated solvents. Buffer your solution to a slightly acidic or neutral pH if compatible with your experiment. Use high-purity solvents and acid-washed glassware to minimize metal ion contamination. Consider adding a chelating agent like EDTA if metal contamination is suspected and it doesn't interfere with your reaction.[2]
Inconsistent results in biological assays. 1. Degradation of the compound in the assay medium.2. Variable purity of the stock compound.Prepare stock solutions fresh in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Minimize the time the compound spends in aqueous assay buffers before analysis. Always use a consistent, high-quality source of the compound.
Appearance of unexpected peaks in HPLC analysis. 1. On-column or in-solution degradation.2. Injection of a degraded sample.Add an antioxidant like ascorbic acid (e.g., 0.01 mg/mL) to your sample solvent (diluent) and/or mobile phase to prevent oxidation during analysis.[5] Prepare samples immediately before injection. Ensure the mobile phase pH is not highly alkaline.

Stability and Storage Summary

Parameter Recommendation Rationale
Storage Temperature (Solid) 2-8°C[1]Slows down potential degradation reactions.
Atmosphere (Solid) Inert gas (Argon or Nitrogen)[2][3]The aminophenol moiety is susceptible to oxidation by atmospheric oxygen.
Light Exposure Protect from light (use amber vials or store in the dark)[2][4]Light can catalyze the oxidation of the aminophenol group.
pH of Solutions Avoid alkaline conditions (pH > 7)[2][9]High pH increases the susceptibility of the phenolic group to oxidation.
Solvent for Solutions Use deoxygenated solvents.Minimizes oxidation from dissolved oxygen.
Antioxidants in Solution Consider adding ascorbic acid for analytical solutions.[5]Scavenges oxygen and other oxidizing species to protect the compound.

Experimental Protocol: Assessing Compound Stability

This protocol provides a basic framework for evaluating the stability of your batch of this compound under different conditions using HPLC.

Objective: To determine the stability of the compound when exposed to air and light.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 HPLC column

  • Clear and amber HPLC vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve a small amount of the compound in HPLC-grade methanol or acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Sample Preparation:

    • Time Zero Sample (T=0): Dilute the stock solution with your mobile phase or a suitable solvent mixture to a working concentration (e.g., 50 µg/mL). Immediately inject this sample into the HPLC to get a baseline chromatogram.

    • Light Exposure Sample: Prepare another sample at the same working concentration in a clear HPLC vial. Place this vial on a lab bench exposed to ambient light.

    • Dark Control Sample: Prepare a third sample at the same working concentration in an amber HPLC vial (or a clear vial wrapped in aluminum foil). Store this vial alongside the light-exposed sample.

  • HPLC Analysis:

    • Develop a simple isocratic or gradient HPLC method that gives a sharp, well-resolved peak for the parent compound. A C18 column with a mobile phase of acetonitrile and water is a good starting point.

    • Set the UV detector to a wavelength where the compound has strong absorbance (a UV scan can determine the λmax). For aminophenols, wavelengths around 270-280 nm are often suitable.[10]

    • Inject the T=0 sample to determine the initial peak area and retention time.

    • At specified time points (e.g., 2, 4, 8, 24 hours), inject the "Light Exposure" and "Dark Control" samples.

  • Data Analysis:

    • Compare the chromatograms over time.

    • Stability Assessment: A stable compound will show a consistent peak area for the parent compound over time in the "Dark Control" sample.

    • Degradation Assessment: Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products) in the "Light Exposure" sample. The rate of decrease in the parent peak area indicates the rate of degradation under those conditions.

Visualizing Potential Degradation Pathways

The primary stability concern for this compound is the oxidation of the aminophenol moiety. The following diagram illustrates this potential degradation pathway.

DegradationPathway cluster_main This compound cluster_stress Stress Factors cluster_degradation Degradation Products Parent Parent Compound Quinoneimine Quinoneimine Intermediate Parent->Quinoneimine Oxidation Air Air (O2) Air->Parent Light Light (UV/Vis) Light->Parent High_pH High pH High_pH->Parent Metal_Ions Metal Ions (e.g., Cu2+) Metal_Ions->Parent Polymer Colored Polymers Quinoneimine->Polymer Polymerization

Caption: Potential oxidative degradation pathway.

References

  • Yancheng Advanced-Chem Co., Ltd. This compound CAS 861841-90-9. Available at: [Link]

  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Preventing Oxidation of Aminophenol Compounds. BenchChem.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • BenchChem Technical Support Team. (2025). Preventing cleavage of benzyl ether during subsequent reactions. BenchChem.
  • Baylor University Environmental Health & Safety. (n.d.). Time-Sensitive Chemicals. Retrieved January 21, 2026, from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Organic Chemistry Class Notes.
  • ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Department of Education and Training, Victoria. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals.
  • Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
  • Goel, A., & Rani, M. (2024). A novel method for the remediation of o‐ and p‐aminophenol from industrial wastewater by hexacyanoferrate (III) ions using Ir‐complex catalyst. Environmental Quality Management.
  • Association of Pharmacy Professionals. (n.d.).
  • YouTube. (2018, December 31). benzyl ether cleavage.
  • Reddit. (2020, April 13).
  • Science Madness. (2010, August 25). Strange purple compound when oxidizing p-aminophenol.
  • University of Tennessee, Knoxville Environmental Health & Safety. (n.d.). Time-Sensitive Chemicals.
  • BenchChem Technical Support Team. (2025). Preventing oxidation of 2-aminophenol during synthesis and storage.
  • Science Madness. (2021, May 8). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol.
  • ResearchGate. (2025, August 6). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 4-Aminophenol.
  • Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • MedCrave online. (2016, December 14).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol.
  • ResearchGate. (2025, August 7). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol.

Sources

Technical Support Center: Purification of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific purification challenge. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure a successful separation.

Understanding the Molecule

This compound is a multi-functional aromatic compound. Its purification by standard silica gel chromatography presents several challenges due to the presence of a basic amino group, an acidic phenolic hydroxyl group, and a moderately polar ketone. These functional groups can lead to strong interactions with the silica stationary phase, resulting in common issues such as peak tailing, poor resolution, and even decomposition of the compound on the column.[1][2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process in a question-and-answer format.

Issue 1: Significant Peak Tailing is Observed

  • Q: My purified fractions show significant tailing on TLC, and the separation on the column is poor. What is causing this and how can I fix it?

    A: Peak tailing with this compound is most often caused by strong interactions between the basic amino group and the acidic silanol groups on the surface of the silica gel.[3] This secondary interaction slows down a portion of the analyte, causing it to elute gradually and creating a "tail."

    Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica.[4]

      • Recommended: Incorporate 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase.[5][6] This will neutralize the acidic sites on the silica gel, leading to a more symmetrical peak shape.

    • Stationary Phase Choice: If mobile phase modification is insufficient, consider using a different stationary phase.

      • Amine-functionalized silica: This type of stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[6]

      • Alumina (neutral or basic): Alumina can be a good alternative to silica gel for purifying basic compounds.[7] However, be sure to test for compound stability on alumina via TLC first.

Issue 2: The Compound is Not Eluting from the Column

  • Q: I've been running my column for a long time with a relatively polar solvent system, but I can't seem to get my product off the column. What should I do?

    A: This is a common issue with highly polar compounds or when the chosen solvent system is not strong enough to overcome the interactions between the analyte and the stationary phase.[7]

    Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate. If you are already at 100% ethyl acetate, consider adding a stronger solvent like methanol. A common gradient for polar compounds is to start with a non-polar system and gradually introduce methanol. A solvent system of dichloromethane with a gradient of 0-10% methanol is often effective.[7]

    • Check for Compound Decomposition: It is possible your compound is degrading on the silica gel.[7] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica. In this case, consider using a less acidic stationary phase like deactivated silica or alumina.[5]

Issue 3: Co-elution of Impurities

  • Q: I am having trouble separating my desired product from a closely related impurity. How can I improve the resolution?

    A: Achieving good resolution between structurally similar compounds requires careful optimization of the chromatographic conditions.

    Solutions:

    • Optimize the Solvent System: The key is to find a solvent system that provides the best separation on a TLC plate. Aim for an Rf value of 0.2-0.4 for your target compound, with clear separation from impurities.[5] Experiment with different solvent mixtures. For this particular molecule, systems like ethyl acetate/hexane or dichloromethane/methanol are good starting points.[8]

    • Fine-tune Polarity: Small changes in the solvent ratio can have a significant impact on separation. Try varying the ratio of your chosen solvents in small increments (e.g., 5% changes) to find the optimal mobile phase.

    • Use a Different Solvent System: If you are still struggling with co-elution, try a completely different solvent system. For example, if you are using an ethyl acetate/hexane system, try a system with dichloromethane and a small amount of an alcohol like methanol or isopropanol.

    • Column Dimensions and Packing: A longer, narrower column will generally provide better resolution than a short, wide one. Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.

Issue 4: The Compound Appears to be Decomposing on the Column

  • Q: I suspect my compound is not stable on silica gel. What are my options for purification?

    A: The benzyloxy group can be sensitive to acidic conditions, and the phenolic hydroxyl group can also be reactive.

    Solutions:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it.[5] This can be done by flushing the packed column with a solvent system containing 1-2% triethylamine, followed by flushing with your initial mobile phase to remove the excess base before loading your sample.[5]

    • Alternative Stationary Phases:

      • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.[7]

      • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography on a C18-functionalized silica gel could be an effective alternative. In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the TLC analysis of this compound?

    A1: A good starting point for TLC analysis would be a mixture of ethyl acetate and hexane. Begin with a 30:70 (v/v) mixture of ethyl acetate to hexane and adjust the polarity based on the resulting Rf value. If the compound remains at the baseline, increase the proportion of ethyl acetate. If it runs to the solvent front, decrease the ethyl acetate concentration. Dichloromethane with a small percentage of methanol (e.g., 2-5%) is another excellent system to try.

  • Q2: How much silica gel should I use for my column?

    A2: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio (e.g., 100:1 or more) is recommended.

  • Q3: Should I perform a dry loading or a wet loading of my sample?

    A3: Dry loading is often preferred for compounds that are not highly soluble in the initial mobile phase.[10] To dry load your sample, dissolve it in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. Wet loading, where the sample is dissolved in a minimal amount of the mobile phase, can be used if the compound is readily soluble.

  • Q4: How can I visualize the compound on a TLC plate?

    A4: Due to the aromatic nature of the compound, it should be visible under a UV lamp at 254 nm. Additionally, you can use staining agents. A potassium permanganate stain will react with the hydroxyl and amino groups, while a ninhydrin stain is specific for primary amines.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography
  • TLC Analysis: Determine an optimal solvent system that gives your target compound an Rf of ~0.3 and good separation from impurities. A common starting point is 40% Ethyl Acetate in Hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. For better resolution, consider dry loading by adsorbing your compound onto a small amount of silica gel.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Deactivated Silica Gel Column Chromatography
  • Pack the Column: Pack a column with silica gel as described in Protocol 1.

  • Deactivation: Prepare a solution of your initial mobile phase containing 1% triethylamine. Pass 2-3 column volumes of this solution through the packed column.

  • Equilibration: Flush the column with 2-3 column volumes of the initial mobile phase (without triethylamine) to remove any excess base.

  • Proceed with Purification: Follow steps 3-6 from Protocol 1.

Data Presentation

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice, but may require modification.
Alternative Stationary Phases Amine-functionalized silica, Neutral AluminaTo minimize interactions with the basic amino group.[6][7]
Mobile Phase (Starting) Ethyl Acetate/Hexane (e.g., 30:70 to 50:50)Good starting polarity range for this type of compound.
Mobile Phase Additives 0.5-2% Triethylamine or Ammonium HydroxideTo suppress peak tailing by neutralizing acidic silanol sites.[4][5]
Sample Loading Dry LoadingRecommended for improved band sharpness and resolution.[10]
Detection UV (254 nm), KMnO4 stain, Ninhydrin stainFor visualization on TLC plates.

Visualizations

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Monitor->Collect Continue Combine 7. Combine Pure Fractions Monitor->Combine If Pure Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: General workflow for column chromatography purification.

Troubleshooting_Logic Problem Problem Encountered Tailing Peak Tailing? Problem->Tailing NoElution No Elution? Problem->NoElution CoElution Co-elution? Problem->CoElution Sol_Tailing_1 Add TEA/NH4OH to Mobile Phase Tailing->Sol_Tailing_1 Yes Sol_Elution_1 Increase Mobile Phase Polarity NoElution->Sol_Elution_1 Yes Sol_CoElution_1 Optimize Solvent System via TLC CoElution->Sol_CoElution_1 Yes Sol_Tailing_2 Use Amine-Silica or Alumina Sol_Tailing_1->Sol_Tailing_2 If persists Sol_Elution_2 Check for Decomposition Sol_Elution_1->Sol_Elution_2 If still no elution Sol_CoElution_2 Use Longer/ Narrower Column Sol_CoElution_1->Sol_CoElution_2 For difficult separations

Caption: Troubleshooting decision tree for common chromatography issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. Available from: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]

  • Nacalai Tesque, Inc. Poor peak shape. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • ResearchGate. Synthesis of Monolithic HPLC Stationary Phase with Self-Assembled Molecular Recognition Sites for 4-Aminophenol. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available from: [Link]

  • PubMed. Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chromatography. Available from: [Link]

  • SIELC Technologies. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • SIELC Technologies. Separation of 3-Aminophenol on Newcrom R1 HPLC column. Available from: [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available from: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]

  • Oxford Academic. HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science. Available from: [Link]

  • Royal Society of Chemistry. Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition - Supporting Information. Available from: [Link]

Sources

Technical Support Center: Synthesis of Substituted 2-Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common and nuanced challenges encountered during the synthesis of substituted 2-hydroxyacetophenones. These compounds are critical building blocks in the synthesis of pharmaceuticals, fragrances, and other high-value fine chemicals.[1][2][3] This resource is designed to move beyond simple protocols, offering a deeper understanding of the reaction mechanisms to empower you to solve synthetic challenges effectively.

Section 1: Troubleshooting the Fries Rearrangement

The Fries rearrangement is a cornerstone reaction for converting phenolic esters into hydroxyaryl ketones.[4] While powerful, it is notoriously sensitive to reaction conditions, often leading to issues with yield and selectivity. This section addresses the most common problems encountered.

FAQ 1.1: My Fries rearrangement is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yield is the most frequently reported issue with the Fries rearrangement. The causes are often multifaceted, stemming from suboptimal reaction conditions, degradation of starting materials, or competing side reactions.[4][5]

Core Causality: The reaction proceeds via the generation of an acylium ion intermediate after complexation with a Lewis acid catalyst (commonly AlCl₃).[6][7] Any deviation that hinders the formation of this intermediate or diverts it into non-productive pathways will suppress the yield.

Troubleshooting Steps & Solutions:

  • Ensure Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic. Trace amounts of water will hydrolyze the catalyst, rendering it inactive. Furthermore, water can hydrolyze the starting phenyl ester back to phenol, directly reducing the potential yield.[5]

    • Action: Dry all glassware thoroughly. Use freshly opened or properly stored anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Verify Starting Material Purity: Impurities in the starting phenolic ester can interfere with the reaction. The presence of residual phenol from the esterification step is particularly problematic.

    • Action: Purify the phenolic ester (e.g., by distillation or chromatography) before use. Confirm purity via NMR or GC-MS analysis.

  • Optimize Catalyst Stoichiometry: The product hydroxyacetophenone is also a Lewis base and will form a stable complex with the AlCl₃ catalyst.[8] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required. Using catalytic amounts is insufficient.

    • Action: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the phenolic ester. For substrates with other Lewis basic functional groups, even more catalyst may be necessary.

  • Evaluate Substrate Electronic Effects: The Fries rearrangement is an electrophilic aromatic substitution.[4] Strong electron-withdrawing or deactivating groups on the aromatic ring will significantly slow down the reaction and lead to low yields.[4]

    • Action: For deactivated systems, consider increasing the reaction temperature or using a stronger Lewis acid system. However, be aware this may also increase byproduct formation.

dot

Troubleshooting_Low_Yield Diagram 1: Troubleshooting Workflow for Low Yield start Low Yield Observed sub_purity Sub-optimal Purity? start->sub_purity Check Purity sub_conditions Sub-optimal Conditions? start->sub_conditions Review Conditions sub_byproducts Excess Byproducts? start->sub_byproducts Analyze Reaction Mixture sol_purity1 Purify Starting Ester (Distillation / Chromatography) sub_purity->sol_purity1 sol_purity2 Ensure Anhydrous Reagents & Inert Atmosphere sub_purity->sol_purity2 sol_conditions1 Adjust Temperature (High T for ortho, Low T for para) sub_conditions->sol_conditions1 sol_conditions2 Change Solvent Polarity (Non-polar for ortho) sub_conditions->sol_conditions2 sol_conditions3 Check Catalyst Stoichiometry (>1 equivalent AlCl₃) sub_conditions->sol_conditions3 sol_byproducts1 Identify Byproducts (GC-MS, NMR) sub_byproducts->sol_byproducts1 sol_byproducts2 Modify Conditions to Minimize (e.g., lower temperature) sol_byproducts1->sol_byproducts2

Caption: Troubleshooting workflow for low yields in the Fries rearrangement.

FAQ 1.2: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for the desired 2-hydroxyacetophenone (ortho-isomer)?

Controlling regioselectivity is the central challenge in the synthesis of specific substituted 2-hydroxyacetophenones. The ortho- and para-isomers are formed through competing pathways, and their ratio is highly dependent on the reaction conditions.[4][6]

Core Causality: The selectivity is a classic case of kinetic versus thermodynamic control.[9]

  • Para-substitution (Kinetic Product): Occurs faster at lower temperatures due to lower steric hindrance.[9]

  • Ortho-substitution (Thermodynamic Product): Favored at higher temperatures because the ortho-product can form a stable six-membered chelate ring with the aluminum catalyst via its hydroxyl and carbonyl groups.[6][10] This chelation lowers the overall energy of the ortho-intermediate and product complex, making it the more stable, thermodynamically favored outcome.

Strategies for Maximizing Ortho-Selectivity:

ParameterCondition for High ortho-SelectivityRationale
Temperature High (> 140-160 °C)[9][11]Favors the more stable, chelated thermodynamic product.[6][10]
Solvent Non-polar (e.g., solvent-free or high-boiling hydrocarbons)[6]Polar solvents can stabilize the charge-separated transition state leading to the para product. Non-polar solvents disfavor this, promoting the intramolecular ortho pathway.[4][9]
Catalyst Stoichiometric AlCl₃Essential for the formation of the bidentate complex that stabilizes the ortho product.[6]

Actionable Advice: To maximize the yield of the ortho-isomer, a common industrial approach is to run the reaction neat (without solvent) or in a high-boiling, non-polar solvent like nitrobenzene at temperatures exceeding 160°C.[3][10][12] Conversely, to favor the para-isomer, the reaction should be conducted at a lower temperature (< 60°C) in a more polar solvent.[11]

Section 2: Challenges in Direct Friedel-Crafts Acylation of Phenols

While the Fries rearrangement starts from a pre-formed ester, one might ask why not perform a direct Friedel-Crafts acylation on the phenol itself. This route is plagued by a fundamental reactivity challenge.

FAQ 2.1: Why does my Friedel-Crafts acylation of a phenol primarily yield the phenyl ester (O-acylation) instead of the desired hydroxyketone (C-acylation)?

This outcome is a result of phenols being bidentate nucleophiles, meaning they have two reactive sites: the phenolic oxygen and the aromatic ring.[13]

Core Causality: The reaction pathway is a competition between O-acylation (ester formation) and C-acylation (ketone formation).

  • O-acylation: The lone pairs on the phenolic oxygen are highly nucleophilic and react rapidly with the acylating agent. This is a nucleophilic acyl substitution and is the kinetically favored pathway, meaning it happens faster.[14]

  • C-acylation: This is the desired electrophilic aromatic substitution on the ring. It is the thermodynamically more stable product but has a higher activation energy.

Furthermore, the phenolic oxygen acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (AlCl₃), deactivating the aromatic ring towards the desired electrophilic substitution.[13][15]

Solution - The Fries Rearrangement as a "Fix": The most effective strategy is to embrace the initial, kinetically favored O-acylation. First, synthesize the phenolic ester under conditions that favor esterification (e.g., using an acyl chloride with a base or without a Lewis acid).[16] Then, subject the purified ester to Fries rearrangement conditions (excess Lewis acid and heat) to rearrange the acyl group from the oxygen to the carbon ring, yielding the thermodynamically stable hydroxyketone product.[15]

dot

Acylation_Pathways Diagram 2: O- vs. C-Acylation Pathways for Phenols Phenol Phenol + Acyl Halide + Lewis Acid (AlCl₃) O_Acyl O-Acylation Product (Aryl Ester) Phenol->O_Acyl Kinetic Pathway (Faster, Lower Temp) C_Acyl C-Acylation Product (Hydroxyaryl Ketone) Phenol->C_Acyl Thermodynamic Pathway (Slower, More Stable) Fries Fries Rearrangement O_Acyl->Fries Fries->C_Acyl High Temp, Excess AlCl₃

Caption: Competing O-acylation (kinetic) and C-acylation (thermodynamic) pathways.

Section 3: Purification Strategies

A successful reaction is only half the battle; isolating the desired product in high purity is critical.

FAQ 3.1: What is the most effective method to separate the ortho- and para-hydroxyacetophenone isomers after the reaction?

The separation of ortho and para isomers is a classic purification challenge that leverages a key structural difference between the two molecules.

Core Causality: The ortho-isomer, 2-hydroxyacetophenone, can form a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.[11] The para-isomer cannot do this and instead engages in intermolecular hydrogen bonding with other molecules.

Primary Separation Technique: Steam Distillation

This physical difference has a profound impact on their boiling points and volatility.

  • 2-Hydroxyacetophenone (ortho): The intramolecular hydrogen bond reduces its polarity and ability to hydrogen bond with water. This makes it significantly more volatile and allows it to be readily separated from the reaction mixture by steam distillation.[10][11]

  • 4-Hydroxyacetophenone (para): Lacking this internal chelation, it engages in strong intermolecular hydrogen bonding, resulting in a much higher boiling point and lower volatility. It will remain in the distillation flask.

Alternative and Secondary Methods:

  • Fractional Crystallization: After initial separation, the isomers can be further purified by recrystallization from appropriate solvents.[17]

  • Column Chromatography: For small-scale reactions or when other byproducts are present, silica gel chromatography is an effective, albeit less scalable, method for achieving high purity.[15]

Section 4: Experimental Protocol

This protocol is optimized for the synthesis of the ortho-isomer, 2-hydroxyacetophenone, via the Fries rearrangement.

Protocol: Synthesis of 2-Hydroxyacetophenone

This is a two-step process adapted from established procedures.[16][17]

Step 1: Synthesis of Phenyl Acetate (O-Acylation)

  • Materials: Phenol (9.4 g, 0.1 mol), Acetyl Chloride (8.6 g, 0.11 mol), Dichloromethane (DCM, 100 mL), Pyridine (8.7 g, 0.11 mol).

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve phenol in 100 mL of DCM. Cool the flask in an ice bath.

    • Slowly add pyridine to the stirred solution.

    • Add acetyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

    • Transfer the mixture to a separatory funnel. Wash sequentially with 50 mL of water, 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield phenyl acetate as a crude oil. Purity should be checked before proceeding.

Step 2: Fries Rearrangement to 2-Hydroxyacetophenone

  • Materials: Phenyl Acetate (from Step 1, ~0.1 mol), Anhydrous Aluminum Chloride (AlCl₃, 16 g, 0.12 mol).

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water.

    • Place the AlCl₃ in a 100 mL flask equipped for heating and stirring.

    • Slowly add the phenyl acetate to the AlCl₃. An exothermic reaction will occur.

    • Once the initial reaction subsides, heat the mixture in an oil bath to 160-165°C for 45 minutes. The mixture will become a dark, viscous liquid.

    • Allow the flask to cool to room temperature. The contents may solidify.

    • Workup: Very carefully and slowly, add crushed ice to the reaction flask, followed by dropwise addition of concentrated HCl until the mixture is acidic. This will hydrolyze the aluminum complexes and should be done in an ice bath to control the exotherm.

    • The product mixture can then be subjected to steam distillation. The ortho-isomer (2-hydroxyacetophenone) will co-distill with the water.

    • Extract the distillate with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to yield the final product. The non-volatile para-isomer remains in the distillation pot.

References

  • Wikipedia. Fries rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • PHARMD GURU. 37. FRIES REARRANGEMENT. [Link]

  • Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

  • MDPI. (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. [Link]

  • ResearchGate. (2025). Synthesis of ortho-Hydroxyacetophenone Derivatives from Baylis—Hillman Acetates. [Link]

  • Google Patents. CN102093189B - Method for preparing o-hydroxyacetophenone and p....
  • Google Patents.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]

  • CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. [Link]

  • Physics Wallah. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement. [Link]

  • University of Calgary. Ch24 - Acylation of phenols. [Link]

  • SciELO. Thermodynamic analysis of phenol acylation with acetic acid. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

Sources

preventing oxidation of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Preserving the Integrity of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Welcome to the technical support center for handling this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your own experiments. The inherent reactivity of the aminophenol moiety makes this compound susceptible to oxidative degradation, a common challenge that can compromise sample purity, impact reaction yields, and lead to inconsistent results. This document offers a structured approach to understanding and preventing this issue.

Understanding the Vulnerability: The Chemistry of Aminophenol Oxidation

The core of this compound contains an aminophenol scaffold. This arrangement of an electron-donating amino group (-NH₂) and a hydroxyl group (-OH) on an aromatic ring makes the molecule highly susceptible to oxidation. The process is typically initiated by atmospheric oxygen and can be accelerated by factors like light, heat, and the presence of trace metal ions.

Oxidation often leads to the formation of highly colored quinone-imine or quinonoid structures. This is why a primary indicator of degradation is a change in the material's color, often from a white or off-white solid to yellow, brown, or even purple.[1][2] While 3-aminophenol isomers are generally more stable than their 2- and 4-aminophenol counterparts, the combined activating effect of the hydroxyl and amino groups still presents a significant stability challenge.[1][3]

OxidationMechanism Compound 1-(3-Amino-5-(benzyloxy)- 2-hydroxyphenyl)ethanone (Typically Off-White Solid) Degradation Oxidized Products (e.g., Quinone-imines) (Colored Impurities) Compound->Degradation Oxidation Catalysts [O₂] (Air) Light (UV) Heat Trace Metal Ions Catalysts->Degradation

Caption: General oxidation pathway for the aminophenol core.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound.

Q1: My freshly opened bottle of the compound is already discolored. Is it usable?

A1: Discoloration is a strong indicator of oxidation.[2] While minor, pale-yellow discoloration might indicate only a small percentage of degradation, any significant color change (e.g., to brown or deep purple) suggests substantial impurity.

  • Expert Recommendation: Before use, assess the purity of the discolored material using an appropriate analytical method, such as HPLC-UV or ¹H NMR. If the purity is below your experimental tolerance (e.g., <95%), purification (such as recrystallization or column chromatography under an inert atmosphere) is recommended. If purification is not feasible, it is best to use a fresh, unoxidized lot to ensure reproducibility.

Q2: What are the best practices for weighing and handling this compound on the bench?

A2: This compound is air-sensitive and should not be handled in an open atmosphere for extended periods.[4] The longer the exposure to air, the greater the risk of oxidation.

  • Expert Recommendation: For optimal results, all manipulations should be performed under an inert atmosphere.

    • Glovebox: This is the ideal environment as it maintains a consistently low-oxygen and low-moisture atmosphere.[5] Standard glassware can be used inside.

    • Schlenk Line: A more common and highly effective alternative.[4][6] Weigh the compound into a Schlenk flask, which can then be attached to the line and subjected to several vacuum/inert gas (argon or nitrogen) cycles to remove atmospheric contaminants.[6]

If neither is available, minimize air exposure:

  • Have all solvents and reagents ready.

  • Weigh the solid quickly.

  • Immediately place it into the reaction vessel and establish an inert atmosphere by purging with nitrogen or argon.

Q3: I observe degradation during my reaction. Could my solvent be the problem?

A3: Absolutely. Many common laboratory solvents contain significant amounts of dissolved oxygen, which can readily initiate the oxidation of sensitive substrates.

  • Expert Recommendation: Always use freshly degassed solvents. Several methods are effective:

    • Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved gases.[7] It involves freezing the solvent with liquid nitrogen, applying a high vacuum, and then thawing. This cycle is typically repeated three times.

    • Inert Gas Sparging (Purging): Bubbling a stream of inert gas (nitrogen or argon) through the solvent for 30-60 minutes can effectively displace dissolved oxygen.[7] This is a simpler and often sufficient method for many applications.

    • Sonication Under Vacuum: Repeatedly sonicating the solvent under a light vacuum for short periods can also facilitate the removal of dissolved gases.[7]

Q4: How should I store this compound for long-term stability?

A4: Proper storage is critical to preserving the compound's integrity. The key is to protect it from air, light, and heat.

  • Expert Recommendation: Based on supplier data and chemical principles, the optimal storage conditions are:

    • Temperature: 2-8°C.[8][9] Refrigeration slows the rate of decomposition.

    • Atmosphere: Under an inert gas (argon or nitrogen).[9] If the product came in a sealed ampoule under inert gas, store it as is. If it's in a bottle, consider transferring smaller aliquots into vials inside a glovebox, backfilling with argon, and sealing tightly with parafilm.

    • Light: Store in a dark location or use an amber vial to protect from light-induced degradation.[10]

    • Moisture: Keep tightly sealed in a dry environment.[11]

ParameterRecommended ConditionRationale
Temperature 2–8 °CSlows the kinetic rate of oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric oxygen, the primary oxidant.[4]
Light Dark (Amber Vials)Prevents photochemical degradation pathways.[10]
Container Tightly SealedPrevents ingress of atmospheric moisture and oxygen.[11]
Q5: How can I monitor for oxidation during my experiment or upon storage?

A5: Regular analytical checks are crucial for quality control.

  • Expert Recommendation:

    • Thin-Layer Chromatography (TLC): A quick and easy method. Oxidized products are typically more polar and will appear as new spots with lower Rf values than the starting material.

    • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[12] Using a UV detector, you can quantify the appearance of impurity peaks over time. A typical method might use a C18 column with a mobile phase of acetonitrile and water.

    • Visual Inspection: As mentioned, any color change from the initial appearance is a qualitative but immediate sign of potential degradation.[1]

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Solid turns yellow/brown in bottle - Improper long-term storage (air/light exposure).- Bottle seal compromised.- Verify storage conditions (inert atmosphere, 2-8°C, dark).- Perform a purity check (HPLC, NMR).- If impure, purify before use or discard.
Reaction mixture darkens immediately after adding the compound - Oxidized starting material was used.- Solvent was not properly degassed.- Reaction setup has an air leak.- Use a fresh, pure lot of the starting material.- Ensure solvents are rigorously degassed via freeze-pump-thaw or sparging.- Check all joints and septa in the reaction setup for a tight seal.
New, polar spots appear on TLC during reaction workup - Oxidation occurred during the workup (e.g., on a rotovap, during extraction).- Minimize air exposure during workup.- Use degassed solvents for extractions and chromatography.- Consider adding a small amount of a compatible antioxidant (e.g., BHT) to chromatography solvents if the product is particularly sensitive.

Key Experimental Protocols

Protocol 1: Handling and Transfer using a Schlenk Line

This protocol outlines the safe transfer of the solid compound from its storage bottle to a reaction flask.

SchlenkWorkflow cluster_prep Preparation cluster_transfer Transfer cluster_purge Purging A 1. Flame-dry reaction flask under vacuum. B 2. Allow to cool under inert gas (Ar/N₂). A->B C 3. Briefly remove flask, add solid under positive inert gas flow. B->C D 4. Immediately re-stopper and reattach to Schlenk line. C->D E 5. Evacuate flask gently. D->E F 6. Refill with inert gas. E->F G 7. Repeat steps 5-6 at least 3 times. F->G H H G->H Ready for solvent addition

Caption: Workflow for handling air-sensitive solids with a Schlenk line.

  • Glassware Preparation: Assemble and flame-dry the reaction flask under high vacuum to remove adsorbed water. Allow the flask to cool to room temperature under a positive pressure of inert gas (argon is preferred due to its density, but nitrogen is also common).[6]

  • Inert Gas Counterflow: Switch the inert gas to a bubbler outlet to create a positive outflow.

  • Weighing and Addition: In a tared vial, weigh the required amount of this compound. Briefly remove the stopper from the cooled reaction flask and add the solid quickly via a powder funnel. The positive pressure of inert gas flowing out of the flask minimizes the entry of air.

  • Re-sealing: Immediately re-stopper the flask.

  • Purge Cycles: Attach the flask back to the Schlenk line manifold. Carefully evacuate the atmosphere inside the flask (avoid pulling the fine powder into the line) and then refill with inert gas. Repeat this vacuum/refill cycle three to five times to ensure a completely inert atmosphere.[6]

  • Solvent Addition: Add degassed solvent via a cannula or gas-tight syringe.

Protocol 2: Analytical Monitoring by HPLC-UV

This protocol provides a starting point for developing a method to assess purity.

  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol).

    • Dilute this stock solution to a working concentration of ~50 µg/mL using the mobile phase.

  • Instrumentation and Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: Monitor at wavelengths relevant to aminophenols, such as ~272 nm.[12]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample of a known fresh, high-purity standard to determine its retention time.

    • Inject the sample to be tested. The appearance of new peaks, typically at earlier retention times (indicating more polar oxidation products), signifies degradation.

    • Purity can be estimated by the area percentage of the main peak.

References

  • Silva et al. A DFT Study of Aminophenol Stability.
  • Shriver, D. F., & Drezdzon, M. A. The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • A Comparative Guide to Analytical Methods for 4-Aminophenol Determin
  • Safety Data Sheet for Aminophenols. Sigma-Aldrich.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. (2013).
  • Chen H. (2023). Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. Modern Chem Appl.
  • Air-free technique. Wikipedia.
  • Wipf, P. Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Utrecht University. (2008).
  • Khurana, A., et al. (2021).
  • Phenolic Compounds. Journal of Antioxidant Activity.
  • Tsegaw, A., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
  • Aminophenols | Request PDF.
  • Quantitative colorimetric determination of urinary p-aminophenol with an autom
  • 100790 - 4-Aminophenol - Safety D
  • 4-AMINOPHENOL Extra Pure MSDS. Loba Chemie. (2016).
  • Safety D
  • Special Issue : Natural Phenolic Compounds and Their Antioxidant Activity. MDPI.
  • Safety D
  • Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine.
  • Automated spectrophotometric assay for urine p-aminophenol by an oxidative coupling reaction. Semantic Scholar.
  • 4-Aminophenol | C6H7NO | CID 403. PubChem.
  • 4-Aminophenol stability : r/chemhelp. Reddit. (2025).
  • Selective Spectrophotometric Method for the Determination of p-Aminophenol.
  • Study of stability of 4-aminophenol as dominant decomposition product of paracetamol | Request PDF.
  • This compound CAS 861841-90-9. Home Sunshine Pharma.
  • This compound. Lead Sciences.
  • 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PubMed Central.
  • 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone.
  • 1-(3-aMino-4-(benzyloxy)-2-hydroxyphenyl)ethanone 871101-87-0. Guidechem.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central.
  • 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. PubChem.
  • This compound. CymitQuimica.

Sources

Technical Support Center: Large-Scale Synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will delve into the causality behind experimental choices, provide field-proven insights, and offer robust troubleshooting for issues that may arise during your campaign.

The synthesis of this compound is a sequential process that requires careful control over reaction conditions to ensure high yield and purity. The most common synthetic route involves three key transformations:

  • Selective O-Benzylation: Introduction of the benzyl protecting group onto 2,5-dihydroxyacetophenone.

  • Regioselective Nitration: Introduction of a nitro group at the C3 position, ortho to the hydroxyl group.

  • Nitro Group Reduction: Conversion of the nitro group to the desired primary amine.

This guide is structured to address the specific challenges at each of these critical stages.

Overall Synthetic Workflow

Synthetic_Workflow A 2,5-Dihydroxyacetophenone B Step 1: Selective O-Benzylation A->B Benzyl Bromide, K2CO3, Acetone C 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone B->C D Step 2: Regioselective Nitration C->D HNO3, H2SO4 E 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone D->E F Step 3: Nitro Group Reduction E->F H2, Pd/C G This compound F->G

Caption: Overall synthetic route for this compound.

Part 1: Step 1 - Selective O-Benzylation of 2,5-dihydroxyacetophenone

This initial step utilizes a Williamson ether synthesis to protect one of the phenolic hydroxyl groups. The key challenge is achieving mono-benzylation at the desired C5 hydroxyl group, as the two hydroxyl groups have different reactivities.

Troubleshooting and FAQs: O-Benzylation

Q1: My reaction is producing a significant amount of the di-benzylated byproduct, 1-(2,5-bis(benzyloxy)phenyl)ethanone. How can I improve selectivity for the mono-benzylated product?

A1: This is a common issue arising from the similar nucleophilicity of the two hydroxyl groups once the first has reacted. To favor mono-benzylation:

  • Stoichiometry is Key: Use a slight deficiency or exactly one equivalent of benzyl bromide. While this may result in some unreacted starting material, it significantly suppresses the formation of the di-benzylated product.

  • Controlled Addition: Add the benzyl bromide solution dropwise to the reaction mixture at room temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction at the more reactive hydroxyl group.

  • Base Selection: A mild base like potassium carbonate (K₂CO₃) is preferred. Stronger bases like sodium hydride (NaH) can fully deprotonate both hydroxyl groups, leading to a higher proportion of the di-substituted product.

Q2: I'm observing an unexpected byproduct with the same mass as my desired product, but with different chromatographic behavior. What could it be?

A2: You are likely observing the formation of a C-alkylation product. The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1] While O-alkylation is generally favored, certain conditions can promote C-alkylation.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the oxygen anion, favoring O-alkylation.[1]

  • Reaction Temperature: Higher temperatures can sometimes lead to more C-alkylation. Running the reaction at or slightly above room temperature is generally sufficient.

Q3: The reaction is sluggish and I have a low conversion even after prolonged reaction times. What can I do?

A3: Incomplete reaction is often due to insufficient activation of the hydroxyl group or poor quality of reagents.

  • Base Equivalents: Ensure you are using at least one equivalent of potassium carbonate per hydroxyl group you intend to react. For selective mono-benzylation from a diol, using slightly more than one equivalent of base is a good starting point.[2]

  • Reagent Quality: Benzyl bromide can degrade over time. Use freshly distilled or a newly purchased bottle. Ensure your solvent is anhydrous, as water will react with the base and hinder the deprotonation of the phenol.

  • Phase Transfer Catalyst: In a large-scale reaction where solubility might be an issue, the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the solid potassium carbonate and the dissolved dihydroxyacetophenone.

Experimental Protocol: Selective O-Benzylation
  • To a stirred suspension of 2,5-dihydroxyacetophenone (1.0 eq.) and potassium carbonate (1.1 eq.) in acetone (10 volumes), add benzyl bromide (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone. This is often carried forward to the next step without further purification.

Part 2: Step 2 - Regioselective Nitration

This step is a classic electrophilic aromatic substitution. The challenge lies in directing the nitro group to the C3 position, which is activated by the ortho-hydroxyl and para-benzyloxy groups, while avoiding over-nitration or side reactions.

Troubleshooting and FAQs: Nitration

Q1: My nitration is producing a mixture of isomers. How can I improve the regioselectivity for the 3-nitro product?

A1: The regiochemical outcome of the nitration is dictated by the directing effects of the existing substituents. The hydroxyl group is a powerful ortho, para-director, as is the benzyloxy group. The acetyl group is a meta-director. The desired 3-position is ortho to the hydroxyl group and ortho to the benzyloxy group, making it highly activated. However, nitration at other positions is possible.

  • Temperature Control: Nitration is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial for controlling selectivity.[3] Runaway temperatures can lead to a decrease in selectivity and an increase in byproducts.

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is the standard nitrating agent for deactivating and moderately activating rings. For a highly activated ring such as this, dilute nitric acid might be sufficient and could offer better control.[3]

  • Order of Addition: Slowly add the nitrating agent to the solution of the substrate. This ensures that the nitronium ion concentration is kept low, minimizing di-nitration and side reactions.

Q2: I'm getting a significant amount of dark, tarry byproducts, and my yield is low. What is causing this?

A2: Phenols are sensitive to oxidation by nitric acid, which can lead to the formation of polymeric, tarry substances.[4]

  • Concentration of Nitric Acid: Using fuming nitric acid or overly concentrated solutions increases the risk of oxidation. Use a well-defined concentration of nitric acid.

  • Scavengers: The reaction can sometimes produce nitrous acid, which can catalyze side reactions. The addition of a small amount of urea or sulfamic acid can scavenge any nitrous acid formed.

  • Strict Temperature Control: As mentioned, maintaining a low temperature is the most effective way to minimize oxidative side reactions.

Q3: The reaction is difficult to control on a large scale due to its exothermicity. What are the safety considerations?

A3: Scaling up nitration reactions requires careful engineering controls due to the high potential for thermal runaway.[5][6]

  • Efficient Cooling: Ensure your reactor has adequate cooling capacity to dissipate the heat generated.

  • Slow Addition: Use a dosing pump for the slow, controlled addition of the nitrating agent.

  • Continuous Flow Chemistry: For large-scale production, consider a continuous flow reactor. This technology offers superior heat transfer and control, significantly improving the safety profile of the reaction.[7][8][9]

Experimental Protocol: Regioselective Nitration
  • Dissolve 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a nitrating mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid (1.0 eq.) and cool it to 0-5 °C.

  • Add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC or HPLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum. This yields 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.

Part 3: Step 3 - Nitro Group Reduction

The final step is the reduction of the nitro group to the corresponding amine. The primary challenge is to achieve complete reduction without affecting the other functional groups, particularly the benzyl ether, which is susceptible to hydrogenolysis.

Troubleshooting and FAQs: Nitro Group Reduction

Q1: During the catalytic hydrogenation, I am observing debenzylation of my product. How can I prevent this?

A1: Palladium on carbon (Pd/C) is a very effective catalyst for both nitro group reduction and hydrogenolysis of benzyl ethers. Suppressing the latter requires careful selection of reaction conditions.

  • Catalyst Choice: While Pd/C is common, other catalysts can be less prone to causing debenzylation. Platinum on carbon (Pt/C) or Raney Nickel might be suitable alternatives. Some sources suggest that specific additives can poison the catalyst to reduce its hydrogenolysis activity.

  • Hydrogen Pressure: Use the lowest effective hydrogen pressure. High pressures can promote hydrogenolysis. Often, 1-3 atmospheres is sufficient for nitro group reduction.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times will increase the amount of debenzylation.

  • Alternative Reducing Agents: If hydrogenolysis remains a significant issue, consider chemical reduction methods. Tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid are classic methods for reducing aromatic nitro groups and are less likely to cleave a benzyl ether.[10]

Q2: The reduction is incomplete, and I have a mixture of the starting nitro compound, the desired amine, and possibly hydroxylamine or azo byproducts. How can I drive the reaction to completion?

A2: Incomplete reduction can be due to catalyst deactivation or insufficient reducing agent. The presence of intermediates like hydroxylamines or azo compounds suggests a partially reduced state.

  • Catalyst Loading and Quality: Ensure you are using a sufficient loading of a high-quality catalyst. If the catalyst is old or has been exposed to air, its activity may be diminished.

  • Solvent: The choice of solvent is important. Alcohols like ethanol or methanol are common. Ensure the starting material is fully dissolved.

  • Reaction Conditions: If using catalytic hydrogenation, ensure efficient stirring to facilitate the transport of hydrogen to the catalyst surface. If using a chemical reductant like iron, ensure the powder is finely divided and well-suspended.

Q3: The final product is difficult to purify and has a persistent color. What are the best practices for purification?

A3: Aminophenols are notoriously prone to air oxidation, which can lead to colored impurities.

  • Inert Atmosphere: Handle the crude and purified product under an inert atmosphere (nitrogen or argon) as much as possible to prevent oxidation.

  • Work-up: After the reduction, the work-up procedure is critical. If using catalytic hydrogenation, the catalyst must be completely removed by filtration, often through a pad of celite. If using a metal/acid reduction, the work-up will involve neutralization and extraction.

  • Purification:

    • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often the most effective method for large-scale purification.

    • Acid/Base Extraction: You can purify the product by dissolving it in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the purified amine.

    • Column Chromatography: While effective on a small scale, this is less practical for large-scale production but can be used if high purity is required and crystallization is ineffective.

Experimental Protocol: Nitro Group Reduction (Catalytic Hydrogenation)
  • Charge a hydrogenation vessel with 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (1.0 eq.), a suitable solvent like ethanol or ethyl acetate, and 5-10% Pd/C catalyst (typically 1-5 mol%).

  • Purge the vessel with nitrogen and then with hydrogen.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by HPLC or TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield this compound as a solid.

Quantitative Data Summary

StepReactionKey ReagentsTypical YieldKey Challenges
1 O-Benzylation 2,5-dihydroxyacetophenone, Benzyl Bromide, K₂CO₃70-85%Selectivity (mono- vs. di-alkylation), C-alkylation side reaction.
2 Nitration 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone, HNO₃, H₂SO₄75-90%Regioselectivity, over-nitration, oxidation byproducts, exothermicity.
3 Reduction 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, H₂, Pd/C80-95%Debenzylation, incomplete reduction, product oxidation during work-up.

References

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link][7]

  • PMC. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link][8]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link][3]

  • AIChE. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. [Link][5]

  • MST.edu. (n.d.). Aromatic Nitro Compounds. [Link][10]

  • PMC. (2014). Continuous flow nitration in miniaturized devices. [Link][9]

  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link][6]

  • Google Patents. (n.d.). Process for nitration of phenol derivatives. [4]

  • PMC. (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. [Link][2]

Sources

Validation & Comparative

Unambiguous Molecular Structure Determination: A Comparative Guide to the Validation of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are understood, lead compounds are optimized, and intellectual property is secured. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of small organic molecules, with a focused case study on the validation of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone. While a suite of spectroscopic methods provides valuable pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for unambiguous structure determination.

The Challenge: Beyond Spectroscopic Correlation

Common spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are cornerstones of organic synthesis, offering critical insights into the molecular framework.

  • NMR spectroscopy elucidates the connectivity of atoms and their chemical environments.

  • IR spectroscopy identifies the presence of specific functional groups.

  • Mass spectrometry determines the molecular weight and fragmentation patterns.

However, these methods often provide correlational data, which, while powerful, can sometimes be open to interpretation, particularly in complex molecules with multiple chiral centers or subtle isomeric differences. They provide a 2D representation of a 3D reality. X-ray crystallography, in contrast, directly visualizes the atomic arrangement in the solid state, providing precise bond lengths, bond angles, and stereochemistry.

X-ray Crystallography: The Gold Standard for Structural Validation

Single-crystal X-ray diffraction is a powerful analytical technique that provides a detailed three-dimensional map of the atomic and molecular structure of a crystalline material.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise arrangement of atoms, bond lengths, bond angles, and overall molecular geometry.[1][2] This technique is unparalleled in its ability to provide an unambiguous structural determination.[3]

The workflow for X-ray crystallographic validation can be broken down into several key stages, each demanding meticulous execution and expert interpretation.

The Crystallographic Workflow: From Synthesis to Structure

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement_validation Refinement & Validation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Growing Diffraction-Quality Single Crystals Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition

Caption: The experimental workflow for X-ray crystallography.

A Practical Guide: Validation of a Substituted Acetophenone

While a crystal structure for this compound is not publicly available, we can illustrate the process using the closely related and published structure of 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone .[1] This example provides a tangible workflow for researchers.

Part 1: Synthesis and Crystal Growth

A plausible synthetic route to this compound can be proposed based on established chemical transformations. A potential starting material is 3-amino-2-hydroxyacetophenone.

Proposed Synthetic Step:

  • Protection of the Amino Group: The amino group of 3-amino-2-hydroxyacetophenone would likely be protected, for instance, as an acetamide, to prevent side reactions.

  • Williamson Ether Synthesis: The protected intermediate would then undergo a Williamson ether synthesis with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) to introduce the benzyloxy group at the 5-position.

  • Deprotection: Finally, removal of the protecting group from the amino functionality would yield the target molecule.

Crystal Growth: Obtaining diffraction-quality single crystals is often the most challenging step. This typically involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques such as vapor diffusion or liquid-liquid diffusion. For 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone, single crystals were successfully obtained by recrystallization from methanol.[4]

Part 2: Data Collection and Processing

A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffraction pattern is recorded on a detector. This raw data is then processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Part 3: Structure Solution, Refinement, and Validation

Structure Solution and Refinement with SHELX: The SHELX suite of programs is the industry standard for small molecule crystal structure determination.[1]

  • SHELXT or SHELXS can be used for the initial structure solution using direct methods.

  • SHELXL is then employed for the refinement of the structural model against the experimental diffraction data.[5] This is an iterative process of adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.[6]

Experimental Protocol: Abridged SHELXL Refinement

  • Input Files: The refinement process requires two primary files: an instruction file (.ins) and a reflection data file (.hkl).[5] The .ins file contains information about the unit cell, symmetry, atomic scattering factors, and the initial atomic coordinates.

  • Refinement Cycles: The L.S. command in the .ins file initiates the least-squares refinement cycles.[6]

  • Model Building: After initial refinement, a difference Fourier map (FMAP 2) is calculated to locate missing atoms (such as hydrogen atoms) or to identify regions of disordered electron density.[6]

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are typically refined anisotropically (ANIS) to account for their thermal motion in different directions.

  • Hydrogen Atom Treatment: Hydrogen atoms are often placed in calculated positions (HFIX) and refined using a riding model.[6]

  • Convergence: The refinement is considered complete when the shifts in the refined parameters are negligible, and the residual factors (e.g., R1) are minimized.

Validation with checkCIF: Before deposition or publication, the final crystallographic information file (CIF) must be validated. The International Union of Crystallography (IUCr) provides the checkCIF service for this purpose.[6][7] This tool scrutinizes the CIF for syntax errors, inconsistencies, and potential scientific issues, generating a report with alerts that need to be addressed.[8][9]

Validation_Logic CIF Crystallographic Information File (.cif) checkCIF checkCIF Validation CIF->checkCIF Report Validation Report (Alerts A, B, C, G) checkCIF->Report Review Review & Address Alerts Report->Review Final_CIF Final Validated CIF Review->Final_CIF

Caption: The logical flow of crystallographic data validation.

Part 4: Data Deposition and Interpretation

The final, validated CIF is typically deposited in a public database, such as the Cambridge Structural Database (CSD) for small organic molecules.[3] This ensures the data is findable, accessible, interoperable, and reusable (FAIR). The CIF contains all the essential information about the crystal structure, including atomic coordinates, bond lengths, angles, and experimental details.

Comparative Analysis of Structural Elucidation Techniques

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.Unambiguous structure determination; provides a definitive "picture" of the molecule.Requires a single, diffraction-quality crystal; structure is in the solid state, which may differ from solution.
NMR Spectroscopy Connectivity of atoms, chemical environment, stereochemical relationships (e.g., NOE).Provides detailed information about the structure in solution; non-destructive.Can be complex to interpret for large or highly symmetric molecules; does not directly provide bond lengths or angles.
Mass Spectrometry Molecular weight, elemental composition (high-resolution MS), fragmentation patterns.High sensitivity; provides molecular formula.Does not provide information on connectivity or stereochemistry.
IR Spectroscopy Presence of functional groups.Quick and simple to perform; provides a "fingerprint" of the molecule.Limited information on the overall molecular structure.

Conclusion

For a molecule such as this compound, with its potential for use in drug development, unambiguous structural validation is paramount. While NMR, MS, and IR spectroscopy are indispensable tools for routine characterization, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution three-dimensional structure. The rigorous process of crystal growth, data collection, structure refinement, and validation ensures the scientific integrity of the structural data, providing a solid foundation for further research and development.

References

  • Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • checkCIF. (n.d.). Retrieved January 20, 2026, from [Link]

  • Spek, A. L. (2020). CheckCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-13.
  • checkCIF/PLATON (full publication check) - IUCr Journals. (n.d.). Retrieved January 20, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 20, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC Carleton. Retrieved January 20, 2026, from [Link]

  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284.
  • Orita, A., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4647-4656.
  • Orita, A., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4647-4656. (PMC version)
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois.
  • Glaser, R., et al. (2005). The crystal structure of 4-iodoacetophenone azine. Journal of Chemical Crystallography, 35(12), 1043-1049.
  • Acetophenone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Anderson, E. A., et al. (2021). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. Inorganic Chemistry, 60(10), 7136-7146.
  • CIF (Crystallographic Information Framework). (n.d.). Research Data Alliance. Retrieved January 20, 2026, from [Link]

  • example-files/example.cif at master · NicolasCARPi/example-files. (n.d.). GitHub. Retrieved January 20, 2026, from [Link]

  • Ma, J. G., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3225.
  • Where can I find cif files for organic compounds?. (2016, November 29). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Biological Evaluation of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenolic Compound

In the vast landscape of medicinal chemistry, phenolic compounds stand out for their significant therapeutic potential, largely attributed to their antioxidant and anti-inflammatory properties. The compound 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is an intriguing molecule featuring a substituted acetophenone backbone, a common motif in natural and synthetic bioactive compounds.[1] The presence of a free hydroxyl group, an amino substituent, and a bulky benzyloxy group on the phenyl ring suggests a unique pharmacological profile. This guide presents a comparative framework for evaluating the biological activities of this compound against a panel of well-characterized phenolic compounds.

The rationale for this comparative study is rooted in the structure-activity relationships of phenolic compounds. The antioxidant capacity is often linked to the presence and position of hydroxyl groups, while anti-inflammatory effects can be mediated through various pathways, including the inhibition of cyclooxygenase (COX) enzymes.[2][3][4][5] Furthermore, the introduction of an amino group can modulate these activities and introduce other biological effects, including potential cytotoxicity.[6][7]

This guide provides detailed experimental protocols for assessing the antioxidant, anti-inflammatory, and cytotoxic profiles of these compounds, establishing a robust methodology for their comparative evaluation. By juxtaposing the performance of this compound with established phenolic agents, we aim to elucidate its therapeutic potential and guide future drug development efforts.

Selection of Comparator Phenolic Compounds

To provide a comprehensive assessment of this compound, a selection of comparator compounds with diverse structural features and well-documented biological activities is essential. For this guide, we have chosen:

  • Gallic Acid: A simple, naturally occurring phenolic acid with three hydroxyl groups, renowned for its potent antioxidant activity.[3][4][5][8] It serves as a benchmark for radical scavenging efficacy.

  • Quercetin: A flavonoid found in many plants, known for its strong antioxidant and anti-inflammatory properties, including the inhibition of COX enzymes.[9][10][11]

  • p-Aminophenol: A simpler aminophenol that provides a toxicological reference, as some aminophenols are known to exhibit cytotoxicity.[6][7][12]

The comparison of this compound with these compounds will allow for a nuanced understanding of its biological activity profile.

Comparative Experimental Data

The following tables summarize the reported biological activities of the selected comparator compounds. These values will serve as a benchmark for the evaluation of this compound.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Reference
Gallic Acid13.2 - 29.5[3][8]
Quercetin~19.17 µg/mL*[4]
p-AminophenolData not available
This compound To be determined

*Note: Direct µM conversion requires molecular weight.

Table 2: Comparative Anti-inflammatory Activity (COX-2 Inhibition Assay)

CompoundIC50Reference
QuercetinSuppresses COX-2 expression[9]
Celecoxib (Positive Control)0.49 µM[13]
Gallic AcidData not available
p-AminophenolData not available
This compound To be determined

Table 3: Comparative Cytotoxicity (MTT Assay)

CompoundCell LineIC50Reference
p-AminophenolRat Dental Pulp Cells~1-10 mmol/L[12]
Gallic AcidVarious Cancer Cell LinesVaries[14]
QuercetinVarious Cancer Cell LinesVaries[11]
This compound To be determined

Experimental Protocols

The following are detailed protocols for the in vitro assays proposed for this comparative study.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of compounds. It measures the ability of the test compound to donate a hydrogen atom and scavenge the stable DPPH free radical.[7][15]

Workflow for DPPH Assay:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL of DPPH solution to each well prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds plate_setup Add 100 µL of each sample/ control to 96-well plate prep_samples->plate_setup prep_control Prepare Ascorbic Acid (Positive Control) prep_control->plate_setup plate_setup->add_dpph incubation Incubate in the dark for 30 minutes at RT add_dpph->incubation read_abs Measure Absorbance at 517 nm incubation->read_abs calculate_inhibition Calculate % Inhibition read_abs->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a light-protected container.[15]

    • Prepare stock solutions of the test compounds and standards (Gallic Acid, Quercetin, p-Aminophenol, and this compound) in a suitable solvent (e.g., DMSO or methanol).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.[15]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compounds and standards to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[15]

    • Plot the percentage of inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.[2]

Workflow for COX-2 Inhibition Assay:

COX2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare COX-2 Enzyme and Cofactors plate_setup Add buffer, enzyme, and samples/controls to plate prep_enzyme->plate_setup prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->plate_setup prep_control Prepare Celecoxib (Positive Control) prep_control->plate_setup pre_incubation Pre-incubate for 10 min at 37°C plate_setup->pre_incubation initiate_reaction Add Arachidonic Acid (Substrate) pre_incubation->initiate_reaction reaction_incubation Incubate for 2 min at 37°C initiate_reaction->reaction_incubation stop_reaction Add Stannous Chloride reaction_incubation->stop_reaction quantify_product Quantify PGF2α by ELISA stop_reaction->quantify_product calculate_inhibition Calculate % Inhibition quantify_product->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the reaction buffer (e.g., Tris-HCl buffer, pH 8.0).[2]

    • Prepare solutions of human recombinant COX-2 enzyme, hematin, and any necessary cofactors as per the manufacturer's instructions.[16]

    • Prepare stock solutions of the test compounds and a positive control (e.g., Celecoxib) in a suitable solvent like DMSO.[2]

    • Prepare serial dilutions of the test compounds and control.

    • Prepare a solution of the substrate, arachidonic acid.[16]

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, COX-2 enzyme solution, and cofactor.

    • Add the test compounds or positive control at various concentrations. For the control wells, add the solvent vehicle.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[16]

    • Initiate the reaction by adding the arachidonic acid substrate to each well.

    • Incubate for a specific time (e.g., 2 minutes) at 37°C.[16]

    • Stop the reaction by adding a stopping reagent, such as stannous chloride.[16]

  • Data Analysis:

    • The product of the reaction (e.g., Prostaglandin F2α) is quantified using an ELISA kit.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.[2]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][17][18]

Workflow for MTT Cytotoxicity Assay:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT reagent to each well incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_abs Measure Absorbance at 570 nm add_solubilizer->read_abs calculate_viability Calculate % Cell Viability read_abs->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., a cancer cell line like HeLa or a normal cell line like V79) under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[17]

  • Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include wells with untreated cells as a control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Assay:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[17]

    • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[19]

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[19]

    • Calculate the percentage of cell viability using the formula: % Cell Viability = [(Absorbance_sample / Absorbance_control)] x 100

    • Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration that reduces cell viability by 50%).[20]

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative biological evaluation of this compound. By employing standardized assays for antioxidant, anti-inflammatory, and cytotoxic activities, and comparing the results with well-characterized phenolic compounds, a clear understanding of the therapeutic potential of this novel molecule can be achieved. The experimental data generated will be crucial for elucidating its mechanism of action and guiding its potential development as a therapeutic agent. Future studies should also explore its effects on other relevant biological targets and its in vivo efficacy and safety profile.

References

  • AIP Publishing. (2017). Characterization and Antioxidant Activity of Gallic Acid Derivative. Retrieved from [Link]

  • AIP Publishing. (2017). Characterization and antioxidant activity of gallic acid derivative. Retrieved from [Link]

  • Hayward, N. K., & Lavin, M. F. (1985). p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation. Life sciences, 36(21), 2039–2046. [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard Curve of Gallic acid (DPPH). Retrieved from [Link]

  • Kasugai, S., Hasegawa, N., & Ogura, H. (1991). Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. Journal of dental research, 70(2), 127–130. [Link]

  • Farhoosh, R., & Nyström, L. (2014). Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion. Journal of the American Oil Chemists' Society, 91(9), 1583-1593. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Retrieved from [Link]

  • International Journal of Advanced Biochemistry Research. (n.d.). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Retrieved from [Link]

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • Springer. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Retrieved from [Link]

  • Xiao, X., Shi, D., Yang, L., Wang, J., Zhang, Z., Zhao, S., ... & Chen, X. (2011). Quercetin suppresses cyclooxygenase-2 expression and angiogenesis through inactivation of P300 signaling. PloS one, 6(8), e22934. [Link]

  • Springer. (n.d.). New horizons in the roles and associations of COX-2 and quercetin-like natural plant compounds in cardiovascular diseases. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved from [Link]

  • bioRxiv. (2020). The Quercetin and Quercetin Derivatives Interaction With Cyclooxygenase-1 and Cyclooxygenase-2. Retrieved from [Link]

  • UNAIR Repository. (n.d.). Molecular Docking Analysis of Quercetin and Diclofenac as Cox-2 Potential Inhibitors. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Retrieved from [Link]

  • YouTube. (2024). MTT assay and IC50 calculation. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity (IC50, μM) of studied compounds estimated by the MTT assay a. Retrieved from [Link]

  • PubMed. (2000). Anti-inflammatory Activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58). Retrieved from [Link]

  • PubMed. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant and Anti-inflammatory Effects of Common Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • bioRxiv. (2025). In vitro antioxidant and anti-inflammatory activities, total phenolic and flavonoid contents of Anadenanthera colubrina from Northern Peru. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Retrieved from [Link]

  • MDPI. (2024). In Vitro Antioxidant, Anti-Inflammatory Activity and Bioaccessibility of Ethanolic Extracts from Mexican Moringa oleifera Leaf. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is a valuable substituted acetophenone derivative that holds significant potential as a key intermediate in the synthesis of various pharmacologically active molecules and as a building block in materials science. The strategic placement of its functional groups—an amino group, a benzyloxy ether, a hydroxyl group, and an acetyl moiety—offers multiple points for further chemical modification, making it a versatile precursor for the development of novel compounds.

This guide provides a comparative analysis of two plausible synthetic routes to this target molecule. As no direct, published synthesis is readily available, the following routes have been constructed based on well-established, analogous reactions in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of each pathway's experimental protocols, potential challenges, and overall feasibility.

Route 1: Synthesis Starting from 2',5'-Dihydroxyacetophenone

This route commences with a commercially available dihydroxyacetophenone and strategically introduces the benzyloxy and amino groups in a regioselective manner.

Experimental Protocol

Step 1: Regioselective Monobenzylation of 2',5'-Dihydroxyacetophenone

The initial step involves the selective protection of the 5-hydroxyl group. The 2-hydroxyl group exhibits lower reactivity due to intramolecular hydrogen bonding with the adjacent acetyl group, which decreases its nucleophilicity. This allows for the preferential benzylation of the more accessible 5-hydroxyl group.

  • Procedure: To a solution of 2',5'-dihydroxyacetophenone (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.1 equivalents) as a mild base. Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.05 equivalents) dropwise and heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone, is purified by column chromatography.

  • Yield: Expected yields for this type of selective benzylation are typically in the range of 70-80%.

Step 2: Regioselective Nitration of 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone

The subsequent step is the introduction of a nitro group, which will later be reduced to the desired amino group. The directing effects of the existing substituents are crucial for the regioselectivity of this electrophilic aromatic substitution. The strong activating, ortho-, para- directing hydroxyl group, and the activating ortho-, para- directing benzyloxy group will preferentially direct the incoming electrophile. The acetyl group is a deactivating, meta- director. The most electronically enriched and sterically accessible position is ortho to the hydroxyl group (the 3-position).

  • Procedure: Dissolve 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone (1 equivalent) in glacial acetic acid at a low temperature (0-5 °C). Slowly add a nitrating mixture of fuming nitric acid and sulfuric acid dropwise while maintaining the low temperature. After the addition is complete, allow the reaction to stir for 1-2 hours. Monitor the formation of 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone by TLC. Quench the reaction by carefully pouring it onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried. Recrystallization from ethanol can be performed for further purification.

  • Yield: Nitration reactions on activated phenolic systems can proceed with high yields, potentially exceeding 85%.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. It is critical to employ a reduction method that does not cleave the benzyl ether. Catalytic transfer hydrogenation is an excellent choice for this transformation as it is generally mild and chemoselective.

  • Procedure: To a solution of 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (1 equivalent) in methanol or ethanol, add ammonium formate (5-10 equivalents) as the hydrogen donor and a catalytic amount of 10% palladium on carbon (Pd/C). Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC. After completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product, this compound.

  • Yield: Catalytic transfer hydrogenation is typically a high-yielding reaction, with expected yields of 90-95%.[1][2]

Workflow Diagram

Route 1 start 2',5'-Dihydroxyacetophenone step1 Step 1: Regioselective Monobenzylation (BnBr, K2CO3, DMF) start->step1 intermediate1 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone step1->intermediate1 step2 Step 2: Regioselective Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone step2->intermediate2 step3 Step 3: Nitro Group Reduction (NH4+HCO2-, Pd/C) intermediate2->step3 end This compound step3->end

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis Starting from 3-Nitrophenol

This alternative approach begins with a simpler starting material, 3-nitrophenol, and builds the target molecule through a different sequence of functional group introductions.

Experimental Protocol

Step 1: Benzylation of 3-Nitrophenol

The first step is a standard Williamson ether synthesis to protect the phenolic hydroxyl group.

  • Procedure: Dissolve 3-nitrophenol (1 equivalent) in acetone or DMF, and add potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 30 minutes, then add benzyl bromide (1.1 equivalents). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 1-(benzyloxy)-3-nitrobenzene, which can be used in the next step without further purification if of sufficient purity.

  • Yield: This reaction typically proceeds with high yields, often greater than 90%.

Step 2: Regioselective Friedel-Crafts Acylation

The introduction of the acetyl group is achieved via a Friedel-Crafts acylation. The directing effects of the benzyloxy and nitro groups are key to the regioselectivity. The benzyloxy group is an activating ortho-, para- director, while the nitro group is a strong deactivating, meta- director. Both groups will direct the incoming acetyl group to the 2-position (ortho to the benzyloxy group and meta to the nitro group). The deactivating effect of the nitro group may necessitate harsher reaction conditions. An alternative to direct acylation is a Fries rearrangement of the corresponding acetate ester of a phenol, which can sometimes favor ortho-acylation. For the purpose of this guide, we will focus on the direct Friedel-Crafts acylation.

  • Procedure: To a cooled solution (0 °C) of 1-(benzyloxy)-3-nitrobenzene (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a Lewis acid catalyst like aluminum chloride (2-3 equivalents). Acetyl chloride or acetic anhydride (1.2 equivalents) is then added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature or heated gently if necessary. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried and concentrated. The crude product, 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, is purified by column chromatography.

  • Yield: Friedel-Crafts acylations on deactivated rings can be challenging and may result in moderate yields, potentially in the range of 40-60%.

Step 3: Reduction of the Nitro Group

This final step is identical to that in Route 1, employing catalytic transfer hydrogenation to selectively reduce the nitro group.

  • Procedure: To a solution of 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (1 equivalent) in methanol or ethanol, add ammonium formate (5-10 equivalents) and a catalytic amount of 10% palladium on carbon (Pd/C). Reflux the reaction mixture for 2-4 hours. Work-up is performed as described in Route 1 to yield the final product.

  • Yield: Expected yields are high, around 90-95%.[1][2]

Workflow Diagram

Route 2 start 3-Nitrophenol step1 Step 1: Benzylation (BnBr, K2CO3, Acetone) start->step1 intermediate1 1-(Benzyloxy)-3-nitrobenzene step1->intermediate1 step2 Step 2: Friedel-Crafts Acylation (AcCl, AlCl3) intermediate1->step2 intermediate2 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone step2->intermediate2 step3 Step 3: Nitro Group Reduction (NH4+HCO2-, Pd/C) intermediate2->step3 end This compound step3->end

Caption: Synthetic workflow for Route 2.

Comparison of Synthetic Routes

FeatureRoute 1: From 2',5'-DihydroxyacetophenoneRoute 2: From 3-Nitrophenol
Starting Material 2',5'-Dihydroxyacetophenone (more complex, potentially more expensive)3-Nitrophenol (simpler, generally less expensive)
Number of Steps 33
Key Challenges - Achieving high regioselectivity in the monobenzylation step. - Handling of nitrating agents.- Potentially low yield in the Friedel-Crafts acylation due to the deactivating nitro group. - Handling of strong Lewis acids.
Potential Side Reactions - Dibenzylation in Step 1. - Formation of other nitration isomers in Step 2.- Formation of acylation isomers in Step 2 (less likely due to strong directing effects). - Cleavage of the benzyl ether under harsh Friedel-Crafts conditions.
Estimated Overall Yield Good (potentially 50-60%)Moderate (potentially 30-50%)
Safety Considerations Use of potent nitrating agents (strong acids).Use of highly reactive and corrosive Lewis acids (AlCl₃).
Scalability Appears readily scalable with standard laboratory equipment.The Friedel-Crafts acylation step might require careful optimization for large-scale synthesis.

Discussion and Conclusion

Both proposed routes offer viable pathways to the target molecule, this compound.

Route 1 appears to be the more promising approach. The starting material, while more complex, already contains the required acetophenone and 2-hydroxyl functionalities. The key to this route's success lies in the regioselective monobenzylation, which is anticipated to favor the desired isomer due to the intramolecular hydrogen bonding of the 2-hydroxyl group. The subsequent nitration and reduction steps are expected to proceed with good regioselectivity and high yields, respectively.

Route 2 , while starting from a simpler and more economical precursor, faces a significant challenge in the Friedel-Crafts acylation step. The presence of the strongly deactivating nitro group on the aromatic ring can lead to low yields and may require harsh reaction conditions that could potentially cleave the benzyl ether. While the directing effects are favorable for the desired regiochemistry, the overall efficiency of this step is a major concern.

Recommendation: For laboratory-scale synthesis where yield and predictability are prioritized, Route 1 is the recommended pathway . The challenges associated with this route, primarily the regioselective benzylation, are likely more manageable than the potentially low-yielding Friedel-Crafts acylation in Route 2. For industrial applications where cost of starting materials is a primary driver, further optimization of the Friedel-Crafts acylation in Route 2 could make it a more attractive option, but this would require significant process development.

References

  • Ram, S. & Ehrenkaufer, R. E. (1984). A mild and selective catalytic transfer hydrogenation of aromatic nitro groups without hydrogenolysis of benzyl and O-benzyl groups. Tetrahedron Letters, 25(32), 3415-3418.
  • Gowda, D. C., Mahesh, B., & Shankare Gowda, S. (2002). Catalytic transfer hydrogenation of aromatic nitro compounds with formic acid and zinc dust.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Purity Confirmation of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, multi-faceted approach to the spectroscopic analysis and purity confirmation of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS No: 861841-90-9). As a critical intermediate in pharmaceutical synthesis, the unequivocal confirmation of its identity and purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document moves beyond mere procedural descriptions to explain the causal logic behind experimental choices, establishing a self-validating analytical workflow.

The core principle of robust analytical characterization lies in the application of orthogonal techniques—methods that measure different properties of the molecule. Here, we will integrate Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to create a comprehensive and trustworthy purity profile.

Molecular Structure and Predicted Spectroscopic Behavior

Before delving into experimental protocols, a foundational understanding of the molecule's structure is essential to predict its spectroscopic signature.

Chemical Structure: C₁₅H₁₅NO₃ Molecular Weight: 257.28 g/mol [2][3]


(Note: An illustrative image would be placed here in a final document.)

Key Functional Groups & Expected Signatures:

  • Substituted Acetophenone Core: The aromatic ring and the methyl ketone group will give rise to characteristic signals in both NMR and MS.

  • Amino (-NH₂) and Hydroxy (-OH) Groups: These labile protons can have variable chemical shifts in ¹H NMR and may be observable depending on the solvent and concentration.

  • Benzyloxy Group (-OCH₂Ph): This group is a prominent feature, yielding a distinct benzylic methylene signal in ¹H NMR and a characteristic benzyl cation (m/z 91) or phenyl cation (m/z 77) upon fragmentation in mass spectrometry.[4]

The Analytical Workflow: An Integrated Approach

Our strategy employs a tiered approach, beginning with chromatographic separation to assess purity and then utilizing spectroscopic methods to confirm the primary structure and identify any co-eluting impurities.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Structural Confirmation cluster_2 Final Confirmation HPLC_UV HPLC-UV Analysis Purity_Report Certificate of Analysis (Purity >99%) HPLC_UV->Purity_Report Peak Area % NMR ¹H & ¹³C NMR Spectroscopy NMR->Purity_Report Structural Integrity MS Mass Spectrometry (LC-MS) MS->Purity_Report MW Confirmation Sample Test Sample of 1-(3-Amino-5-(benzyloxy) -2-hydroxyphenyl)ethanone Sample->HPLC_UV Quantitative Purity Check Sample->NMR Structural Identity Sample->MS Molecular Weight & Fragmentation

Caption: Overall analytical workflow for purity confirmation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the primary technique for quantifying the purity of the compound by separating it from potential impurities, such as starting materials, by-products, or degradation products.[5] A reversed-phase method is most suitable for this moderately polar aromatic ketone.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 phase provides excellent hydrophobic retention for the aromatic rings.[6]

  • Mobile Phase: A gradient elution is recommended to ensure separation of impurities with varying polarities.

    • Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the amine and phenol moieties.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start at 30% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase starting condition (e.g., 30:70 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

Data Interpretation

A high-purity sample will exhibit a single major peak. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. For a reference standard, purity should typically exceed 99.0%. Any secondary peaks represent impurities and should be investigated, potentially by coupling the HPLC to a mass spectrometer (LC-MS).

ParameterExpected ResultRationale
Retention Time (tR) Dependent on specific system, but expected to be well-retained.The benzyloxy and acetophenone moieties provide significant hydrophobicity.
Peak Shape Symmetrical (Tailing Factor < 1.5)Good interaction with the stationary phase without secondary interactions.
Purity (% Area) > 99.0%Indicates minimal presence of detectable impurities under these conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within the molecule. It is the most powerful tool for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the compound and to avoid exchange of the labile -OH and -NH₂ protons, allowing them to be observed as distinct signals.

  • Sample Concentration: ~10-15 mg in 0.6 mL of solvent.

  • Acquisition: Standard proton and carbon acquisition experiments. A 2D experiment like HSQC can be run to correlate proton and carbon signals definitively.

Data Interpretation: Predicted ¹H and ¹³C NMR Shifts

The combination of electron-donating (-OH, -NH₂, -OR) and electron-withdrawing (-C=O) groups on the aromatic ring leads to a predictable pattern of chemical shifts.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-CH ₃ (Ketone)~2.3 - 2.5Singlet (s)3HAdjacent to a carbonyl group, deshielded.[8]
-NH~4.5 - 5.5Broad Singlet (br s)2HLabile protons on an electron-rich aromatic ring.
-OCH ₂Ph~5.1 - 5.3Singlet (s)2HMethylene protons adjacent to an oxygen and a phenyl group.
Aromatic H (on main ring)~6.0 - 7.0Doublets (d) or Singlets (s)2H totalHighly shielded due to multiple electron-donating groups.
Aromatic H (benzyl ring)~7.2 - 7.5Multiplet (m)5HStandard chemical shift range for a monosubstituted benzene ring.[9]
-OH ~9.0 - 11.0Broad Singlet (br s)1HPhenolic proton, potentially hydrogen-bonded to the carbonyl oxygen.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Signal AssignmentPredicted δ (ppm)Rationale
C H₃ (Ketone)~25 - 30Aliphatic methyl carbon adjacent to a carbonyl.
-OC H₂Ph~69 - 71Benzylic carbon attached to an oxygen.
Aromatic C 's~95 - 165Complex region with 12 distinct signals expected for a pure sample. Carbons attached to heteroatoms (-O, -N) will be further downfield.
-C =O (Ketone)~195 - 205Characteristic chemical shift for a ketone carbonyl carbon.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

Mass spectrometry validates the molecular weight of the compound and provides structural clues through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol: LC-MS (ESI)
  • Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The amino group is readily protonated.

  • Mass Range: Scan from m/z 50 to 500.

Data Interpretation

The primary goal is to confirm the mass of the parent molecule. Secondary analysis of fragments provides further structural validation.

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z ValueIon IdentityRationale
258.11[M+H]⁺Protonated molecular ion. This is the primary confirmation of the molecular weight (257.28 Da).
167.06[M+H - C₇H₇]⁺Loss of the benzyl group (a neutral loss of 91 Da).
91.05[C₇H₇]⁺The stable benzyl or tropylium cation is a very common fragment for benzylic compounds.[4][10]
77.04[C₆H₅]⁺Phenyl cation, resulting from fragmentation of the benzyl group.[4]

digraph "MS_Fragmentation" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#EA4335"];

"Parent" [label="[M+H]⁺\nm/z 258.11", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fragment1" [label="[M+H - C₇H₇]⁺\nm/z 167.06"]; "Fragment2" [label="[C₇H₇]⁺\nm/z 91.05", fillcolor="#FBBC05", fontcolor="#202124"]; "Fragment3" [label="[C₆H₅]⁺\nm/z 77.04"];

"Parent" -> "Fragment1" [label=" Loss of Toluene "]; "Parent" -> "Fragment2" [label=" Benzyl Cation Formation "]; "Fragment2" -> "Fragment3" [label=" H₂ Loss "]; }

Caption: Key fragmentation pathways in ESI+ mass spectrometry.

Conclusion: A Self-Validating System for Purity Confirmation

The purity and identity of this compound cannot be assured by a single analytical technique. The true power of this guide lies in the integration of orthogonal data:

  • HPLC confirms the presence of a single major component and quantifies its purity to be >99%.

  • Mass Spectrometry confirms this component has the correct molecular weight (m/z 258.11 for [M+H]⁺) and exhibits fragmentation patterns consistent with the proposed structure (e.g., m/z 91).

  • NMR Spectroscopy provides the definitive structural proof, showing the correct number of protons and carbons in their expected chemical environments and with the correct connectivities.

When the data from all three techniques are in agreement, they form a self-validating system that provides an exceptionally high degree of confidence in the identity and purity of the material, meeting the stringent requirements for pharmaceutical development.

References

  • Lead Sciences. This compound.
  • SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column.
  • SIELC Technologies. Acetophenone.
  • ChemicalBook. This compound | 861841-90-9.
  • Benchchem.
  • Canadian Science Publishing.
  • StudyRaid. Understand tLC and HPLC Analysis of Acetophenone.
  • Home Sunshine Pharma. This compound CAS 861841-90-9.
  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Oli.
  • MDPI. Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control.
  • JOCPR.
  • Guidechem. 1-(3-aMino-4-(benzyloxy)-2-hydroxyphenyl)ethanone 871101-87-0.
  • NIST. Benzyl alcohol.
  • India Fine Chemicals. 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing 1-(3-Amino-2-hydroxyphenyl)
  • Benchchem.
  • NIH PubChem. 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone.
  • YouTube. NMR spectrum of acetophenone.
  • NIH PMC. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone.
  • Chemistry LibreTexts. 6.
  • Biointerface Research in Applied Chemistry. Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl)
  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.9 1H NMR Spectroscopy.
  • NIH PMC. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • ResearchGate. Laser ionization mass spectrum of benzoic acid and benzyl alcohol....
  • YouTube. H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems.
  • Bentham Science. Chapter - NMR of the Enaminones.
  • NIH PMC. 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone.

Sources

A Comparative Guide to Purity Assessment of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone: HPLC, UPLC-MS, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the critical purity assessment of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, a key building block in various synthetic pathways. We will delve into the rationale behind method development, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate technique for your analytical needs.

Understanding the Analyte and Its Potential Impurities

This compound (CAS: 861841-90-9) is a substituted aromatic ketone containing amino, hydroxyl, and benzyloxy functional groups.[1][2] These groups, while essential for its synthetic utility, also render the molecule susceptible to specific impurities and degradation pathways.

Based on this presumed synthetic route and the chemical nature of the molecule, we can anticipate several potential impurities:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 3-amino-2,5-dihydroxyacetophenone and benzyl bromide.

    • Over-alkylation Products: Dibenzylated or N-benzylated by-products.

    • Isomeric By-products: Impurities arising from the benzylation of the other hydroxyl group.

    • Reagents and Solvents: Trace amounts of bases (e.g., potassium carbonate), solvents (e.g., acetone), and other reagents used in the synthesis.[1]

  • Degradation Products:

    • Oxidation Products: The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored quinone-imine species, particularly when exposed to air and light.[3][4]

    • Debenzylation Products: Cleavage of the benzyl ether linkage can occur under certain conditions (e.g., acidic or reductive environments), yielding the corresponding dihydroxy derivative.

    • Hydrolysis Products: While less common for the ether linkage, other functional groups could be susceptible to hydrolysis under extreme pH and temperature conditions.

A robust analytical method must be able to separate the active pharmaceutical ingredient (API) from all these potential impurities to ensure an accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is widely regarded as the primary technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

Rationale for HPLC Method Design

The selection of each parameter in the HPLC method is critical for achieving optimal separation:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent retention for moderately polar to nonpolar compounds through hydrophobic interactions. The aromatic rings and the benzyl group of the analyte will interact strongly with the C18 stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used to elute the compounds.

    • Aqueous Component: A buffered aqueous phase is necessary to control the ionization state of the amino and phenolic hydroxyl groups, which is crucial for consistent retention times and peak shapes. A slightly acidic pH (e.g., pH 3-4) will ensure the amino group is protonated, enhancing its polarity and reducing peak tailing that can occur with free amines.

    • Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity. A gradient elution, where the concentration of the organic modifier is increased over time, is essential for separating compounds with a wide range of polarities, from the polar starting materials to the less polar dibenzylated by-products.

  • Detection: A UV detector is ideal for this analyte due to the presence of a chromophoric aromatic system. The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure the highest sensitivity for both the main component and its potential impurities.

Detailed HPLC Protocol

This protocol is a starting point and should be optimized and validated for your specific instrumentation and sample matrix.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard for good resolution and efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides acidic pH for good peak shape of the amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier for eluting compounds.
Gradient 10-90% B over 20 minutesTo separate compounds with a wide polarity range.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 254 nm (or experimentally determined λmax)Good general wavelength for aromatic compounds.
Injection Vol. 10 µLA standard injection volume.
Sample Prep. Dissolve in Mobile Phase A/B (50:50) to 1 mg/mLTo ensure solubility and compatibility with the mobile phase.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Std->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC purity assessment.

Method Validation: Ensuring Trustworthiness

A self-validating system is built on rigorous method validation. According to the International Council for Harmonisation (ICH) guidelines, the following parameters must be assessed:[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, stressed samples, and impurity-spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a spiked matrix.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a robust and reliable technique, other methods offer distinct advantages in certain scenarios.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC utilizes columns with smaller particle sizes (<2 µm), which, when operated at higher pressures, results in significantly faster analysis times and improved resolution and sensitivity compared to traditional HPLC.[5] When coupled with a mass spectrometer (MS), it becomes a powerful tool for impurity identification.

Comparison of HPLC and UPLC-MS:

FeatureHPLCUPLC-MS
Speed Slower (typically 15-30 min)Faster (typically 2-10 min)
Resolution GoodExcellent
Sensitivity GoodVery High
Identification Based on retention time comparisonProvides mass-to-charge ratio for structural elucidation
Cost Lower initial investment and maintenanceHigher initial investment and maintenance
Best For Routine QC, purity determination of known compoundsImpurity profiling, identification of unknown impurities, high-throughput screening
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Comparison of HPLC and qNMR:

FeatureHPLCqNMR
Reference Standard Requires a certified reference standard of the analyteRequires a certified internal standard (can be a different compound)
Quantification Relative (based on peak area percentage)Absolute (determines mass purity)
Selectivity High, but co-elution can be an issueHigh, but signal overlap can be an issue
Sample Throughput HighLower
Information Provided Purity based on chromatographic separationPurity, structural confirmation, and identification of impurities with NMR signals
Best For Routine purity testing, separation of complex mixturesPurity determination of reference standards, analysis of compounds without a specific reference standard

Decision Tree for Method Selection:

Method_Selection Start Start: Purity Assessment Needed Routine_QC Routine QC of known compound? Start->Routine_QC Unknown_Impurities Need to identify unknown impurities? Routine_QC->Unknown_Impurities No HPLC Use HPLC Routine_QC->HPLC Yes No_Ref_Std Reference standard of analyte unavailable? Unknown_Impurities->No_Ref_Std No UPLC_MS Use UPLC-MS Unknown_Impurities->UPLC_MS Yes No_Ref_Std->HPLC No qNMR Use qNMR No_Ref_Std->qNMR Yes

Caption: Decision-making for analytical method selection.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream products. While a well-validated, stability-indicating HPLC method remains the gold standard for routine quality control, alternative techniques such as UPLC-MS and qNMR offer significant advantages for specific applications. UPLC-MS is unparalleled for in-depth impurity profiling and the identification of unknown degradants, while qNMR provides a powerful tool for absolute purity determination, especially when a certified reference standard of the analyte is unavailable. The choice of the most appropriate analytical technique should be guided by the specific requirements of the analysis, including the need for speed, sensitivity, structural information, and the availability of reference materials.

References

  • Quantitative NMR Spectroscopy. (2017).
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

  • 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved from [Link]

  • This compound CAS 861841-90-9. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. (n.d.). PubMed. Retrieved from [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). LinkedIn. Retrieved from [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). ResearchGate. Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. Retrieved from [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. (2019). AKJournals. Retrieved from [Link]

  • Selective alkylation of aminophenols. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. Retrieved from [Link]

  • US3717680A - PURIFICATION OF p-AMINOPHENOL. (n.d.). Google Patents.
  • Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[8][9]thieno[2,3-d]pyrimidin-4-ones as analg. (n.d.). Arkat USA. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. (n.d.). Oxford Academic. Retrieved from [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. (n.d.). MDPI. Retrieved from [Link]

  • Green chromatographic method for analysis of some anti-cough drugs and their toxic impurities with comparison to conventional me. (2018). ScienceOpen. Retrieved from [Link]

Sources

A Researcher's Guide to Selecting Cytotoxicity Assays for 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating the therapeutic potential of novel compounds like 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, a thorough understanding of its cytotoxic profile is paramount. This guide provides an in-depth comparison of key cytotoxicity assays, offering the scientific rationale behind their selection and detailed protocols to empower your experimental design. As a compound with potential activity as a STAT3 signaling pathway inhibitor, assessing its impact on cell viability is a critical early step in preclinical evaluation.

Choosing the Right Lens: A Strategic Approach to Cytotoxicity Assessment

The selection of a cytotoxicity assay is not a one-size-fits-all decision. The optimal choice depends on the specific scientific question, the anticipated mechanism of cell death, and the resources available. A multi-faceted approach, employing assays that interrogate different cellular functions, will provide the most comprehensive and reliable cytotoxicity profile for this compound. This guide will compare assays that measure:

  • Metabolic Activity: As an indicator of cell viability.

  • Membrane Integrity: To detect necrotic cell death.

  • Lysosomal Function: As a marker of cellular health.

  • Apoptotic Pathways: To identify programmed cell death.

Metabolic Activity Assays: Gauging the Engine of the Cell

Metabolic assays are often the first line of inquiry for assessing cytotoxicity. They are based on the principle that viable, metabolically active cells can reduce a substrate into a detectable colored or fluorescent product.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method that measures the activity of mitochondrial dehydrogenases.[1][2] In living cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[1][2]

The MTT assay provides a robust initial screen for the cytotoxic or cytostatic effects of this compound. A decrease in formazan production would indicate a reduction in cell viability, either through cell death or inhibition of proliferation.

Caption: Workflow of the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

b) alamarBlue™ (Resazurin) Assay

The alamarBlue™ assay utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.[5] This assay is a sensitive, non-toxic method for measuring cell viability.[5]

Similar to the MTT assay, the alamarBlue™ assay quantifies metabolic activity. Its non-toxic nature allows for continuous monitoring of cell viability over time in the same sample, providing kinetic data on the cytotoxic effects of the compound.

Caption: Workflow of the alamarBlue™ cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • alamarBlue™ Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.[6][7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[7][8]

  • Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Kinetic Analysis (Optional): Return the plate to the incubator and repeat measurements at later time points.

Membrane Integrity Assays: Detecting the Point of No Return

These assays measure the leakage of intracellular components into the culture medium, which is a hallmark of necrotic cell death where the plasma membrane is compromised.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[9] The amount of LDH in the medium is proportional to the number of dead cells.[9][10]

This assay is ideal for detecting membrane damage induced by this compound. An increase in LDH activity in the culture supernatant would suggest a necrotic mode of cell death.

Caption: Workflow of the LDH release cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Prepare wells for controls, including a positive control for maximum LDH release (e.g., by cell lysis).[9]

  • Incubation: Incubate the plate for the desired exposure period.[9]

  • Supernatant Collection: After incubation, transfer an aliquot of the cell culture medium to a new plate.[11]

  • Reaction Mixture Addition: Add the LDH reaction mixture to each well.[11]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]

  • Stop Solution: Add the stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Lysosomal Integrity Assays: A Window into Cellular Stress

Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a colorimetric method that assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of healthy cells.[12][13] In viable cells, the dye is incorporated and retained within the lysosomes, whereas in dead or damaged cells, this ability is lost.[13]

The NRU assay can detect cytotoxicity at an early stage, as lysosomal damage often precedes other signs of cell death.[14] This assay would be sensitive to cytotoxic events induced by this compound that affect lysosomal function.

Caption: Workflow of the Neutral Red Uptake cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Neutral Red Addition: After the treatment period, add 100 µL of neutral red solution to each well.[12]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[12]

  • Washing: Discard the neutral red solution and rinse the wells with DPBS.[12]

  • Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye from the lysosomes.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Apoptosis Assays: Unraveling Programmed Cell Death

Apoptosis is a form of programmed cell death that is morphologically and biochemically distinct from necrosis. Assays that can differentiate between these two modes of cell death are crucial for understanding the mechanism of action of a cytotoxic compound.

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.[15] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining necrotic cells.[17]

This assay will provide detailed information on whether this compound induces apoptosis. The ability to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative) offers a powerful mechanistic insight.

Caption: Workflow of the Annexin V/PI apoptosis assay.

  • Cell Seeding and Treatment: Culture and treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation.[18]

  • Washing: Wash the cells with cold PBS.[18]

  • Resuspension: Resuspend the cells in 1X binding buffer.[18]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the cells by flow cytometry within one hour.[18]

b) Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.[19] Caspase activity assays utilize specific peptide substrates that are cleaved by active caspases, releasing a fluorescent or colorimetric reporter.[19]

Measuring the activity of key caspases, such as the initiator caspase-9 (intrinsic pathway) or caspase-8 (extrinsic pathway) and the executioner caspase-3, can elucidate the specific apoptotic pathway activated by this compound.[20]

Caption: Workflow of a caspase activity assay.

  • Cell Seeding and Treatment: Culture and treat cells with the compound.

  • Cell Lysis: Lyse the cells to release the caspases.

  • Substrate Addition: Add the specific caspase substrate (e.g., DEVD for caspase-3) to the cell lysate.[19]

  • Incubation: Incubate the mixture to allow for the enzymatic reaction to proceed.

  • Measurement: Measure the resulting fluorescent or colorimetric signal using a microplate reader.

Comparative Summary of Cytotoxicity Assays

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activityColorimetricInexpensive, well-established, high-throughput.[21]Can be affected by metabolic changes unrelated to viability, requires a solubilization step.
alamarBlue™ Reduction of resazurinFluorometric/ColorimetricNon-toxic, allows for kinetic monitoring, highly sensitive.[5]Can be sensitive to changes in culture medium pH.
LDH Release Measurement of leaked cytosolic enzymeColorimetricSimple, reliable for detecting necrosis.[22]May not detect apoptosis, can have high background from serum in the medium.[23]
Neutral Red Uptake Lysosomal integrityColorimetricSensitive to early cytotoxic events.[14][24]Can be influenced by factors affecting lysosomal pH.[23]
Annexin V/PI Phosphatidylserine externalization and membrane permeabilityFlow CytometryDifferentiates between live, apoptotic, and necrotic cells, provides quantitative data.[16]Requires a flow cytometer, more complex protocol.
Caspase Activity Cleavage of specific peptide substratesFluorometric/ColorimetricProvides mechanistic insight into apoptotic pathways.[20]Substrate specificity can be an issue, timing of the assay is critical.[25]

Conclusion: A Synergistic Approach

For a comprehensive cytotoxicological evaluation of this compound, a single assay is insufficient. A tiered approach is recommended:

  • Initial Screening: Employ high-throughput metabolic assays like MTT or alamarBlue™ to determine the dose- and time-dependent effects on cell viability.

  • Mechanistic Investigation: If significant cytotoxicity is observed, utilize the LDH release assay to assess membrane integrity and the Annexin V/PI staining to differentiate between apoptosis and necrosis.

  • Pathway Elucidation: If apoptosis is confirmed, further investigate the specific pathways involved using caspase activity assays.

By strategically combining these assays, researchers can build a robust and nuanced understanding of the cytotoxic profile of this compound, a crucial step in its journey from a promising molecule to a potential therapeutic agent.

References

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2149, 135-140. Available at: [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Czarnek, M., & Wozniak, M. (2016). Real-Time Cytotoxicity Assays. Methods in Molecular Biology, 1474, 1-7. Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available at: [Link]

  • ResearchGate. (n.d.). Summary of different benefits and drawbacks of main cytotoxicity assays. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Cold Spring Harbor Protocols, 2013(6), 547-550. Available at: [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. Retrieved from [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • BMG LABTECH. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Yilmaz, D., & Arslan, M. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Cellular Neuroscience and Oxidative Stress, 10(2), 653-662. Available at: [Link]

  • Fröhlich, E., & Kueznik, T. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 23(22), 14337. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]

  • Frontiers. (2025). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Retrieved from [Link]

  • Advanced BioMatrix. (2024). alamarBlue Assay Protocol. Retrieved from [Link]

  • Bio-Rad. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • OUCI. (n.d.). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

  • Moradipour, R., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Medical Toxicology, 7(4), 313-316. Available at: [Link]

  • Aslantürk, Ö. S. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Journal of the Institute of Science and Technology, 13(2), 1041-1054. Available at: [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • Promega GmbH. (n.d.). Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation. Retrieved from [Link]

  • Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS No. 861841-90-9). As a substituted aromatic amine and phenolic compound, this chemical requires careful handling to mitigate risks to personnel and the environment.[1][2] This guide is designed for researchers and laboratory professionals, offering a framework grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of these disposal procedures. The molecule's structure incorporates two key functional groups of toxicological concern:

  • Aromatic Amine: Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2][3] They can be harmful if inhaled, ingested, or absorbed through the skin.[3] Environmental contamination is also a significant concern, as these compounds can be toxic to aquatic life.[1][3]

  • Phenolic Group: Phenolic compounds are also classified as toxic and can cause skin and eye irritation.[4] Improper disposal can lead to the contamination of water sources.[5]

Therefore, all waste generated, including the pure compound, solutions, and contaminated materials, must be managed as hazardous chemical waste.

Pre-Disposal: Personnel Protection and Waste Segregation

Proper disposal begins before the first gram of waste is generated. Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory.[7][8]

Required Personal Protective Equipment (PPE)

Personnel handling waste containing this compound must wear appropriate PPE to prevent exposure.[9][10]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents dermal absorption, a primary exposure route for aromatic amines.[3]
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions or contact with solid powder.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodFor procedures that may generate dust or aerosols, this provides essential engineering control.
Waste Segregation: Preventing Hazardous Reactions

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[9][11][12]

  • Incompatibilities: Keep this waste stream separate from strong oxidizing agents and strong acids.[9][10]

  • Waste Streams: Do not mix this organic waste with other waste categories like halogenated solvents, aqueous waste, or biological waste unless explicitly permitted by your institution's hazardous waste program.[11]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and managing different forms of waste containing this compound.

Step 1: Identify and Characterize the Waste

First, determine the nature of the waste. This is a critical step in the "hazardous waste determination" process mandated by the EPA.[12][13]

Caption: Waste characterization decision flow.

Step 2: Select the Appropriate Waste Container

The container must be compatible with the chemical waste and sealable to prevent leaks.[9][11]

  • For Solid Waste: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). The container should be clearly designated for "Solid Hazardous Chemical Waste."

  • For Liquid Waste: Use a sealable, shatter-proof bottle (e.g., HDPE or coated glass). If using a glass bottle, ensure it has a secondary container to prevent breakage. Never use metal cans.

Step 3: Collect the Waste

Follow these procedures based on the waste type.

Protocol for Solid Waste (Unused chemical, contaminated consumables):

  • Work Area: Conduct all waste handling inside a certified chemical fume hood.

  • Transfer: Carefully transfer the solid waste into the designated solid waste container using a spatula or scoopula.

  • Contaminated Items: Place grossly contaminated items like gloves, weigh boats, and paper towels directly into the solid waste container.[14]

  • Seal: Securely close the container lid immediately after adding waste.

Protocol for Liquid Waste (Solutions, reaction mixtures):

  • Work Area: Handle all liquid waste transfers inside a certified chemical fume hood.

  • Transfer: Using a funnel, carefully pour the liquid waste into the designated liquid waste container.

  • Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.[5] Do not pour it down the drain.[5][9]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Seal: Securely cap the container immediately after adding waste.

Step 4: Label the Waste Container

Proper labeling is a key requirement of both OSHA and the EPA.[11][13] The label must be affixed to the container as soon as the first drop of waste is added.

Your hazardous waste label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." List all other components and their approximate percentages.

  • The specific hazards (e.g., Toxic, Irritant).

  • The accumulation start date.

  • Your name, laboratory, and contact information.

Step 5: Storage and Final Disposal

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[13]

Caption: General workflow for hazardous waste disposal.

The final disposal method for this type of chemical waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[5][14] This method ensures the complete destruction of the hazardous compound.[5]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or you feel unsafe.

  • Isolate: Secure the area to prevent others from entering.

  • Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[5][14] For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.

  • Collect: Carefully scoop the absorbed material and place it into your hazardous solid waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Regulatory Framework

All disposal procedures must comply with federal, state, and local regulations. Key federal regulations in the United States include:

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[15][16]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory workers.[7][8]

By adhering to the protocols outlined in this guide, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment while maintaining regulatory compliance.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • How can I dispose phenol?. ResearchGate. [Link]

  • This compound CAS 861841-90-9. Home Sunshine Pharma. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]

  • How Do You Dispose Of Phenol Safely?. Chemistry For Everyone - YouTube. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Morehead State University. [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

  • APPENDIX I: OSHA LABORATORY STANDARD. Southwest Tennessee Community College. [Link]

  • Removal of Phenol from Biomedical Waste via an Adsorption Process. MDPI. [Link]

  • Removal of toxic phenol from wastewater using low-cost adsorbents. Ashanendu Mandal. [Link]

Sources

Personal protective equipment for handling 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 861841-90-9). As a research chemical, comprehensive toxicological data is not publicly available.[1][2] Therefore, this guide is built upon a conservative risk assessment, analyzing the hazards associated with its core chemical functionalities: an aminophenol, a benzyloxy group, and an aromatic ketone. The primary directive is to treat this compound with a high degree of caution, assuming it possesses the combined hazards of these structural motifs.

Hazard Assessment: A Composite Risk Profile

The safe handling of any research chemical begins with a thorough understanding of its potential hazards.[3][4] In the absence of a specific Safety Data Sheet (SDS), we must infer the risk profile of this compound by examining its constituent parts.

  • Aminophenol Core: Aminophenol derivatives are known to be hazardous. They can be harmful if swallowed or inhaled and may cause significant skin and eye irritation.[5][6][7] A primary systemic risk associated with this class is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (blue-colored skin).[8] Furthermore, some aminophenols are suspected mutagens.[6][7]

  • Phenolic Group (-OH): Phenols are readily absorbed through the skin and can cause severe chemical burns, which may be initially painless as phenol numbs sensory nerves.[9] Systemic toxicity is a major concern; even small exposures can affect the central nervous system, liver, and kidneys.[10] Due to its rapid skin penetration, protective measures must be robust.[9]

  • Benzyloxy Moiety: Compounds containing a benzyloxy group, such as benzyl alcohol and benzyl chloride, present their own set of hazards. They can be harmful via inhalation, ingestion, and skin contact, causing irritation and potential central nervous system effects.[11][12] Some related compounds can also form explosive peroxides over time with air exposure.[11]

Personal Protective Equipment (PPE): A Multi-Barrier System

A multi-layered PPE approach is mandatory. The level of PPE is dictated by the task and potential for exposure.[13]

Task / Exposure Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Exposure (e.g., Handling sealed containers, visual inspection)ANSI Z87.1 approved safety glasses with side shields.Single pair of nitrile gloves (minimum 8 mil thickness).[10]Fully buttoned laboratory coat.Not typically required if not opening container.
High Exposure (e.g., Weighing, solution prep, transfers, reaction workup)Chemical splash goggles. Use a face shield in addition to goggles when handling larger quantities (>1g) or if there is a significant splash risk.[10][14]Double Gloving: - Inner: Nitrile exam glove.- Outer: Neoprene or butyl rubber gloves.[10][15]Chemical-resistant lab coat. A chemically resistant apron over the lab coat is recommended.[10]Mandatory use of a certified chemical fume hood.[3][15]
Rationale for PPE Selection
  • Eye Protection: The potential for severe eye irritation from the aminophenol and phenolic structures necessitates, at a minimum, chemical splash goggles to form a seal around the eyes.[16]

  • Hand Protection: Phenolic compounds are known to penetrate standard nitrile gloves quickly.[9] Therefore, double-gloving with a chemically resistant outer glove (neoprene or butyl rubber) over a standard nitrile glove provides a critical safety barrier for tasks involving direct handling.[10] Gloves must be inspected before use and changed immediately if contamination is suspected.[6]

  • Body Protection: A lab coat protects against incidental contact. For procedures with a higher splash risk, a chemical-resistant apron provides an additional, less permeable barrier.[10]

  • Engineering Controls: Due to the inhalation hazard posed by the powdered compound and potential vapors, all open-vessel work must be performed inside a properly functioning chemical fume hood.[3][15]

Operational Safety Plan & Protocols

Adherence to standardized protocols is crucial for minimizing exposure.[17]

Protocol: Weighing the Solid Compound

This protocol is designed to prevent the generation and inhalation of airborne particles.

  • Preparation: Don all required "High Exposure" PPE before starting. Ensure the chemical fume hood sash is at the appropriate working height and airflow is confirmed.

  • Staging: Place an analytical balance, weighing paper, spatulas, and a pre-labeled, sealable receiving container inside the fume hood.

  • Tare: Place the weighing paper on the balance and tare the weight.

  • Dispensing: Slowly open the stock container inside the fume hood. Using a clean spatula, carefully transfer the desired amount of the solid onto the weighing paper. Avoid any rapid movements that could create dust.

  • Sealing: Securely close the stock container. Carefully fold the weighing paper and transfer the compound to the receiving container. Seal the receiving container.

  • Decontamination: Wipe the spatula, balance, and any affected surfaces within the fume hood with a solvent-moistened cloth (e.g., 70% ethanol), followed by a dry cloth. Dispose of these cloths and the weighing paper into a designated solid hazardous waste container.

  • Doffing PPE: Remove outer gloves first, followed by the apron and lab coat. Remove inner gloves last. Wash hands thoroughly with soap and water.[5]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task Assessment task What is the task? start->task is_open Will the container be opened? task->is_open is_solid Handling solid or solution? is_open->is_solid Yes low_ppe Required PPE: - Safety Glasses - Single Nitrile Gloves - Lab Coat is_open->low_ppe No weighing Weighing / Solid Transfer is_solid->weighing Solid solution Solution Prep / Liquid Transfer is_solid->solution Solution high_ppe Required PPE: - Chemical Goggles & Face Shield - Double Gloves (Nitrile/Neoprene) - Chem-Resistant Coat/Apron - Fume Hood Mandatory weighing->high_ppe solution->high_ppe

Caption: PPE selection workflow based on task assessment.

Logistical Plans: Spills and Disposal

Emergency Spill Response

Immediate and correct response to a spill is critical to prevent exposure.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate. Restrict access.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Cleanup (for minor spills only):

    • Don appropriate PPE, including a respirator if indicated by your institution's EHS guidelines for powder spills.[15]

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[5]

    • Starting from the outside and working inward, collect the absorbed material using non-sparking tools and place it into a labeled, sealed hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Chemical Waste Disposal

All waste containing this compound must be treated as hazardous waste.[3][18]

  • Labeling: All waste containers must be clearly and accurately labeled with their full chemical contents.[18]

  • Solid Waste: Unused compound, contaminated gloves, weighing papers, and cleanup materials should be collected in a dedicated, sealed, and labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, sealed, and labeled liquid hazardous waste container for non-halogenated organic waste.[18][19]

  • Segregation: Do not mix this waste stream with incompatible chemicals, such as strong oxidizers or acids.[20]

  • Final Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup by your institution's certified waste management service.

References

  • Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Vertex AI Search. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Vertex AI Search. (2025, October 17). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions.
  • The University of Queensland. Working Safely with Phenol Guideline - UQ Policy and Procedure Library.
  • Cefic. for the SAFE USE of PHENOL.
  • Yale Environmental Health & Safety.
  • Quora. (2024, May 13). Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online?.
  • Office of Environmental Health and Safety (OEHS). (2023, June 30). FACT SHEET: Phenol.
  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • Home Sunshine Pharma. This compound CAS 861841-90-9.
  • RSC Publishing.
  • NJ.gov. AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.
  • Apollo Scientific.
  • Sigma-Aldrich. (2015, June 12).
  • ChemicalBook. (2025, July 16). This compound | 861841-90-9.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • CHEMM. Personal Protective Equipment (PPE).
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Carl ROTH.
  • World Health Organization (WHO). (2022, September 30). Ensuring the safe handling of chemicals.
  • PanReac AppliChem. (2025, January 17).
  • Fisher Scientific. (2025, December 19).
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Santa Cruz Biotechnology.
  • Cornell EHS. Chapter 7 - Management Procedures For Specific Waste Types.
  • Yourlink limited.
  • Sigma-Aldrich. (2025, August 14).
  • TCI Chemicals. (2025, January 17). 2-(Benzyloxy)
  • LGC Standards. 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone Hydrochloride (Phenylephrone Hydrochloride).
  • EPA. Benzyl chloride | Hazard Summary.
  • CATO. 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.